Pimavanserin
説明
This compound is an atypical antipsychotic indicated for the treatment of psychiatric disorders. Although the exact mechanism of action is unknown, it is thought that this compound interacts with the serotonin receptors, particularly the 5-HT2A and HT2C receptors. Unlike other atypical antipsychotics, this compound lacks inherent dopaminergic activity. In fact, this compound is the first antipsychotic drug without D2 blocking activity. Therefore, this compound can be used to treat psychotic symptoms without causing extrapyramidal or worsening motor symptoms. this compound is marketed under the trade name NUPLAZID and developed by Acadia Pharmaceuticals. It was approved by the FDA in April 2016 for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis thanks to favorable results from a pivotal six-week, randomized, placebo-controlled, parallel-group study. This compound was also under review as a potential treatment for dementia-related psychosis; however, as of April 2021, FDA approval has not been granted for this indication despite previous breakthrough designation.
This compound is an Atypical Antipsychotic.
This compound is an atypical antipsychotic used in the treatment of hallucinations and delusions in patients with Parkinson disease and psychosis. Use of this compound is associated with a low rate of serum enzyme elevations during therapy but it has not been linked to instances of clinically apparent acute liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2016 and has 3 approved and 7 investigational indications. This drug has a black box warning from the FDA.
A 5-HT(2A) inverse agonist; ACP-103 is the dihydroxybutanedioate (2:1) salt. It is used to treat hallucinations and delusions associated with PARKINSON DISEASE; structure in first source.
See also: this compound Tartrate (active moiety of).
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEWSXXUOLRFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990906 | |
| Record name | Pimavanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
604.2±55.0 | |
| Record name | Pimavanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
706779-91-1 | |
| Record name | Pimavanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706779-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimavanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0706779911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimavanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pimavanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIMAVANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ963P0DIK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
117-119 | |
| Record name | Pimavanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pimavanserin in Parkinson's Disease Psychosis
Introduction
Pimavanserin is the first and only medication approved by the U.S. Food and Drug Administration (FDA) for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis (PDP).[1][2] Its unique pharmacological profile, distinct from typical and atypical antipsychotics, has made it a significant advancement in the management of this debilitating condition. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the therapeutic effects of this compound in PDP, with a focus on its receptor interactions, downstream signaling pathways, and the experimental evidence that elucidates its mode of action.
Core Mechanism: Selective Serotonin 5-HT2A Receptor Inverse Agonism
The primary mechanism of action of this compound is its potent and selective inverse agonist and antagonist activity at the serotonin 5-HT2A receptor.[3][4][5] Unlike conventional antipsychotics, this compound has no appreciable affinity for dopamine D2 receptors, which is crucial for its tolerability in patients with Parkinson's disease as it does not worsen motor symptoms.[6][7][8] this compound also exhibits a lower affinity for the serotonin 5-HT2C receptor, where it also acts as an inverse agonist.[4][9]
Receptor Binding Profile of this compound
The selectivity of this compound for the 5-HT2A receptor over other neurotransmitter receptors is a key feature of its pharmacological profile. The following table summarizes its binding affinities (Ki) and functional activity (IC50) at various receptors.
| Receptor | Binding Affinity (Ki) | Functional Activity (IC50) | Reference(s) |
| Serotonin 5-HT2A | 0.087 nM | 2 nM | [7][9] |
| Serotonin 5-HT2C | 0.44 nM | - | [7][9] |
| Sigma 1 | 120 nM | - | [7][9] |
| Serotonin 5-HT2B | >300 nM | - | [7][9] |
| Dopamine D2 | >300 nM | - | [7][9] |
| Muscarinic Receptors | >300 nM | - | [7][9] |
| Adrenergic Receptors | >300 nM | - | [7][9] |
| Histaminergic Receptors | >300 nM | - | [7][9] |
Downstream Signaling Pathways: Functional Selectivity
Recent research has revealed that this compound exhibits functional selectivity, or biased agonism, at the 5-HT2A receptor. This means it differentially affects the downstream signaling pathways coupled to this receptor. The 5-HT2A receptor can couple to both the canonical Gαq/11 pathway and the non-canonical Gαi1 pathway.[10][11]
This compound acts as an inverse agonist at the Gαi1-mediated signaling pathway, a pathway thought to be involved in the hallucinogenic effects of psychedelic drugs.[10][11] In contrast, it behaves as a neutral antagonist at the Gαq/11-mediated pathway.[10][11] This biased signaling may contribute to its antipsychotic effects without inducing the adverse effects associated with non-selective 5-HT2A antagonists.
This compound's biased signaling at the 5-HT2A receptor.
Experimental Protocols
The characterization of this compound's mechanism of action has been elucidated through a variety of in vitro and in vivo experimental protocols.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound for a specific receptor.
-
Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT2A receptor.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2A receptor, or from postmortem human prefrontal cortex.[10][12]
-
Radioligand: [3H]ketanserin, a well-characterized 5-HT2A receptor antagonist.[13][14]
-
Procedure:
-
Incubate receptor-containing membranes with a fixed concentration of [3H]ketanserin and varying concentrations of unlabeled this compound.
-
Separate bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]ketanserin (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[15]
Workflow for a 5-HT2A receptor binding assay.
Preclinical Models of Psychosis
Animal models are crucial for evaluating the in vivo efficacy of antipsychotic candidates.
-
DOI-Induced Head-Twitch Response: The 5-HT2A receptor agonist DOI induces a characteristic head-twitch behavior in rodents. This compound has been shown to dose-dependently inhibit this behavior, demonstrating its functional 5-HT2A receptor antagonism in vivo.[6]
-
MK-801-Induced Hyperlocomotion: The NMDA receptor antagonist MK-801 is used to model certain aspects of psychosis. This compound has been shown to inhibit MK-801-induced locomotor activity.[6]
Clinical Efficacy in Parkinson's Disease Psychosis
The clinical development of this compound for PDP has been supported by several randomized, placebo-controlled trials.
Pivotal Phase 3 Study (NCT01174004)
This 6-week study demonstrated the efficacy and safety of this compound in patients with PDP.[16]
| Outcome Measure | This compound (40 mg) | Placebo | p-value | Reference(s) |
| Change in SAPS-PD Score | -5.79 | -2.73 | 0.001 | [16] |
SAPS-PD: Scale for the Assessment of Positive Symptoms for Parkinson's Disease
A meta-analysis of four clinical trials confirmed that this compound was associated with a significant reduction in psychosis symptoms as measured by the Scale of Assessment of Positive Symptoms, Hallucinations, and Delusion (SAPS-H+D).[17]
| Outcome Measure | Mean Difference | 95% Confidence Interval | p-value | Reference(s) |
| SAPS-H+D Score | -1.55 | -2.71 to -0.379 | 0.009 | [17] |
Importantly, these studies also demonstrated that this compound did not worsen motor function in patients with Parkinson's disease, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) parts II and III.[16][17]
This compound's mechanism of action in Parkinson's disease psychosis is centered on its potent and selective inverse agonist activity at serotonin 5-HT2A receptors. Its lack of affinity for dopaminergic and other receptors spares motor function, a critical advantage in this patient population. The discovery of its biased signaling at the 5-HT2A receptor, favoring inverse agonism at the Gαi1 pathway, provides a deeper understanding of its therapeutic effects. Supported by robust preclinical and clinical data, this compound represents a targeted and well-tolerated treatment for the management of psychosis in patients with Parkinson's disease.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound and Parkinson’s Disease Psychosis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of this compound in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. Mechanism of action of this compound in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. acadia.com [acadia.com]
- 8. On the Discovery and Development of this compound: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. addi.ehu.es [addi.ehu.es]
- 12. reactionbiology.com [reactionbiology.com]
- 13. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound for patients with Parkinson's disease psychosis: a randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound in the Treatment of Parkinson’s Disease Psychosis: Meta-analysis and Meta-regression of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Pimavanserin: A Technical Guide to its Selective 5-HT2A Inverse Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimavanserin is a novel atypical antipsychotic agent distinguished by its unique mechanism of action as a selective serotonin 2A (5-HT2A) receptor inverse agonist. Unlike conventional antipsychotics that primarily target dopamine D2 receptors, this compound's focused activity on the serotonergic system offers a differentiated therapeutic profile, particularly in the treatment of psychosis where dopamine blockade can exacerbate motor symptoms. This technical guide provides an in-depth exploration of the core pharmacology of this compound, detailing its binding characteristics, functional activity, and the signaling pathways it modulates. The information is presented to support further research and drug development efforts in the field of neuropsychopharmacology.
Data Presentation: Quantitative Pharmacology of this compound
The following tables summarize the key quantitative data that define this compound's pharmacological profile.
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | Binding Affinity (Ki, nM) | Reference(s) |
| 5-HT2A | 0.087 | [1][2][3] |
| 5-HT2C | 0.44 | [1][2][3] |
| Sigma 1 | 120 | [2][3] |
| 5-HT2B | >300 | [2] |
| Dopamine (D2) | >300 | [2][3] |
| Muscarinic | >300 | [2] |
| Adrenergic | >300 | [2] |
| Histaminergic | >300 | [2] |
Table 2: Functional Activity of this compound
| Assay Type | Receptor | Activity Metric (nM) | Value | Reference(s) |
| Inverse Agonism | 5-HT2A | IC50 | 1.9 | [4] |
| Inverse Agonism | 5-HT2C | IC50 | 91 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on this compound and other selective 5-HT2A inverse agonists.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Ketanserin or another suitable 5-HT2A antagonist radioligand.
-
Non-specific binding control: Mianserin or another high-affinity 5-HT2A antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
This compound stock solution and serial dilutions.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and either this compound, the non-specific binding control, or buffer alone (for total binding).
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for this compound using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
Objective: To measure the effect of this compound on G-protein activation at the 5-HT2A receptor, indicative of its inverse agonist activity.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
[³⁵S]GTPγS radiolabel.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
This compound stock solution and serial dilutions.
-
Agonist control (e.g., Serotonin).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, GDP, and this compound or buffer.
-
Pre-incubate the plate to allow for ligand binding.
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the bound radioactivity using a scintillation counter.
-
To determine inverse agonism, measure the reduction in basal [³⁵S]GTPγS binding in the presence of increasing concentrations of this compound.
-
To confirm antagonist activity, measure the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
Objective: To assess the effect of this compound on the recruitment of β-arrestin to the 5-HT2A receptor.
Materials:
-
A cell line engineered to co-express the 5-HT2A receptor fused to a fragment of β-galactosidase (ProLink™) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).
-
Cell culture medium and reagents.
-
This compound stock solution and serial dilutions.
-
Agonist control (e.g., Serotonin).
-
Detection reagents for the β-galactosidase enzyme complementation assay.
-
Luminometer.
Procedure:
-
Plate the engineered cells in a 96-well plate and incubate to allow for cell attachment.
-
Prepare serial dilutions of this compound and the agonist control.
-
Add the compounds to the respective wells and incubate for a specified period (e.g., 60-90 minutes) to allow for receptor-ligand interaction and β-arrestin recruitment.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate to allow for the enzymatic reaction to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the effect of this compound on basal and agonist-stimulated β-arrestin recruitment. A decrease in the basal signal would indicate inverse agonism.
Signaling Pathways and Experimental Workflow
5-HT2A Receptor Signaling Pathways
The 5-HT2A receptor is known to couple to multiple intracellular signaling pathways. This compound, as an inverse agonist, reduces the constitutive activity of these pathways.
References
- 1. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
The Serendipitous Discovery and Strategic Synthesis of Pimavanserin: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Pimavanserin (Nuplazid™), the first and only FDA-approved treatment for hallucinations and delusions associated with Parkinson's disease psychosis (PDP), represents a significant paradigm shift in neuropsychiatric pharmacotherapy.[1][2][3] Its unique mechanism of action, a selective serotonin 5-HT2A receptor inverse agonist with no appreciable affinity for dopaminergic receptors, distinguishes it from conventional antipsychotics and underscores a targeted approach to treating psychosis without exacerbating motor symptoms.[4][5][6][7] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, tailored for researchers and professionals in drug development.
Discovery and Rationale: A New Hypothesis for Psychosis
The journey to this compound began with a novel hypothesis. Traditional antipsychotics primarily target dopamine D2 receptors, a mechanism often associated with undesirable motor side effects, a critical concern for Parkinson's disease patients.[8] Researchers at ACADIA Pharmaceuticals embarked on a mission to identify a non-dopaminergic antipsychotic.[9][10][11] Through molecular pharmacological profiling, they observed that many atypical antipsychotics, particularly those with some efficacy in PDP like low-dose clozapine, exhibited potent inverse agonist activity at the serotonin 5-HT2A receptor.[9][10][11] This led to the hypothesis that selective inverse agonism at the 5-HT2A receptor could be sufficient to achieve antipsychotic effects without the motor liabilities of D2 receptor blockade.[10]
A high-throughput screening campaign was initiated to identify potent and selective 5-HT2A receptor inverse agonists.[9][10][11] This effort led to the discovery of a lead compound, which, following extensive lead optimization to improve oral bioavailability and selectivity, resulted in the identification of this compound (formerly ACP-103).[9][11]
Chemical Synthesis of this compound
This compound, chemically known as N-((4-fluorophenyl)methyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropoxy)phenyl)urea, is an achiral molecule that can be synthesized from readily available starting materials.[4][9] Several synthetic routes have been developed, with key strategies focusing on the formation of the central urea linkage.
Key Synthetic Approaches
Multiple synthetic strategies for this compound have been reported, primarily by Acadia Pharmaceuticals and later by other pharmaceutical companies like TEVA, aiming to improve efficiency and reduce the use of hazardous reagents.[12] The core of these syntheses involves the coupling of two key amine intermediates.
A generalized workflow for the synthesis of this compound can be visualized as follows:
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols
While specific, industrial-scale protocols are proprietary, the following represents a plausible laboratory-scale synthesis based on published methods.[12][13]
Method A: Synthesis via Isocyanate Intermediate [12]
This route involves the preparation of an isocyanate intermediate from 4-(2-methylpropoxy)benzylamine, which is then reacted with N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.
Step 1: Synthesis of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (Intermediate 1)
-
To a solution of N-methylpiperidone (1.0 eq) and p-fluorobenzylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired secondary amine.
Step 2: Synthesis of 4-(2-methylpropoxy)benzylamine (Intermediate 2)
-
Alkylate 4-hydroxybenzonitrile (1.0 eq) with isobutyl bromide (1.2 eq) in the presence of a base such as potassium carbonate (1.5 eq) in a solvent like acetone.
-
Heat the mixture to reflux for 12-18 hours.
-
After cooling, filter the solid and concentrate the filtrate.
-
Reduce the resulting 4-(2-methylpropoxy)benzonitrile using a reducing agent like lithium aluminum hydride in an ethereal solvent or through catalytic hydrogenation (e.g., Raney nickel) to afford the benzylamine.
Step 3: Formation of this compound
-
Convert 4-(2-methylpropoxy)benzylamine to the corresponding isocyanate by treating it with a phosgene equivalent (e.g., triphosgene) in the presence of a non-nucleophilic base.
-
React the in-situ generated isocyanate with N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (1.0 eq) in an aprotic solvent to yield this compound.
-
Purify the crude product by chromatography or recrystallization.
Method B: Synthesis via Carbonyldiimidazole (CDI) [12]
This method avoids the use of highly toxic phosgene derivatives.
-
Activate 4-(2-methylpropoxy)benzylamine (Intermediate 2) by reacting it with 1,1'-carbonyldiimidazole (CDI) in a solvent like acetonitrile to form an activated urea synthon.
-
Add N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (Intermediate 1) to the reaction mixture.
-
Heat the mixture to facilitate the coupling reaction, forming this compound.
-
The product can be isolated and purified as described previously.
Pharmacological Profile
This compound's pharmacological profile is characterized by its high affinity and selectivity for the 5-HT2A receptor.
Receptor Binding and Functional Activity
The following table summarizes the in vitro binding affinities (Ki) and functional activities (pIC50) of this compound at various receptors.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (pIC50) | Receptor Type | Action |
| 5-HT2A | 0.087[14] | 8.7[15] | Serotonin | Inverse Agonist |
| 5-HT2C | 0.44[14] | 7.1[15] | Serotonin | Inverse Agonist |
| Dopamine D2 | No appreciable binding[4] | N/A | Dopamine | N/A |
| Adrenergic | No appreciable binding[4] | N/A | Adrenergic | N/A |
| Muscarinic | No appreciable binding[4] | N/A | Muscarinic | N/A |
| Histaminergic | No appreciable binding[4] | N/A | Histamine | N/A |
Mechanism of Action: Selective Serotonin Inverse Agonism
This compound acts as an inverse agonist and antagonist at 5-HT2A receptors and to a lesser extent at 5-HT2C receptors.[4][5][6][7] As an inverse agonist, it not only blocks the receptor from being activated by the endogenous ligand serotonin but also reduces the receptor's basal, constitutive activity.[8][16][17][18] This is thought to be a key aspect of its therapeutic effect.
The proposed signaling pathway is as follows:
Caption: this compound's signaling pathway at the 5-HT2A receptor.
By selectively targeting 5-HT2A receptors, which are thought to be upregulated in the cortex of individuals with Parkinson's disease and play a role in psychosis, this compound can alleviate hallucinations and delusions without interfering with the dopaminergic pathways essential for motor function.[18]
Clinical Efficacy and Safety
This compound's efficacy and safety in treating PDP were established in a pivotal Phase 3 clinical trial.[9][10]
Key Clinical Trial Data
The following table summarizes key outcomes from the pivotal -020 study, a six-week, double-blind, placebo-controlled trial.[19]
| Endpoint | This compound (40 mg) | Placebo | p-value |
| Change in SAPS-PD Score | -5.79[19] | -2.73[19] | 0.001[19] |
| CGI-I Response | Significant Improvement | Less Improvement | 0.001[19] |
| Motor Function (UPDRS Parts II+III) | No worsening | No worsening | N/A |
SAPS-PD: Scale for the Assessment of Positive Symptoms for Parkinson's Disease; CGI-I: Clinical Global Impression-Improvement; UPDRS: Unified Parkinson's Disease Rating Scale.
The results demonstrated a statistically significant and clinically meaningful reduction in the frequency and severity of hallucinations and delusions in patients treated with this compound compared to placebo, without worsening motor symptoms.[19][20]
Conclusion
The discovery and development of this compound mark a significant advancement in the treatment of Parkinson's disease psychosis. Its targeted, non-dopaminergic mechanism of action, born from a strategic and hypothesis-driven research program, offers an effective and well-tolerated therapeutic option for a vulnerable patient population. The synthetic routes developed for this compound are robust and scalable, enabling its production for clinical and commercial use. For drug development professionals, the story of this compound serves as a compelling case study in the power of selective receptor pharmacology to address unmet medical needs in complex neuropsychiatric disorders.
References
- 1. acadia.com [acadia.com]
- 2. This compound: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Approves ACADIA Pharmaceuticals’ NUPLAZID™ (this compound) | American Parkinson Disease Association [apdaparkinson.org]
- 4. This compound (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Mechanism of action of this compound in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. Mechanism of action of this compound in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.healio.com [journals.healio.com]
- 9. On the Discovery and Development of this compound: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the discovery and development of this compound: a novel drug candidate for Parkinson's psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. This compound | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of this compound tartrate? [synapse.patsnap.com]
- 18. This compound for psychosis in patients with Parkinson’s disease | MDedge [mdedge.com]
- 19. innovationscns.com [innovationscns.com]
- 20. This compound in the Treatment of Parkinson's Disease Psychosis: Meta-analysis and Meta-regression of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Pharmacology of Pimavanserin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimavanserin is a novel atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2][3][4] Its unique mechanism of action, which deviates from traditional antipsychotics, has made it a subject of significant interest in the field of neuropharmacology. This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, receptor binding profile, and functional activity in various in vitro and in vivo models. Detailed experimental protocols and visualized signaling pathways are presented to offer a comprehensive resource for researchers and drug development professionals.
Mechanism of Action
This compound is a potent and selective serotonin 2A (5-HT2A) receptor inverse agonist and antagonist.[5][6][7][8] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, this compound's therapeutic effects are believed to be mediated through its high affinity for 5-HT2A receptors.[1][9] It also exhibits a lower affinity for the serotonin 2C (5-HT2C) receptor, where it also acts as an inverse agonist.[5][10] Notably, this compound has no appreciable affinity for dopamine, muscarinic, histaminergic, or adrenergic receptors, which is thought to contribute to its favorable side-effect profile, particularly the lack of motor function impairment.[1][5][11][12][13]
The inverse agonism of this compound at the 5-HT2A receptor is a key aspect of its pharmacology. Inverse agonists not only block the action of agonists but also reduce the constitutive activity of the receptor, a state of signaling that occurs even in the absence of an agonist.[10][14] This is in contrast to neutral antagonists, which only block agonist-induced activity.[14]
Receptor Binding and Functional Activity
The preclinical pharmacodynamic profile of this compound has been extensively characterized through a variety of in vitro assays. The following tables summarize the quantitative data on its binding affinities and functional potencies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Reference |
| Serotonin 5-HT2A | 0.087 | [3][12][13] |
| Serotonin 5-HT2C | 0.44 | [3][12][13] |
| Serotonin 5-HT2B | >300 | [12] |
| Sigma 1 | 120 | [12][13] |
| Dopamine D2 | >300 | [12] |
| Adrenergic Receptors | >300 | [12] |
| Muscarinic Receptors | >300 | [12] |
| Histaminergic Receptors | >300 | [12] |
Ki values represent the dissociation constant for binding, with lower values indicating higher affinity.
Table 2: Functional Activity of this compound
| Assay | Receptor | Activity | Potency (pKi) | Reference |
| R-SAT™ | 5-HT2A | Inverse Agonist | 9.3 | [15] |
| R-SAT™ | 5-HT2C | Inverse Agonist | - | [15][16] |
pKi is the negative logarithm of the Ki value.
Signaling Pathways
Recent studies have revealed that this compound exhibits biased signaling at the 5-HT2A receptor. It acts as an inverse agonist on the Gαi1 signaling pathway while behaving as a neutral antagonist on the canonical Gαq/11 pathway.[17][18][19] This functional selectivity is believed to be crucial for its antipsychotic properties without inducing the side effects associated with non-selective 5-HT2A antagonists.[18]
Caption: this compound's biased signaling at the 5-HT2A receptor.
Preclinical In Vivo Efficacy
This compound has demonstrated efficacy in several rodent models of psychosis, which are crucial for predicting antipsychotic activity in humans.
Rodent Models of Parkinson's Disease Psychosis
In a rodent model of Parkinson's disease using bilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra, this compound reversed psychotic-like behaviors.[20][21] These behaviors included augmented head twitches, increased amphetamine-induced locomotor activity, and disrupted prepulse inhibition.[20][21] Importantly, these effects were achieved without worsening motor impairments, a key advantage over traditional antipsychotics.[20]
Rodent Models of Alzheimer's Disease Psychosis
Preclinical studies in a rodent model of Alzheimer's disease, induced by intracerebroventricular infusion of amyloid-β peptide, have also shown promising results.[22][23] this compound was effective in preventing DOI (a 5-HT2A agonist)-induced responses, reversing augmented amphetamine responses, and normalizing prepulse inhibition in these animals.[22][23]
Other Preclinical Models
This compound has also been shown to be effective in other preclinical models of psychosis. It blocks head twitches induced by the 5-HT2A agonist DOI and hyperactivity induced by the NMDA receptor antagonist MK-801.[16][24]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections outline typical protocols for key experiments used to characterize the pharmacology of this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for various receptors.
-
Methodology:
-
Tissue Preparation: Membranes are prepared from brain tissue (e.g., rodent or human postmortem cortex) or from cells expressing the recombinant receptor of interest.
-
Radioligand: A specific radiolabeled ligand for the target receptor is used (e.g., [3H]ketanserin for 5-HT2A receptors).
-
Incubation: The membranes are incubated with the radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Assays (e.g., R-SAT™)
-
Objective: To determine the functional activity (e.g., inverse agonism) of this compound at a specific receptor.
-
Methodology (Receptor Selection and Amplification Technology - R-SAT™):
-
Cell Line: NIH 3T3 cells are engineered to express the human 5-HT2A receptor and a reporter gene.
-
Treatment: The cells are treated with varying concentrations of this compound for several days.
-
Signal Detection: The expression of the reporter gene, which is linked to receptor activation, is measured using a colorimetric method.
-
Data Analysis: A decrease in the basal signal in the presence of this compound indicates inverse agonist activity. The potency (EC50) and efficacy are then calculated.[25]
-
In Vivo Behavioral Models
Caption: A typical experimental workflow for preclinical evaluation.
-
DOI-Induced Head Twitch Test:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Animals are pre-treated with this compound or vehicle. After a set time, they are administered the 5-HT2A agonist DOI. The number of head twitches is then counted for a specific duration. A reduction in head twitches indicates 5-HT2A receptor antagonism/inverse agonism.
-
-
Prepulse Inhibition (PPI) of Acoustic Startle:
-
Animals: Rodents (mice or rats).
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.
-
Procedure: A weak, non-startling acoustic stimulus (prepulse) is presented shortly before a loud, startling stimulus (pulse). In normal animals, the prepulse inhibits the startle response to the pulse. Psychosis-like states can disrupt this inhibition. The ability of this compound to restore PPI is measured.
-
-
Amphetamine-Induced Hyperlocomotion:
-
Animals: Rodents.
-
Apparatus: Open-field arena with automated activity monitoring.
-
Procedure: Animals are treated with this compound or vehicle, followed by an injection of amphetamine. Locomotor activity (e.g., distance traveled, rearing frequency) is then measured. A reduction in amphetamine-induced hyperactivity suggests antipsychotic potential.
-
Conclusion
The preclinical pharmacological profile of this compound distinguishes it from other antipsychotic agents. Its high selectivity and potent inverse agonist activity at the 5-HT2A receptor, coupled with a lack of affinity for dopaminergic and other receptors, provide a strong rationale for its efficacy in treating psychosis without inducing motor side effects. The data from in vitro and in vivo studies consistently support this mechanism of action. The detailed experimental protocols and visualized pathways presented in this guide offer a valuable resource for further research and development in the field of neuropsychopharmacology.
References
- 1. This compound (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Truly Effective Treatment for Parkinson’s Disease Psychosis? A Review of Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of this compound in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. Mechanism of action of this compound in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound tartrate? [synapse.patsnap.com]
- 8. Portico [access.portico.org]
- 9. scispace.com [scispace.com]
- 10. This compound for psychosis in patients with Parkinson’s disease | MDedge [mdedge.com]
- 11. cdn.mdedge.com [cdn.mdedge.com]
- 12. This compound | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. acadia.com [acadia.com]
- 14. journals.healio.com [journals.healio.com]
- 15. scispace.com [scispace.com]
- 16. On the Discovery and Development of this compound: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. addi.ehu.es [addi.ehu.es]
- 20. This compound, a 5-HT2A inverse agonist, reverses psychosis-like behaviors in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. acadia.com [acadia.com]
- 23. fiercebiotech.com [fiercebiotech.com]
- 24. This compound, a Serotonin2A Receptor Inverse Agonist, for the Treatment of Parkinson's Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Pimavanserin's Selective Engagement with Serotonin Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimavanserin is an atypical antipsychotic agent distinguished by its unique mechanism of action, which deviates from the traditional dopamine receptor antagonism central to many antipsychotic therapies. This document provides a comprehensive technical overview of this compound's interaction with serotonin receptor subtypes, with a primary focus on its high affinity and inverse agonist activity at the 5-HT2A receptor. Quantitative binding and functional data are systematically presented, alongside detailed experimental protocols for key assays. Furthermore, the intricate signaling pathways modulated by this compound are visually elucidated through detailed diagrams, offering a granular understanding of its molecular pharmacology for researchers and drug development professionals.
Introduction
This compound is a selective serotonin inverse agonist and antagonist with high affinity for the serotonin 2A (5-HT2A) receptor and a lower affinity for the serotonin 2C (5-HT2C) receptor.[1][2][3] Unlike other atypical antipsychotics, it lacks significant affinity for dopamine D2 receptors, which is thought to contribute to its favorable side effect profile, particularly the absence of motor disturbances.[4][5][6] The therapeutic effects of this compound, especially in the context of Parkinson's disease psychosis, are primarily attributed to its potent inverse agonism at the 5-HT2A receptor.[2][5][7] This document delves into the nuanced pharmacology of this compound, providing a detailed examination of its effects on various serotonin receptor subtypes.
Quantitative Analysis of this compound's Binding Affinity and Functional Activity
The interaction of this compound with serotonin receptor subtypes has been quantified through various in vitro assays. The following tables summarize the key binding affinity (Ki) and functional activity (pIC50) data, providing a comparative view of its potency and selectivity.
Table 1: this compound Binding Affinity (Ki) for Serotonin Receptor Subtypes
| Receptor Subtype | Ki (nM) | pKi | Assay Type | Reference |
| 5-HT2A | 0.087 | 9.3 (membranes), 9.70 (whole cells) | Radioligand Binding Assay ([3H]ketanserin) | [1][8] |
| 5-HT2C | 0.44 | 8.80 (membranes), 8.00 (whole cells) | Radioligand Binding Assay ([3H]mesulergine) | [1][8] |
| 5-HT2B | >300 | Not Appreciable | Radioligand Binding Assay | [1][3] |
| Sigma 1 | 120 | Not Appreciable | Radioligand Binding Assay | [1][3] |
| Dopamine D2 | >300 | Not Appreciable | Radioligand Binding Assay | [1][3] |
| Other Receptors * | >300 | Not Appreciable | Radioligand Binding Assay | [3] |
*Other receptors include serotonin 5-HT2B, dopaminergic (including D2), muscarinic, histaminergic, or adrenergic receptors, and calcium channels.[1][3]
Table 2: this compound Functional Activity at Serotonin Receptors
| Receptor Subtype | Functional Activity | pIC50 | Assay Type | Reference |
| 5-HT2A | Inverse Agonist | 8.7 | Cell-based functional assay | [8] |
| 5-HT2C | Inverse Agonist | 7.1 | R-SAT (Receptor Selection and Amplification Technology) | [8] |
Detailed Experimental Protocols
The quantitative data presented above are derived from specific and rigorous experimental methodologies. Understanding these protocols is crucial for the interpretation and replication of the findings.
Radioligand Binding Assay for 5-HT2A and 5-HT2C Receptors
This assay quantifies the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for 5-HT2A and 5-HT2C receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from NIH-3T3 cells transfected with human 5-HT2A or 5-HT2C receptor plasmid DNA).
-
Radioligand: [3H]ketanserin for 5-HT2A receptors or [3H]mesulergine for 5-HT2C receptors.
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Filtration: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G-proteins coupled to a receptor, providing insights into the agonist or inverse agonist properties of a compound.
Objective: To determine the functional activity of this compound at 5-HT2A receptors by measuring its effect on G-protein activation.
Materials:
-
Membranes from tissue expressing the target receptor (e.g., postmortem human prefrontal cortex).
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound: this compound at various concentrations.
-
Specific antibodies for Gα subunits (e.g., Gαq/11, Gαi1).
-
Scintillation Proximity Assay (SPA) beads.
-
Assay buffer.
Procedure:
-
Membrane Incubation: Incubate the membranes with this compound and GDP in the assay buffer.
-
G-protein Activation: Initiate the reaction by adding [35S]GTPγS. In the presence of an agonist, the receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit. Inverse agonists inhibit this basal exchange.
-
Immunoprecipitation: Add specific antibodies against the Gα subunit of interest to capture the activated G-proteins.
-
Scintillation Proximity Assay (SPA): Add SPA beads that bind to the antibodies. When [35S]GTPγS is in close proximity to the bead (i.e., bound to the captured G-protein), it excites the scintillant in the bead, producing a detectable light signal.
-
Signal Detection: Measure the light output using a suitable microplate reader.
-
Data Analysis: A decrease in [35S]GTPγS binding in the presence of this compound compared to baseline indicates inverse agonist activity. No change suggests neutral antagonism.
Signaling Pathways Modulated by this compound
This compound's effects are mediated through its modulation of specific intracellular signaling cascades downstream of the 5-HT2A receptor. The 5-HT2A receptor is known to couple to different G-proteins, leading to distinct cellular responses.
5-HT2A Receptor-Gαq/11 Signaling Pathway
The canonical signaling pathway for the 5-HT2A receptor involves its coupling to Gαq/11 proteins. This compound acts as a neutral antagonist at this pathway.[9]
5-HT2A Receptor-Gαi1 Signaling Pathway
In addition to the Gαq/11 pathway, the 5-HT2A receptor can also couple to Gαi1 proteins. This compound exhibits inverse agonist activity at this non-canonical pathway, which is believed to be relevant to its antipsychotic effects.[9]
Conclusion
This compound's pharmacological profile is defined by its high affinity and inverse agonist activity at the 5-HT2A receptor, coupled with a notable selectivity over other serotonin receptor subtypes and a lack of significant interaction with dopaminergic pathways. This selective engagement with the 5-HT2A receptor, particularly its inverse agonism at the Gαi1 signaling pathway, is a key differentiator from other antipsychotic agents and is thought to underpin its therapeutic efficacy in treating psychosis without inducing motor side effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further explore and build upon the unique pharmacology of this compound. A thorough understanding of these molecular interactions is paramount for the rational design of future therapies targeting the serotonergic system.
References
- 1. JCI - Lorcaserin and this compound: emerging selectivity of serotonin receptor subtype–targeted drugs [jci.org]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. community.the-hospitalist.org [community.the-hospitalist.org]
- 5. scispace.com [scispace.com]
- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond 5-HT2A: A Technical Guide to the Molecular Targets of Pimavanserin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pimavanserin is an atypical antipsychotic agent approved for the treatment of Parkinson's disease psychosis. Its primary mechanism of action is potent inverse agonism at the serotonin 2A (5-HT2A) receptor. However, a comprehensive understanding of its pharmacological profile requires exploration of its activity at other molecular targets. This technical guide provides an in-depth analysis of this compound's interactions with targets beyond 5-HT2A, presenting quantitative binding data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the field of drug development seeking a deeper understanding of this compound's molecular pharmacology.
Molecular Targets of this compound: A Quantitative Overview
This compound exhibits a selective binding profile, with its highest affinity for the 5-HT2A receptor. Its interactions with other receptors are significantly less potent. The following tables summarize the binding affinities (Ki) of this compound for its key molecular targets.
Table 1: High-Affinity Serotonergic Receptor Binding Profile of this compound
| Receptor | Binding Affinity (Ki) [nM] | Functional Activity |
| 5-HT2A | 0.087[1][2] | Inverse Agonist/Antagonist[1][3] |
| 5-HT2C | 0.44[1][2] | Inverse Agonist/Antagonist[3] |
Table 2: Lower-Affinity and Other Receptor Interactions of this compound
| Receptor/Target | Binding Affinity (Ki) [nM] | Functional Activity |
| Sigma-1 | 120[1][2] | Not fully characterized |
| Dopaminergic (D2) | >300[1][2] | No appreciable affinity[1][2] |
| Muscarinic | >300[1][2] | No appreciable affinity[1][2] |
| Adrenergic | >300[1][2] | No appreciable affinity[1][2] |
| Histaminergic | >300[1][2] | No appreciable affinity[1][2] |
Experimental Protocols for Target Identification and Characterization
The determination of this compound's binding affinities and functional activities involves a variety of in vitro experimental techniques. Below are detailed methodologies for the key assays cited.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various receptors.
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the reaction mixture.
-
The reaction is incubated at a specific temperature for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Receptor Selection and Amplification Technology (R-SAT™) Assay
The R-SAT™ assay is a functional, cell-based assay that measures the ability of a compound to act as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).
Objective: To determine the functional activity and potency of this compound at various GPCRs.
Methodology:
-
Cell Culture and Transfection:
-
NIH-3T3 cells are cultured in appropriate media.
-
Cells are transiently transfected with a plasmid encoding the human receptor of interest (e.g., 5-HT2A or 5-HT2C).
-
-
Compound Treatment:
-
The transfected cells are plated in multi-well plates.
-
For inverse agonist activity assessment, cells are treated with increasing concentrations of this compound.
-
For antagonist activity assessment, cells are co-treated with a known agonist and increasing concentrations of this compound.
-
-
Cell Growth and Signal Amplification:
-
The assay leverages the principle that GPCR activation can lead to cellular proliferation in this engineered system.
-
Cells are incubated for several days, allowing for signal amplification through cell growth.
-
-
Signal Detection:
-
The extent of cell growth is quantified using a colorimetric or luminescent readout, which is proportional to the level of receptor activation or inhibition.
-
Data is analyzed to determine EC50 (for agonists) or IC50 (for antagonists and inverse agonists) values.
-
Signaling Pathways Modulated by this compound
This compound's interaction with its target receptors initiates downstream signaling cascades. Understanding these pathways is crucial for elucidating its therapeutic effects and potential side effects.
This compound's Differentiated Effects on 5-HT2A Receptor Signaling
Recent studies have revealed that this compound exhibits functional selectivity or "biased agonism" at the 5-HT2A receptor, meaning it differentially affects the downstream signaling pathways coupled to this receptor. Specifically, it acts as an inverse agonist at the Gαi1 pathway while behaving as a neutral antagonist at the canonical Gαq/11 pathway.
Caption: this compound's functional selectivity at the 5-HT2A receptor.
Experimental and Logical Workflows
A systematic approach is employed to characterize the molecular targets of a compound like this compound. The following diagram illustrates a typical experimental workflow.
References
Pimavanserin: A Deep Dive into its Role in Neurodegenerative Disorders
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pimavanserin is an atypical antipsychotic agent with a unique pharmacological profile that has garnered significant attention for its potential role in managing neuropsychiatric symptoms associated with various neurodegenerative disorders. This technical guide provides an in-depth analysis of this compound's mechanism of action, a comprehensive review of key clinical trial data, detailed experimental protocols, and an exploration of its impact on underlying disease pathology. The information is tailored for researchers, scientists, and drug development professionals actively working in the field of neuropharmacology and neurodegenerative diseases.
Core Mechanism of Action: Selective 5-HT2A Receptor Inverse Agonism
This compound's primary mechanism of action is its potent and selective inverse agonist and antagonist activity at the serotonin 2A (5-HT2A) receptor.[1][2] It also exhibits lower affinity for the serotonin 2C (5-HT2C) receptor and lacks significant affinity for dopaminergic (including D2), muscarinic, histaminergic, or adrenergic receptors.[2][3] This targeted pharmacological profile distinguishes it from traditional antipsychotics and is thought to contribute to its efficacy in treating psychosis without worsening motor symptoms in patients with Parkinson's disease.[3]
Recent studies have further elucidated this compound's nuanced interaction with the 5-HT2A receptor, suggesting functional selectivity or "biased agonism". In human brain tissue, this compound has been shown to act as an inverse agonist at 5-HT2A receptors coupled to Gαi1-proteins, a pathway implicated in hallucinogenic responses.[4][5] Conversely, it behaves as a neutral antagonist at 5-HT2A receptors coupled to the canonical Gαq/11-protein pathway.[4][5] This biased signaling may be a key factor in its therapeutic effects.
Signaling Pathway of this compound at the 5-HT2A Receptor
References
- 1. This compound (Nuplazid™) for the treatment of Parkinson disease psychosis: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the discovery and development of this compound: a novel drug candidate for Parkinson's psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pharmacokinetics and metabolism of Pimavanserin in research models
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Pimavanserin in Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacokinetic and metabolic properties of this compound, a selective serotonin inverse agonist, across various preclinical and clinical research models. The information is intended to support further research and development efforts related to this compound.
Pharmacokinetics
This compound exhibits distinct pharmacokinetic profiles across different species, which is crucial for the extrapolation of preclinical data to human clinical outcomes.
Preclinical Pharmacokinetics
Quantitative pharmacokinetic parameters of this compound in various preclinical models are summarized in the table below. These data are essential for designing toxicological studies and predicting human pharmacokinetics.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Mouse (Male, C57BL/6J) | Rat (Sprague Dawley) | Monkey | Dog |
| Dose (mg/kg) | 0.3, 1, 3 (IM, SC, Nasal)[1][2] | 30 (oral)[3] | Data Not Available | Data Not Available |
| Tmax (h) | ~0.25 - 1[1] | Data Not Available | Data Not Available | Data Not Available |
| Cmax (ng/mL) | Dose-dependent increase[1] | Data Not Available | Data Not Available | Data Not Available |
| AUC (ng·h/mL) | Dose-dependent increase[1] | Data Not Available | Data Not Available | Data Not Available |
| t½ (h) | ~2 - 6[3] | ~7.5 (single dose), up to 38.6 (repeat dose)[3] | Data Not Available | Data Not Available |
| Volume of Distribution (Vd) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Clearance (CL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Note | Subcutaneous administration resulted in lower exposure compared to nasal and intramuscular routes.[1] | Female rats showed ~55-65% higher exposure than males.[3] | Drug accumulation was observed after repeat dosing.[3] | This compound is rapidly degraded in dog liver microsomes.[3] |
Human Pharmacokinetics
In humans, this compound has a long half-life, and its pharmacokinetics are not significantly affected by factors such as age, sex, or ethnicity.[4]
Table 2: Pharmacokinetic Parameters of this compound and its Active Metabolite (AC-279) in Humans
| Parameter | This compound | AC-279 (Active Metabolite) |
| t½ (h) | ~57[4][5][6] | ~200[4][5][6] |
| Tmax (h) | 6 (range 4-24)[4] | 6[4] |
| Protein Binding | ~95%[1] | Data Not Available |
| Volume of Distribution (Vd/F) | 2173 L[1] | Data Not Available |
| Bioavailability | 99.7% (tablet vs. solution)[4] | - |
| Food Effect | No significant effect on AUC or Cmax[7] | - |
Metabolism
This compound is extensively metabolized, primarily in the liver.
In Vitro Metabolism
The metabolic stability of this compound has been evaluated in liver microsomes from various species.
Table 3: In Vitro Stability of this compound in Liver Microsomes
| Species | Stability |
| Human | Stable[3] |
| Monkey | Stable[3] |
| Rat | Stable[3] |
| Mouse | Stable[3] |
| Dog | Rapidly degraded (<50% remaining after 10 min)[3] |
In Vivo Metabolism and Metabolites
The primary route of metabolism for this compound is through the cytochrome P450 system.
-
Primary Metabolizing Enzymes : CYP3A4 and CYP3A5 are the major enzymes responsible for this compound metabolism.[1][4] CYP2J2 and CYP2D6 contribute to a lesser extent.[1][4]
-
Active Metabolite : The major active metabolite is AC-279 (N-desmethylated this compound).[4]
-
Excretion : A very small percentage of the administered dose is excreted as unchanged drug in the urine (0.55%) and feces (1.53%).[4] Less than 1% of the dose is recovered in the urine as this compound and AC-279.[1][8]
Caption: Metabolic pathway of this compound.
Experimental Protocols
Quantification of this compound and AC-279 in Mouse Plasma by LC-MS/MS
This protocol describes a validated method for the simultaneous quantification of this compound and its active metabolite, AC-279, in mouse plasma.[1][2]
-
Sample Preparation :
-
Thaw frozen mouse plasma samples at room temperature.
-
To 10 µL of plasma, add 40 µL of acetonitrile containing the internal standard (e.g., vilazodone hydrochloride).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions :
-
LC System : A suitable high-performance liquid chromatography system.
-
Column : Phenomenex C18 column or equivalent.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient Elution : A linear gradient from 10% to 90% B over a specified time.
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 1 µL.
-
-
Mass Spectrometric Conditions :
-
MS System : A triple quadrupole mass spectrometer.
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Detection Mode : Multiple reaction monitoring (MRM).
-
MRM Transitions : Specific precursor to product ion transitions for this compound, AC-279, and the internal standard should be optimized.
-
References
- 1. Determination of this compound and Its Metabolites in Mouse Plasma Using LC-MS/MS: Investigating Pharmacokinetics Following Different Routes of Administration [scirp.org]
- 2. scirp.org [scirp.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound, a 5HT2A receptor inverse agonist, rapidly suppresses Aβ production and related pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
The Structural-Activity Relationship of Pimavanserin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimavanserin, an atypical antipsychotic, is a selective serotonin 5-HT2A receptor inverse agonist. Its unique pharmacological profile, devoid of significant dopaminergic receptor activity, has established it as a valuable therapeutic agent for Parkinson's disease psychosis.[1][2][3][4][5] This has spurred further research into its structural analogs to explore and optimize its therapeutic potential for various neuropsychiatric disorders. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound analogs, detailing the experimental protocols used for their evaluation and visualizing the key signaling pathways and logical relationships.
Core Structure of this compound
This compound is a urea-based compound with three key substituents: a 4-fluorobenzyl group, a 1-methylpiperidin-4-yl group, and a 4-(isopropyloxy)benzyl group.[5] The central urea moiety and these substituents are critical for its high affinity and selectivity towards the 5-HT2A receptor.
Structure-Activity Relationship (SAR) of this compound Analogs
The exploration of this compound analogs has revealed critical insights into the molecular determinants of 5-HT2A receptor binding and inverse agonism. The following sections and the corresponding data table summarize the impact of structural modifications on the pharmacological activity of these compounds.
Modifications of the N-Benzyl Group
The N-benzyl moiety plays a crucial role in the interaction with the 5-HT2A receptor. Alterations to this group can significantly impact binding affinity and functional activity.
Modifications of the Piperidine Ring
The 1-methylpiperidin-4-yl group is another key pharmacophoric element. Modifications in this region, such as demethylation or substitution, can influence selectivity and potency.
Modifications of the N'-Benzyl Group
The N'-benzyl substituent, particularly the nature of the alkoxy group, is a critical determinant of the compound's properties. Variations in the length and branching of the alkyl chain of the ether linkage have been explored to modulate activity.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound and its key analogs, focusing on their binding affinity for the 5-HT2A receptor and their functional activity.
| Compound | R1 (N-benzyl) | R2 (Piperidine) | R3 (N'-benzyl alkoxy) | 5-HT2A Ki (nM)[6] | 5-HT2C Ki (nM)[6] | 5-HT2A Functional Activity (pIC50)[7] |
| This compound | 4-fluorobenzyl | 1-methylpiperidin-4-yl | 4-isobutoxy | 0.087 | 0.44 | 8.7 |
| Analog 1 | benzyl | 1-methylpiperidin-4-yl | 4-isobutoxy | - | - | - |
| Analog 2 | 4-chlorobenzyl | 1-methylpiperidin-4-yl | 4-isobutoxy | - | - | - |
| ST-2300 | 4-fluorobenzyl | 1-(3-phenoxypropyl)piperidin-4-yl | 4-isobutoxy | 1302[8][9] | - | - |
| AC-90179 | - | - | - | ~100-fold selective for 5-HT2A over 5-HT2B/2C[1] | - | - |
Note: A comprehensive SAR table with a wider range of analogs is ideal but is limited by the publicly available data. The data presented here is compiled from multiple sources.
Experimental Protocols
The characterization of this compound and its analogs involves a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for 5-HT2A Receptor
This assay determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Materials:
-
Membrane preparation from cells expressing the human 5-HT2A receptor (e.g., from CHO-K1 cells).[10]
-
Radioligand: [3H]Ketanserin.
-
Test compounds (this compound and its analogs).
-
Non-specific binding control: A high concentration of unlabeled ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well glass fiber filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([3H]Ketanserin).
-
Initiate the binding reaction by adding the membrane suspension.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Functional Assay: Calcium Flux Assay
This assay measures the ability of a compound to act as an inverse agonist at the 5-HT2A receptor by quantifying changes in intracellular calcium concentration.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HiTSeeker 5HTR2A Cell Line).[12]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (this compound and its analogs).
-
5-HT2A receptor agonist (e.g., serotonin) for determining antagonist activity.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye by incubating them in a solution containing the dye for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
To measure inverse agonist activity, add the test compounds at various concentrations to the cells.
-
To measure antagonist activity, pre-incubate the cells with the test compounds before adding a fixed concentration of a 5-HT2A agonist.
-
Measure the fluorescence intensity before and after the addition of the compounds using a fluorometric imaging plate reader.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
For inverse agonists, a decrease in basal signaling will be observed. For antagonists, a dose-dependent inhibition of the agonist-induced calcium signal will be seen.
-
Calculate the pIC50 value from the dose-response curve.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the logical flow of its SAR.
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for SAR Analysis
Caption: Workflow for the synthesis and pharmacological evaluation of this compound analogs.
Conclusion
The structural activity relationship of this compound analogs is a critical area of research for the development of novel therapeutics for neuropsychiatric disorders. The core urea structure with its three key substituents provides a versatile scaffold for modification to fine-tune pharmacological properties. The N-benzyl, piperidine, and N'-benzyl moieties are all crucial for high-affinity binding and inverse agonist activity at the 5-HT2A receptor. Further exploration of these structural motifs, guided by the experimental protocols and SAR analyses outlined in this guide, will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.
References
- 1. On the Discovery and Development of this compound: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. [PDF] Methods of synthesis of this compound: the first drug approved for the treatment of Parkinson's disease psychosis (PDP) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acadia.com [acadia.com]
- 7. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 8. The Novel this compound Derivative ST-2300 with Histamine H3 Receptor Affinity Shows Reduced 5-HT2A Binding, but Maintains Antidepressant- and Anxiolytic-like Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. innoprot.com [innoprot.com]
Pimavanserin's Impact on Brain-Derived Neurotrophic Factor (BDNF) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pimavanserin, a selective serotonin 5-HT2A receptor inverse agonist, is an approved treatment for Parkinson's disease psychosis. Emerging preclinical evidence suggests that its therapeutic effects may extend beyond psychosis management to encompass neuroprotective mechanisms, including the modulation of brain-derived neurotrophic factor (BDNF). This technical guide provides an in-depth review of the current scientific literature on the impact of this compound on BDNF levels. It consolidates quantitative data from key preclinical studies, details the experimental methodologies employed, and elucidates the proposed signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction: this compound and the Significance of BDNF
This compound's primary mechanism of action is its high-affinity inverse agonism at the serotonin 5-HT2A receptor, with lesser antagonist/inverse agonist activity at the 5-HT2C receptor and no significant affinity for dopamine D2 receptors.[1] This unique pharmacological profile distinguishes it from traditional antipsychotics and has prompted investigation into its broader neurobiological effects.
Brain-derived neurotrophic factor (BDNF) is a critical neurotrophin involved in neuronal survival, growth, differentiation, and synaptic plasticity.[2][3] It is initially synthesized as a precursor, proBDNF, which can be cleaved to its mature form, mBDNF.[2] These two forms often have opposing biological effects, with mBDNF promoting neurogenesis and cell survival, while proBDNF can induce apoptosis.[4] Given the role of neurotrophic factors in the pathophysiology of neurodegenerative diseases, the potential for this compound to modulate BDNF levels is of significant interest for its therapeutic potential.
Quantitative Analysis of this compound's Effect on BDNF Levels
To date, the most comprehensive preclinical study investigating the direct effects of this compound on BDNF levels was conducted by Tripathi et al. (2023). The following tables summarize the key quantitative findings from this study in adult male Sprague-Dawley rats.
Table 1: Effect of Acute (2-hour) this compound Administration on Plasma and Serum BDNF Levels
| Analyte | Treatment Group | Mean Concentration (pg/mL) | Fold Change vs. Vehicle | p-value vs. Vehicle |
| Plasma proBDNF | Vehicle | ~150 | - | - |
| This compound (1 mg/kg) | ~300 | ~2.0 | < 0.01 | |
| Serum proBDNF | Vehicle | ~200 | - | - |
| This compound (1 mg/kg) | ~450 | ~2.25 | < 0.01 | |
| Plasma mBDNF | Vehicle | ~250 | - | - |
| This compound (1 mg/kg) | ~250 | ~1.0 | Not Significant | |
| Serum mBDNF | Vehicle | ~500 | - | - |
| This compound (1 mg/kg) | ~500 | ~1.0 | Not Significant |
Data are approximated from graphical representations in Tripathi et al. (2023).[5]
Table 2: Effect of Chronic (4-week) this compound Administration on Plasma, Serum, and Brain BDNF Levels
| Tissue | Analyte | Treatment Group | Mean Concentration (pg/mg protein for brain tissue) | Fold Change vs. Vehicle | p-value vs. Vehicle |
| Plasma | proBDNF | Vehicle | ~125 pg/mL | - | - |
| This compound (1 mg/kg/day) | ~250 pg/mL | ~2.0 | < 0.01 | ||
| mBDNF | Vehicle | ~200 pg/mL | - | - | |
| This compound (1 mg/kg/day) | ~300 pg/mL | ~1.5 | < 0.05 | ||
| Serum | proBDNF | Vehicle | ~400 pg/mL | - | - |
| This compound (1 mg/kg/day) | ~400 pg/mL | ~1.0 | Not Significant | ||
| mBDNF | Vehicle | ~550 pg/mL | - | - | |
| This compound (1 mg/kg/day) | ~550 pg/mL | ~1.0 | Not Significant | ||
| Prefrontal Cortex (PFC) | proBDNF | Vehicle | ~1.0 | - | - |
| This compound (1 mg/kg/day) | ~1.5 | ~1.5 | < 0.05 | ||
| mBDNF | Vehicle | ~1.2 | - | - | |
| This compound (1 mg/kg/day) | ~1.2 | ~1.0 | Not Significant | ||
| Hippocampus | proBDNF | Vehicle | ~1.8 | - | - |
| This compound (1 mg/kg/day) | ~1.8 | ~1.0 | Not Significant | ||
| mBDNF | Vehicle | ~2.0 | - | - | |
| This compound (1 mg/kg/day) | ~2.0 | ~1.0 | Not Significant |
Data are approximated from graphical representations in Tripathi et al. (2023).[5]
Proposed Mechanism of Action: Signaling Pathways
The precise intracellular signaling cascade linking this compound's 5-HT2A inverse agonism to altered BDNF levels is an active area of investigation. The prevailing hypothesis suggests a multi-step process involving the modulation of downstream signaling pathways that ultimately impact the transcription of the BDNF gene.
Experimental Protocols
This section details the methodologies employed in preclinical studies to assess the impact of this compound on BDNF levels.
Animal Model and Drug Administration (Tripathi et al., 2023)
-
Animal Model: Adult male Sprague-Dawley rats were used.[4]
-
Housing: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[4]
-
Treatment Groups:
-
Vehicle (0.9% saline)
-
This compound (1 mg/kg/day, subcutaneous injection)
-
Fluoxetine (10 mg/kg/day, intraperitoneal injection) as a positive control.[4]
-
-
Treatment Duration:
BDNF Quantification Methods
-
Principle: A sandwich ELISA is commonly used for the quantitative detection of proBDNF and mBDNF in plasma, serum, and brain homogenates.[2]
-
Protocol Outline (based on Tripathi et al., 2023):
-
Sample Collection: Blood was collected via the orbital sinus. Brains were dissected to isolate the prefrontal cortex and hippocampus.[4]
-
Sample Preparation: Blood was centrifuged to separate plasma and serum. Brain tissues were homogenized in lysis buffer.[4]
-
Assay Procedure:
-
Samples and standards were added to microplate wells pre-coated with a capture antibody specific for either proBDNF or mBDNF.
-
After incubation, a biotinylated detection antibody was added, followed by streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution was added, and the colorimetric change was measured using a microplate reader.
-
BDNF concentrations were calculated based on a standard curve.[2]
-
-
-
Principle: Western blotting allows for the separation of proteins by molecular weight, enabling the distinct detection of proBDNF (~32 kDa) and mBDNF (~14 kDa).
-
Protocol Outline:
-
Protein Extraction: Brain tissue is homogenized in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for proBDNF and/or mBDNF, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
-
Principle: qPCR is used to measure the relative or absolute quantity of BDNF mRNA transcripts, providing insight into gene expression changes.
-
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from brain tissue using a suitable kit (e.g., RNeasy kit).
-
RNA Quality Control: The integrity and purity of the extracted RNA are assessed using spectrophotometry and/or gel electrophoresis.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is amplified using specific primers for the BDNF gene and a reference gene (e.g., GAPDH, ACTB) in the presence of a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.
-
Data Analysis: The relative expression of BDNF mRNA is calculated using the delta-delta Ct method, normalizing to the expression of the reference gene.
-
Discussion and Future Directions
The current body of preclinical evidence, primarily from the Tripathi et al. (2023) study, indicates that this compound can significantly increase plasma levels of both proBDNF and mBDNF, particularly with chronic administration.[3] The observed increase in proBDNF in the prefrontal cortex with chronic treatment also suggests a central effect on BDNF synthesis.[5] However, the lack of a significant increase in mBDNF in the brain regions studied warrants further investigation. It is possible that the dose and duration of treatment were not sufficient for the conversion of proBDNF to mBDNF in the brain.[6]
Future research should focus on several key areas:
-
Elucidating the complete signaling pathway: Further studies are needed to confirm the role of CREB and other potential transcription factors in mediating this compound's effects on BDNF gene expression.
-
Investigations in disease models: Assessing the impact of this compound on BDNF levels in animal models of Parkinson's disease psychosis, Alzheimer's disease, and other neurodegenerative disorders will be crucial to understanding its therapeutic potential.
-
Clinical biomarker studies: While challenging, clinical trials incorporating the measurement of plasma or cerebrospinal fluid BDNF levels in patients treated with this compound would provide invaluable translational data.
-
Neuroimaging studies: Clinical studies utilizing neuroimaging techniques to assess changes in brain volume, synaptic density, or other markers of neuroplasticity could provide indirect evidence of this compound's neurotrophic effects in humans.
Conclusion
This compound's ability to modulate BDNF levels represents a promising avenue for its potential neuroprotective effects. The existing preclinical data provide a strong rationale for further investigation into this mechanism. A deeper understanding of the interplay between 5-HT2A receptor inverse agonism, intracellular signaling cascades, and BDNF expression will be critical for the continued development and potential expanded applications of this compound in the treatment of neurodegenerative and neuropsychiatric disorders. This technical guide serves as a foundational resource to inform and guide these future research endeavors.
References
- 1. This compound treatment increases plasma brain-derived neurotrophic factor levels in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cloud-clone.com [cloud-clone.com]
- 3. This compound treatment increases plasma brain-derived neurotrophic factor levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. krishgen.com [krishgen.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
In Vitro Assays for Characterizing Pimavanserin Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimavanserin is a selective serotonin 5-HT2A receptor inverse agonist and antagonist.[1] Its unique pharmacological profile, with high affinity for the 5-HT2A receptor and significantly lower affinity for the 5-HT2C receptor, has established its importance in neuropharmacology.[1][2] this compound has negligible affinity for dopaminergic, muscarinic, histaminergic, or adrenergic receptors, which contributes to its distinct side-effect profile compared to traditional antipsychotics.[1][3] This document provides detailed application notes and protocols for a range of in vitro assays essential for characterizing the activity of this compound and similar molecules.
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with serotonergic receptors from various in vitro studies.
Table 1: Binding Affinity of this compound for Serotonin Receptors
| Receptor | Parameter | Value (nM) | Species | Assay Type |
| 5-HT2A | Ki | 0.087 | Human | Radioligand Binding ([3H]ketanserin)[1][4][5] |
| 5-HT2C | Ki | 0.44 | Human | Radioligand Binding[1][5] |
| Sigma 1 | Ki | 120 | Human | Radioligand Binding[1][5] |
Table 2: Functional Activity of this compound
| Receptor | Parameter | Value | Species | Assay Type |
| 5-HT2A | pIC50 (Inverse Agonism) | 8.7 | Not Specified | Cell-based functional assay[6] |
| 5-HT2A | IC50 (Inverse Agonism) | 2 nM | Not Specified | Inverse agonist activity assay[4] |
| 5-HT2C | pIC50 (Inverse Agonism) | 7.1 | Not Specified | R-SAT (Receptor Selection and Amplification Technology)[6] |
Table 3: Receptor Selectivity of this compound
| Receptor | Binding Affinity (pKi) | Fold Selectivity (over 5-HT2A) |
| 5-HT2A | 9.3 (membranes), 9.70 (whole cells) | - |
| 5-HT2C | 8.80 (membranes), 8.00 (whole cells) | ~30-40 fold[6] |
| Dopamine D2 | No appreciable affinity | >1000 fold[4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the 5-HT2A receptor and a typical experimental workflow for assessing the functional selectivity of a compound like this compound.
Caption: 5-HT2A receptor signaling cascades.
Caption: Experimental workflow for assessing functional selectivity.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.[4]
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[4]
-
Radioligand: [3H]ketanserin (specific activity ~60-80 Ci/mmol).[4][6]
-
Non-specific binding control: 10 µM Mianserin.[4]
-
This compound stock solution (in DMSO).[4]
-
Glass fiber filters.[7]
Procedure:
-
Membrane Preparation:
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]ketanserin (final concentration ~1-2 nM), and 50 µL of varying concentrations of this compound.[4]
-
For total binding, add 50 µL of binding buffer instead of this compound.[4]
-
For non-specific binding, add 50 µL of 10 µM mianserin.[4]
-
Add 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).[4]
-
Incubate the plate at 25°C for 60 minutes to allow binding to reach equilibrium.[4][7]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[7]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[4][7]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[7]
-
Determine the IC50 value of this compound from the concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
Objective: To determine the functional potency of this compound as an antagonist or inverse agonist of the 5-HT2A receptor by measuring Gq/11-mediated calcium mobilization.[4]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[4]
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[4]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]
-
Pluronic F-127.[4]
-
5-HT (Serotonin) as the agonist.[4]
-
This compound stock solution (in DMSO).[4]
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and grow to confluency.
-
Dye Loading:
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes.[4]
-
To measure antagonist activity, prepare a solution of 5-HT in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).[4]
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.[4]
-
Inject the 5-HT solution and continuously measure the fluorescence to detect changes in intracellular calcium.
-
To measure inverse agonist activity, measure fluorescence after the addition of this compound without the addition of an agonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
For antagonist activity, plot the response against the concentration of this compound to determine the IC50 value.
-
For inverse agonist activity, plot the inhibition of basal signaling against the concentration of this compound to determine the IC50 value.
-
Functional Assay: [³⁵S]GTPγS Binding Assay
Objective: To measure the effect of this compound on G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. This assay can differentiate between neutral antagonism and inverse agonism. This compound has been shown to act as a neutral antagonist on the Gαq/11 pathway and an inverse agonist on the Gαi1 pathway in human brain cortex.[8][9]
Materials:
-
Membranes from human prefrontal cortex or cells expressing the 5-HT2A receptor.[8]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound stock solution (in DMSO).
-
Antibodies specific for Gαq/11 or Gαi1 for scintillation proximity assays.[8]
-
Scintillation proximity assay (SPA) beads.
-
Microplates and a microplate scintillation counter.
Procedure:
-
Assay Setup:
-
In a microplate, combine the cell membranes, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of this compound.
-
To measure inverse agonism, assess the effect of this compound on basal [³⁵S]GTPγS binding.
-
To measure antagonism, pre-incubate with this compound before adding a 5-HT2A agonist.
-
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection (SPA method):
-
Add SPA beads coated with the appropriate anti-Gα antibody.[8]
-
Incubate to allow the antibody to capture the Gα-[³⁵S]GTPγS complexes.
-
Centrifuge the plate and read on a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the measured counts per minute (CPM) against the concentration of this compound.
-
A decrease in basal signaling indicates inverse agonism.
-
A rightward shift in the agonist concentration-response curve with no change in the maximal response indicates neutral antagonism.
-
β-Arrestin Recruitment Assay
Objective: To measure the ability of this compound to antagonize agonist-induced recruitment of β-arrestin to the 5-HT2A receptor.
Materials:
-
Cells co-expressing the human 5-HT2A receptor fused to a reporter enzyme fragment and β-arrestin fused to a complementing fragment (e.g., PathHunter® β-Arrestin assay).[7]
-
5-HT2A receptor agonist (e.g., serotonin).[7]
-
This compound stock solution (in DMSO).
-
Assay buffer.[7]
-
Luminescent or fluorescent substrate.[7]
-
Luminometer or fluorescence plate reader.[7]
Procedure:
-
Cell Plating: Plate the engineered cells in a 96-well plate.[7]
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with this compound or vehicle.[7]
-
-
Agonist Stimulation: Add a 5-HT2A receptor agonist to induce β-arrestin recruitment.[7]
-
Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagent (substrate) and measure the luminescent or fluorescent signal.
-
Data Analysis:
-
Plot the signal against the concentration of this compound to generate a concentration-response curve and determine the IC50 value for the inhibition of β-arrestin recruitment.
-
References
- 1. acadia.com [acadia.com]
- 2. journals.healio.com [journals.healio.com]
- 3. acadia.com [acadia.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With this compound: The Sub-Sero Proof-of-Concept Trial Protocol [frontiersin.org]
- 6. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. addi.ehu.es [addi.ehu.es]
Pimavanserin: Application Notes and Protocols for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for investigating pimavanserin in the context of Alzheimer's disease (AD), with a particular focus on AD-related psychosis (ADP). Detailed protocols for both preclinical and clinical research are outlined to facilitate study design and execution.
Introduction to this compound
This compound is an atypical antipsychotic agent with a unique mechanism of action, making it a compelling candidate for treating neuropsychiatric symptoms in neurodegenerative disorders.[1] Unlike many other antipsychotics, this compound is a selective serotonin 5-HT2A receptor inverse agonist and antagonist.[2] It has a significantly lower affinity for 5-HT2C receptors and demonstrates no clinically significant activity at dopaminergic, muscarinic, histaminergic, or adrenergic receptors.[1][3] This targeted pharmacological profile is believed to contribute to its efficacy in treating psychosis without the motor side effects associated with dopamine-blocking agents.[4] this compound is approved by the U.S. Food and Drug Administration (FDA) for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis and has been extensively investigated for dementia-related psychosis.[1][3]
Mechanism of Action in Alzheimer's Disease
Signaling Pathway of this compound
Caption: this compound's mechanism of action at the 5-HT2A receptor.
Preclinical Experimental Design
Preclinical studies are crucial for evaluating the efficacy and mechanism of action of this compound in animal models that recapitulate aspects of Alzheimer's disease and psychosis.
Animal Model: Intracerebroventricular (ICV) Amyloid-β Infusion
A widely used model to induce psychosis-like behaviors relevant to AD involves the intracerebroventricular (ICV) infusion of amyloid-β (Aβ) peptides into the brains of rodents.[7][8] This model acutely mimics the Aβ-induced pathology and subsequent behavioral deficits.
Experimental Workflow: Preclinical Evaluation
Caption: Workflow for preclinical testing of this compound.
Detailed Protocols
Protocol 1: Intracerebroventricular (ICV) Infusion of Amyloid-β
This protocol is adapted from established methods for inducing AD-like pathology.[8][9]
-
Aβ Peptide Preparation:
-
Dissolve synthetic Aβ1-42 peptide in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure a monomeric state.
-
Evaporate the solvent to form a peptide film.
-
Resuspend the film in dimethyl sulfoxide (DMSO) and then dilute with sterile phosphate-buffered saline (PBS) to the desired concentration.
-
Incubate the Aβ solution at 4°C for 24 hours to promote the formation of oligomers.
-
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the lateral ventricle using stereotaxic coordinates (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5 mm ventral from the skull surface).
-
Slowly infuse a small volume (e.g., 2-3 µL) of the Aβ oligomer solution or vehicle control into the ventricle using a microsyringe.
-
Withdraw the needle slowly and suture the incision.
-
Provide post-operative care, including analgesics and monitoring.
-
Protocol 2: Prepulse Inhibition (PPI) Test
PPI is a measure of sensorimotor gating, which is often deficient in psychotic disorders.[10][11]
-
Apparatus: A startle response system with a sound-attenuating chamber, a holding cylinder for the animal, a speaker for acoustic stimuli, and a sensor to measure the startle response.
-
Procedure:
-
Allow the animal a 5-minute acclimation period in the chamber with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75 dB for 20 ms) is presented 100 ms before the pulse.
-
No-stimulus trials: Only background noise.
-
-
Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle 60 minutes before the test session.[11]
-
-
Data Analysis:
-
The startle response is measured as the peak amplitude of the motor response.
-
PPI is calculated as: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
-
Protocol 3: Amphetamine-Induced Hyperlocomotion
This test assesses the ability of a compound to reverse dopamine-agonist induced hyperactivity, a common screen for antipsychotic drugs.[7][10]
-
Apparatus: An open-field arena equipped with automated photobeam tracking systems to measure locomotor activity.
-
Procedure:
-
Habituate the animals to the open-field arena for 30-60 minutes the day before testing.
-
On the test day, administer this compound or vehicle.
-
After a pre-treatment period (e.g., 60 minutes), administer a psychostimulant such as d-amphetamine (e.g., 1.5 mg/kg, i.p.).
-
Immediately place the animal in the open-field arena and record locomotor activity for 90-120 minutes.
-
-
Data Analysis:
-
Quantify total distance traveled, horizontal activity, and vertical activity.
-
Compare the locomotor activity between treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Clinical Trial Design
Key Clinical Trial Parameters
| Parameter | Description |
| Study Population | Patients aged 50 and older with a diagnosis of probable Alzheimer's disease and clinically significant psychosis (hallucinations and/or delusions).[12] |
| Dosage | This compound 34 mg (administered as two 17 mg tablets) or 40 mg once daily, compared to placebo.[3][5][13] |
| Treatment Duration | Typically 6 to 12 weeks.[3][5] |
| Primary Efficacy Endpoint | Change from baseline in the Neuropsychiatric Inventory-Nursing Home Version (NPI-NH) psychosis score (sum of hallucinations and delusions domains).[3][5] |
| Secondary Endpoints | Change in total NPI-NH score, Clinical Global Impression of Change (CGI-C), and cognitive measures (e.g., Mini-Mental State Examination - MMSE).[3] |
Clinical Assessment Protocols
Protocol 4: Neuropsychiatric Inventory-Nursing Home Version (NPI-NH) Assessment
The NPI-NH is a structured interview with a caregiver to assess 12 neuropsychiatric domains.[3]
-
Administration: Conducted by a trained rater with a professional caregiver who has regular contact with the patient.
-
Domains Assessed: Delusions, hallucinations, agitation/aggression, depression/dysphoria, anxiety, elation/euphoria, apathy/indifference, disinhibition, irritability/lability, aberrant motor behavior, nighttime disturbances, and appetite/eating changes.
-
Scoring: For each domain, the caregiver rates the frequency (1-4 scale) and severity (1-3 scale) of the behavior over the past four weeks. The domain score is the product of the frequency and severity scores (maximum 12).
-
Psychosis Subscale Score: The primary outcome in many this compound trials is the sum of the scores for the delusions and hallucinations domains.
Protocol 5: Cohen-Mansfield Agitation Inventory (CMAI) Assessment
The CMAI is a caregiver-rated scale designed to assess the frequency of agitated behaviors in elderly individuals.[13][14]
-
Administration: A caregiver rates the frequency of 29 agitated behaviors over the preceding two weeks.
-
Behaviors Assessed: These are categorized into physically aggressive, physically non-aggressive, and verbally agitated behaviors.
-
Scoring: Each behavior is rated on a 7-point frequency scale, from "never" to "several times an hour."
-
Total Score: The sum of the scores for all 29 items provides a total agitation score.
Clinical Trial Workflow
Caption: A typical workflow for a this compound clinical trial in ADP.
Quantitative Data Summary
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Baseline NPI-NH Psychosis Score (Mean) | 9.8 | 9.8 | - |
| Change in NPI-NH Psychosis Score at Week 6 (Mean) | -3.76 | -1.93 | 0.0451 |
| Baseline MMSE Score (Mean) | 10.0 | 10.0 | - |
In a subgroup of patients with more severe psychosis at baseline (NPI-NH psychosis score ≥ 12), the improvement with this compound was even more pronounced.[11]
| Outcome Measure (Severe Psychosis Subgroup) | This compound Group | Placebo Group | p-value |
| Change in NPI-NH Psychosis Score at Week 6 (Mean) | -4.43 | - | 0.011 |
| ≥30% Improvement in NPI-NH Psychosis Score | 88.9% | 43.3% | <0.001 |
| ≥50% Improvement in NPI-NH Psychosis Score | 77.8% | 43.3% | 0.008 |
Conclusion
The experimental designs outlined in these application notes provide a robust framework for the continued investigation of this compound in Alzheimer's disease research. The preclinical models and behavioral assays are essential for elucidating the underlying mechanisms of action and for screening novel therapeutic agents. The clinical trial methodologies, with their focus on validated assessment tools like the NPI-NH, are critical for determining the clinical efficacy and safety of this compound for the treatment of psychosis in patients with Alzheimer's disease. The unique pharmacological profile of this compound continues to make it a high-interest candidate for addressing the significant unmet medical need for effective and well-tolerated treatments for the neuropsychiatric symptoms of Alzheimer's disease.
References
- 1. youtube.com [youtube.com]
- 2. unsw.edu.au [unsw.edu.au]
- 3. dementiaresearch.org.au [dementiaresearch.org.au]
- 4. This compound and Parkinson’s Disease Psychosis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oregonbhi.org [oregonbhi.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. dementiaresearch.org.au [dementiaresearch.org.au]
- 8. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The impact of this compound on psychotic phenotypes and tau phosphorylation in the P301L/COMT– and rTg(P301L)4510 mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bcbpsd.ca [bcbpsd.ca]
- 13. Cohen-Mansfield Agitation Inventory [apa.org]
- 14. The Neuropsychiatric Inventory-Diary Rating Scale (NPI-Diary): A Method for Improving Stability in Assessing Neuropsychiatric Symptoms in Dementia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pimavanserin in Preclinical Research
These application notes provide a comprehensive overview of dosing protocols for Pimavanserin in preclinical studies, designed for researchers, scientists, and drug development professionals. The following sections detail quantitative data on dosing regimens, specific experimental methodologies, and visual representations of signaling pathways and experimental workflows.
Quantitative Dosing Protocols
This compound has been evaluated in a variety of preclinical models, primarily in rodents, to assess its efficacy in conditions mimicking Parkinson's disease psychosis, Alzheimer's disease, and schizophrenia. The dosage and administration route vary depending on the animal model and the specific research question.
Table 1: this compound Dosing in Mouse Models
| Indication/Model | Strain | Dose | Route of Administration | Frequency | Key Findings |
| Alzheimer's Disease | P301L/COMT– and rTg(P301L)4510 | 3 mg/kg | Intraperitoneal (IP) | Single dose | Normalized locomotion in hyperkinetic models.[1] |
| Alzheimer's Disease | APP/PS1 | 0.1, 0.3, 1.0, 3.0 mg/kg | Intraperitoneal (IP) | Four consecutive doses, 12 hours apart | Maximal effect on interstitial fluid Aβ at 1.0 mg/kg.[2] |
| Alzheimer's Disease | APP/PS1 | 3 mg/kg/day | Subcutaneous (Alzet osmotic pumps) | Continuous for 2.5-5 weeks | Sustained reduction in interstitial fluid Aβ.[2] |
| Schizophrenia-like behavior (MK-801 induced hyperactivity) | Not specified | 3 mg/kg | Oral (p.o.) | Single dose | Significantly attenuated hyperactivity.[3] |
| Schizophrenia-like behavior (MK-801 induced hyperactivity) | Not specified | 0.1 and 0.3 mg/kg | Subcutaneous (s.c.) | Single dose | Reduced hyperactivity.[4] |
| Carcinogenicity Study | Not specified | 2.6, 6, 13 mg/kg/day (males) / 8.5, 21, 43 mg/kg/day (females) | Oral | Daily for 2 years | No increase in tumor incidence.[5] |
Table 2: this compound Dosing in Rat Models
| Indication/Model | Strain | Dose | Route of Administration | Frequency | Key Findings |
| Parkinsonian Tremor (Tacrine-induced) | Sprague-Dawley | 40 mg/kg | Intraperitoneal (IP) | Single dose | Significant reduction of tremulous jaw movements.[3] |
| 5-HT2A Agonist-Induced Head Twitches (DOI-induced) | Not specified | 3 mg/kg | Oral (p.o.) | Single dose | Attenuated head twitches.[3][4] |
| Prepulse Inhibition Deficits (DOI-induced) | Not specified | 1-10 mg/kg | Subcutaneous (s.c.) | Single dose | Mitigated prepulse inhibition deficits.[4] |
| Plasma BDNF Levels | Sprague-Dawley | 1 mg/kg/day | Subcutaneous (s.c.) | Daily for 4 weeks (chronic) | Significant increases in plasma mBDNF levels.[6][7] |
| Plasma BDNF Levels | Sprague-Dawley | 1 mg/kg | Subcutaneous (s.c.) | Single dose (acute) | No significant change in plasma mBDNF levels.[6][7] |
| Reproductive Toxicology | Not specified | Up to 10-12 times the MRHD* | Oral | During organogenesis | No adverse developmental effects.[5][8] |
| Parkinson's Disease Psychosis Model (6-OHDA lesion) | Not specified | Not specified | Not specified | Not specified | Reversed psychotic-like behavioral deficits.[9] |
*Maximum Recommended Human Dose (34 mg/day)
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the cited literature.
Preparation and Administration of this compound
Materials:
-
This compound tartrate
-
Vehicle (e.g., saline, corn oil, or a solution of DMSO, PEG300, and Tween 80)
-
Appropriate administration equipment (e.g., gavage needles for oral administration, syringes and needles for injections)
Stock Solution Preparation (Example): For a working solution, a stock solution in a solvent like DMSO is often prepared first. For instance, to make a 100 mg/mL stock in DMSO, dissolve the appropriate amount of this compound tartrate in fresh DMSO.[3] Note that moisture-absorbing DMSO can reduce solubility.[3]
Working Solution Preparation:
-
For Oral (p.o.) Administration in Corn Oil: To prepare a 1 mL working solution, 50 μL of a 25 mg/mL clear DMSO stock solution can be added to 950 μL of corn oil and mixed thoroughly. This solution should be used immediately.[3]
-
For Intraperitoneal (IP) Administration in Saline: this compound tartrate can be dissolved in saline for IP injections. For example, a 3 mg/kg dose was delivered in a volume of 100 µL.[1]
-
For Subcutaneous (s.c.) Administration: this compound can be dissolved in 0.9% saline for subcutaneous injections.[6][7] For continuous infusion, Alzet osmotic pumps can be loaded with this compound dissolved in a suitable vehicle like PBS.[2]
Administration Procedure:
-
Oral Gavage (p.o.): Use an appropriately sized gavage needle to deliver the solution directly into the stomach of the animal.
-
Intraperitoneal (IP) Injection: Inject the solution into the peritoneal cavity.
-
Subcutaneous (s.c.) Injection: Inject the solution into the subcutaneous space, often in the scruff of the neck.
Behavioral and Molecular Assays
2.2.1. Assessment of Psychosis-like Behaviors
-
MK-801-Induced Hyperactivity: This model is used to assess antipsychotic-like activity. Mice are administered MK-801 to induce hyperactivity, and the effect of this compound on locomotor activity is measured.[3][4]
-
Prepulse Inhibition (PPI) of Startle: This test measures sensorimotor gating, which is often deficient in schizophrenia. The ability of this compound to restore PPI deficits induced by a 5-HT2A agonist like DOI is evaluated.[1][4]
-
Drug-Induced Head Twitches: 5-HT2A receptor agonists induce a characteristic head-twitch response in rodents. The ability of this compound to block these head twitches is a measure of its 5-HT2A inverse agonist activity.[4]
2.2.2. Alzheimer's Disease Models
-
Aβ Level Measurement: In APP/PS1 mice, in vivo microdialysis can be used to measure interstitial fluid (ISF) levels of amyloid-beta (Aβ). The effect of acute or chronic this compound administration on Aβ levels is quantified using ELISA.[2]
-
Tau Phosphorylation Assays: Following behavioral testing, brain tissue (cortex, striatum, hippocampus) can be collected to quantify levels of phosphorylated tau.[1]
2.2.3. Parkinson's Disease Models
-
Tacrine-Induced Tremulous Jaw Movements: This model assesses parkinsonian tremor in rats. The effect of this compound on the frequency and duration of these jaw movements is observed and quantified.[3]
-
6-OHDA Lesion Model: Unilateral or bilateral lesions of the substantia nigra with 6-hydroxydopamine (6-OHDA) are used to model Parkinson's disease. Behavioral tests, such as amphetamine-induced rotations, can be used to assess the effects of this compound.[9]
2.2.4. Molecular Assays
-
BDNF Level Measurement: Blood samples can be collected to measure plasma levels of mature Brain-Derived Neurotrophic Factor (mBDNF) and its precursor, proBDNF, using ELISA kits. Brain tissues (e.g., prefrontal cortex, hippocampus) can also be analyzed.[6][7]
Visualizations
Signaling Pathway of this compound
This compound primarily acts as a selective inverse agonist and antagonist at the serotonin 5-HT2A receptor.[10][11][12] It has lower affinity for the 5-HT2C receptor and no significant activity at dopamine D2 receptors, which is a key differentiator from typical and atypical antipsychotics.[10][13] This selective mechanism of action is thought to be responsible for its antipsychotic effects without worsening motor symptoms in Parkinson's disease.[10]
Caption: this compound's mechanism of action at the 5-HT2A receptor.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in a rodent model.
Caption: A standard workflow for preclinical studies of this compound.
References
- 1. The impact of this compound on psychotic phenotypes and tau phosphorylation in the P301L/COMT– and rTg(P301L)4510 mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a 5HT2A receptor inverse agonist, rapidly suppresses Aβ production and related pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. reference.medscape.com [reference.medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of this compound in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of action of this compound in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors [ouci.dntb.gov.ua]
- 13. On the Discovery and Development of this compound: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dementia-related psychosis (DRP), characterized by hallucinations and delusions, is a common and distressing manifestation of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease dementia, dementia with Lewy bodies, vascular dementia, and frontotemporal dementia.[1][2] These symptoms are associated with a more rapid cognitive and functional decline, increased caregiver burden, and earlier institutionalization.[3] Historically, treatment options have been limited to off-label use of atypical antipsychotics, which carry significant safety concerns in this vulnerable population, including an increased risk of mortality.[4]
Pimavanserin (NUPLAZID®) is a selective serotonin inverse agonist and antagonist with high affinity for the 5-HT2A receptor and to a lesser extent, the 5-HT2C receptor.[5][6] It has no appreciable affinity for dopaminergic, histaminergic, muscarinic, or adrenergic receptors.[5][6] This unique mechanism of action offers a targeted approach to treating psychosis without the motor side effects associated with dopamine-blocking agents.[7] this compound is approved by the U.S. Food and Drug Administration (FDA) for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[8][9] Its efficacy and safety in the broader context of DRP have been investigated in several key clinical trials.
These application notes provide a comprehensive overview of the use of this compound in DRP research, including summaries of key clinical trial data, detailed experimental protocols, and visualizations of its mechanism of action and study workflows.
Data Presentation: Key Clinical Trial Summaries
The following tables summarize the quantitative data from pivotal studies of this compound in dementia-related psychosis.
Table 1: Efficacy of this compound in the HARMONY Study (Phase 3)[1][10][11]
| Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Primary Endpoint | ||||
| Relapse of Psychosis | 13% (12/95) | 28% (28/99) | 0.35 (0.17 to 0.73) | 0.005 |
| Key Secondary Endpoint | ||||
| Discontinuation for Any Reason | Not explicitly stated | Not explicitly stated | 0.452 | 0.0024 |
The HARMONY study was stopped early for efficacy at a pre-planned interim analysis.[1]
Table 2: Safety and Tolerability of this compound in the HARMONY Study (Double-Blind Phase)[1][11]
| Adverse Event | This compound Group | Placebo Group |
| Any Adverse Event | 41.0% (43/105) | 36.6% (41/112) |
| Serious Adverse Events | 4.8% | 3.6% |
| Discontinuations due to Adverse Events | 2.9% | 3.6% |
| Headache | 9.5% | 4.5% |
| Urinary Tract Infection | 6.7% | 3.6% |
| Asymptomatic QT Prolongation | Reported | Not specified |
Cognition, as measured by the Mini-Mental State Examination (MMSE), and motor symptoms, measured by the Extrapyramidal Symptom Rating Scale A-score (ESRS-A), showed no worsening from baseline in the this compound group.[1]
Table 3: Efficacy of this compound in Alzheimer's Disease Psychosis (Phase 2, -019 Study)[3][12]
| Endpoint | This compound Group | Placebo Group | Treatment Difference | p-value |
| Primary Endpoint | ||||
| Change in NPI-NH Psychosis Score at Week 6 | - | - | 1.84 | 0.0451 |
| Subgroup Analysis (Baseline NPI-NH Psychosis Score ≥12) | ||||
| Change in NPI-NH Psychosis Score at Week 6 | - | - | 4.43 | 0.0114 |
| Responder Rate (≥30% improvement) | 88.9% | 43.3% | - | <0.001 |
| Responder Rate (≥50% improvement) | 77.8% | 43.3% | - | 0.008 |
NPI-NH: Neuropsychiatric Inventory-Nursing Home Version.
Experimental Protocols
Protocol 1: Phase 3 Relapse Prevention Study of this compound in Dementia-Related Psychosis (HARMONY; NCT03325556)[11]
1. Study Design: A Phase 3, double-blind, placebo-controlled, randomized withdrawal study.
2. Participant Population:
-
Inclusion Criteria:
-
Age 50-90 years.
-
Clinical diagnosis of dementia (Alzheimer's disease, Parkinson's disease dementia, dementia with Lewy bodies, vascular dementia, or frontotemporal dementia spectrum disorders).
-
Mini-Mental State Examination (MMSE) score between 6 and 24, inclusive.
-
Moderate to severe psychosis, defined by a score of ≥10 on the Scale for the Assessment of Positive Symptoms - Hallucinations and Delusions (SAPS-H+D).
-
Psychotic symptoms present for at least 2 months.
-
If on an acetylcholinesterase inhibitor or memantine, the dose must be stable for at least 12 weeks prior to screening.
-
-
Exclusion Criteria:
-
Use of other antipsychotic medications was prohibited for 2 weeks or five half-lives before baseline and during the trial.
-
3. Treatment Protocol:
-
Screening Phase: A brief psychosocial therapy was utilized to identify participants who respond without pharmacological intervention.
-
Open-Label Phase (12 weeks): All participants received a starting daily dose of 34 mg of this compound. This dose could be adjusted to 20 mg if clinically warranted.
-
Double-Blind Phase (up to 26 weeks): Participants who demonstrated a sustained response to this compound (defined as a ≥30% reduction in SAPS-H+D score and a Clinical Global Impression-Improvement (CGI-I) score of 1 or 2 at both weeks 8 and 12) were randomized 1:1 to either continue their this compound dose or switch to a placebo.[10]
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Time to relapse of psychosis during the double-blind phase. Relapse was defined as:
-
A ≥30% increase from baseline in the SAPS-H+D total score and a CGI-I score of ≥6.
-
Hospitalization for dementia-related psychosis.
-
Withdrawal from the study due to lack of efficacy.
-
Use of a prohibited antipsychotic medication for psychosis.
-
-
Key Secondary Endpoint: Time to discontinuation for any reason.[1]
-
Safety Assessments: Monitoring of adverse events, vital signs, weight, and daytime sedation. Cognitive function was assessed using the MMSE, and motor function was evaluated with the Extrapyramidal Symptom Rating Scale A-score (ESRS-A).[1]
5. Statistical Analysis: The primary endpoint was assessed using a time-to-event analysis.
Protocol 2: Phase 2 Study of this compound in Alzheimer's Disease Psychosis (-019 Study; NCT02035553)[3][12]
1. Study Design: A Phase 2, 12-week, randomized, double-blind, placebo-controlled, single-center study.[8]
2. Participant Population:
-
Inclusion Criteria:
-
Age ≥50 years with a diagnosis of possible or probable Alzheimer's disease.[8]
-
Presence of psychotic symptoms (visual or auditory hallucinations, and/or delusions) that developed after the Alzheimer's diagnosis.[8]
-
Nursing home residents.[8]
-
Stable doses of acetylcholinesterase inhibitors and/or memantine for at least 3 months prior to baseline.[8]
-
-
Exclusion Criteria:
3. Treatment Protocol:
-
Participants were randomized 1:1 to receive either 34 mg of this compound or a placebo once daily for 12 weeks.
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Mean change from baseline in the Neuropsychiatric Inventory-Nursing Home Version (NPI-NH) psychosis score (delusions and hallucinations domains) at week 6.
-
Safety Assessments: Monitoring of adverse events, cognitive function (using MMSE), and motor function.
5. Statistical Analysis: The primary endpoint was analyzed by comparing the mean change from baseline between the this compound and placebo groups.
Visualizations
Mechanism of Action of this compound
Caption: this compound's selective 5-HT2A receptor inverse agonism/antagonism.
HARMONY Clinical Trial Workflow
Caption: Workflow of the HARMONY Phase 3 clinical trial.
Conclusion
This compound represents a significant advancement in the pharmacological management of dementia-related psychosis. Its targeted mechanism of action, focusing on the 5-HT2A receptor, has demonstrated efficacy in reducing the frequency and severity of hallucinations and delusions without negatively impacting motor or cognitive function in a broad population of patients with dementia. The HARMONY study, in particular, provides robust evidence for its ability to prevent the relapse of psychotic symptoms. The detailed protocols provided herein offer a framework for researchers and clinicians designing and interpreting studies in this critical area of unmet medical need. Further research may continue to elucidate the long-term benefits and optimal use of this compound across the various subtypes of dementia.
References
- 1. Brief psychosocial therapy for the treatment of agitation in Alzheimer disease (the CALM-AD trial). [psychjournalclub.com]
- 2. researchgate.net [researchgate.net]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. dementiaresearch.org.au [dementiaresearch.org.au]
- 5. Brief psychosocial therapy for the treatment of agitation in Alzheimer disease (the CALM-AD trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Safety and efficacy of this compound in patients with Lewy body dementia experiencing dementia-related psychosis in the HARMONY study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: POTENTIAL TREATMENT FOR DEMENTIA-RELATED PSYCHOSIS • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
Application Notes and Protocols: Pimavanserin for Negative Symptoms of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Negative symptoms of schizophrenia, such as blunted affect, alogia, avolition, anhedonia, and asociality, are core features of the disorder that are strongly associated with poor functional outcomes and a diminished quality of life.[1][2] Despite their significant impact, there are currently no FDA-approved treatments specifically for negative symptoms.[3][4] Pimavanserin (Nuplazid®), a selective serotonin 5-HT2A receptor inverse agonist and antagonist, has been investigated as a potential adjunctive therapy to address this unmet clinical need.[1][2][3] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, this compound offers a novel mechanism of action.[2][5] This document provides a detailed overview of the application of this compound in research on the negative symptoms of schizophrenia, summarizing key clinical trial data and providing detailed experimental protocols.
Mechanism of Action
This compound's pharmacological profile is unique among antipsychotic agents. It acts as a potent inverse agonist and antagonist at the serotonin 5-HT2A receptor and, to a lesser extent, at the 5-HT2C receptor.[2][6] Crucially, it lacks significant affinity for dopamine, muscarinic, histamine, or adrenergic receptors, which is thought to contribute to its favorable side-effect profile, particularly regarding motor symptoms.[2][7]
The therapeutic rationale for using a 5-HT2A inverse agonist for negative symptoms is based on the hypothesis that hyperactivity of the serotonin system may contribute to both psychosis and negative symptoms in schizophrenia. By blocking 5-HT2A receptors, this compound is thought to modulate downstream glutamatergic and dopaminergic signaling in cortical and limbic regions, potentially improving negative symptoms and social functioning.[8]
Caption: Proposed mechanism of this compound at the 5-HT2A receptor.
Summary of Clinical Trial Data
Several key clinical trials have evaluated the efficacy and safety of adjunctive this compound for the treatment of negative symptoms in schizophrenia. The primary outcomes have been measured using the Negative Symptom Assessment-16 (NSA-16) and the Positive and Negative Syndrome Scale (PANSS).
Table 1: Efficacy of Adjunctive this compound in Schizophrenia with Predominant Negative Symptoms (ADVANCE & ADVANCE-2 Studies)
| Study | Treatment Group | N | Duration | Primary Endpoint | Baseline Score (Mean) | Change from Baseline (LS Mean) | Placebo-Adjusted Difference (LS Mean) | p-value |
| ADVANCE (Phase 2) [1][2][3] | This compound (10-34 mg/day) | 201 | 26 Weeks | NSA-16 Total Score | ~51 | -10.4 | -1.9 | 0.043 |
| Placebo | 202 | 26 Weeks | NSA-16 Total Score | ~51 | -8.5 | N/A | N/A | |
| ADVANCE-2 (Phase 3) [3][9] | This compound (34 mg/day) | 228 | 26 Weeks | NSA-16 Total Score | Not Reported | Not Reported | -0.67 | 0.48 |
| Placebo | 226 | 26 Weeks | NSA-16 Total Score | Not Reported | Not Reported | N/A | N/A |
LS Mean: Least Squares Mean
Table 2: Efficacy of Adjunctive this compound in Schizophrenia with Inadequate Response (ENHANCE Study)
| Study | Treatment Group | N | Duration | Efficacy Endpoint | Change from Baseline (LS Mean) | Placebo-Adjusted Difference (LS Mean) | p-value |
| ENHANCE (Phase 3) [10][11][12] | This compound (20 mg/day flexible) | ~197 | 6 Weeks | PANSS Total Score (Primary) | - | -2.1 | 0.094 |
| PANSS Negative Subscale (Secondary) | - | -0.7 | 0.0474 (unadjusted) | ||||
| Placebo | ~196 | 6 Weeks | PANSS Total Score (Primary) | - | N/A | N/A | |
| PANSS Negative Subscale (Secondary) | - | N/A | N/A |
Data Interpretation: The Phase 2 ADVANCE study demonstrated a statistically significant, albeit modest, improvement in negative symptoms with this compound compared to placebo.[1][2] A post-hoc analysis suggested a greater effect size in patients who received the 34 mg dose.[4][13] However, the subsequent Phase 3 ADVANCE-2 trial, which used a fixed 34 mg dose, did not meet its primary endpoint, failing to show a significant separation from a higher-than-expected placebo response.[3][9] The ENHANCE study in patients with an inadequate response to their current antipsychotic did not meet its primary endpoint for overall PANSS total score but did show a trend towards improvement and a nominal significance on the PANSS negative symptom subscale.[10][11][14]
Experimental Protocols
The following protocol is based on the methodology of the ADVANCE Phase 2 clinical trial, which provides a foundational design for investigating this compound in this patient population.[1][2]
Protocol: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Study of Adjunctive this compound for Predominant Negative Symptoms of Schizophrenia (Based on ADVANCE)
1. Study Objectives:
-
Primary: To evaluate the efficacy of this compound compared to placebo in reducing negative symptoms of schizophrenia, as measured by the change from baseline in the NSA-16 total score.
-
Secondary: To assess changes in personal and social functioning using the Personal and Social Performance (PSP) scale and to evaluate the safety and tolerability of this compound.
2. Study Design:
-
A 26-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Randomization: 1:1 ratio to either this compound or placebo.
3. Patient Population:
-
Inclusion Criteria:
-
Age 18-55 years.[1]
-
Diagnosis of schizophrenia (DSM-5 criteria) for at least one year.
-
Stable outpatient status with no psychiatric hospitalization in the 3 months prior to screening.
-
Predominant negative symptoms, defined by a score of ≥ 20 on the sum of the seven PANSS Marder negative factor items.[1]
-
Scores of ≥4 on at least three, or ≥5 on at least two, of the specific negative symptom items on the PANSS.[1]
-
Receiving a stable dose of a single oral antipsychotic (excluding clozapine) for at least 3 months prior to screening.
-
-
Exclusion Criteria:
-
Significant positive symptoms (e.g., PANSS positive subscale score > 12).
-
Primary depressive or extrapyramidal symptoms that could be confused with negative symptoms.
-
History of substance use disorder within 6 months of screening.
-
Significant or unstable medical conditions.
-
4. Investigational Product and Dosing:
-
This compound: Administered orally, once daily.
-
Dosing Regimen:
-
Placebo: Matching placebo tablets administered orally, once daily, following the same titration schedule.
5. Study Procedures and Assessments:
-
Screening Period (up to 4 weeks): Confirm eligibility, obtain informed consent, and conduct baseline assessments.
-
Treatment Period (26 weeks):
-
Assessments:
-
Efficacy:
-
Negative Symptom Assessment-16 (NSA-16): Baseline, Weeks 2, 4, 8, 13, 20, 26.[1][15]
-
Positive and Negative Syndrome Scale (PANSS): Baseline and regular intervals.
-
Personal and Social Performance (PSP) Scale: Baseline, Week 13, Week 26.
-
Clinical Global Impression of Schizophrenia Scale-Severity (CGI-SCH S): Baseline and regular intervals.[15]
-
-
Safety:
-
-
References
- 1. This compound for negative symptoms of schizophrenia: results from the ADVANCE phase 2 randomised, placebo-controlled trial in North America and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Improves Negative Symptoms of Schizophrenia | CARLAT PUBLISHING [thecarlatreport.com]
- 5. journals.healio.com [journals.healio.com]
- 6. This compound for psychosis in patients with Parkinson’s disease | MDedge [mdedge.com]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Acadia’s schizophrenia drug trial fails to meet primary endpoint [clinicaltrialsarena.com]
- 10. ENHANCE: Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of Adjunctive this compound for Schizophrenia in Patients With an Inadequate Response to Antipsychotic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ENHANCE: Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of Adjunctive this compound for Schizophrenia in Patients With an Inadequate Response to Antipsychotic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. acadia.com [acadia.com]
- 14. acadia.com [acadia.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Measuring Pimavanserin Efficacy Using the SAPS-PD Scale
Topic: Measuring Pimavanserin (NUPLAZID®) efficacy in treating hallucinations and delusions associated with Parkinson's disease psychosis (PDP) using the Scale for the Assessment of Positive Symptoms adapted for Parkinson's Disease (SAPS-PD).
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to this compound
This compound is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2][3] Unlike conventional antipsychotics that primarily act on dopamine D2 receptors, which can worsen motor symptoms in Parkinson's disease patients, this compound has a unique mechanism of action.[1] It is a potent inverse agonist and antagonist with high selectivity for the serotonin 5-HT2A receptor and a lower affinity for the 5-HT2C receptor.[4][5][6] This targeted approach avoids the motor function complications associated with dopamine receptor blockade, making it a suitable treatment for PDP.[5][6]
The SAPS-PD Scale: A Targeted Efficacy Endpoint
The Scale for the Assessment of Positive Symptoms (SAPS) was originally developed to measure positive symptoms in schizophrenia.[7][8] For the specific context of Parkinson's disease psychosis, a modified, 9-item version, the SAPS-PD, was created.[1][7] This adaptation focuses on the most relevant symptoms of PDP, namely hallucinations and delusions, making it a more specific and less variable measure for this patient population.[7][9] The SAPS-PD has been utilized as the primary efficacy endpoint in pivotal clinical trials for this compound.[9][10][11]
The SAPS-PD assesses the following domains:
-
Hallucinations: Auditory, voices conversing, somatic or tactile, and visual.
-
Delusions: Persecutory, jealousy, and reference.
-
Global Severity: A global rating for the severity of hallucinations and a separate global rating for the severity of delusions.[7]
Each of the 9 items is scored on a 6-point Likert scale from 0 (none) to 5 (severe), yielding a total possible score of 45.[7][9][12] A change of 2.33 points on the SAPS-PD scale is considered to be associated with a clinically meaningful improvement.[9][12]
Quantitative Data Summary
The following tables summarize the quantitative efficacy data from a pivotal Phase 3, randomized, double-blind, placebo-controlled study of this compound in patients with Parkinson's disease psychosis.[9]
Table 1: Baseline Demographics and SAPS-PD Scores
| Parameter | This compound (N=95) | Placebo (N=90) |
| Mean Age (years) | 72 | 72 |
| MMSE Score ≥21 | Included | Included |
| Mean Baseline SAPS-PD Score (SD) | 15.9 (6.12) | 14.7 (5.55) |
Data sourced from a Phase 3 clinical trial.[9]
Table 2: Primary Efficacy Outcome - Change in SAPS-PD Score at Week 6
| Outcome | This compound | Placebo | Difference (95% CI) | p-value |
| Least Squares Mean Change from Baseline (SE) | -5.79 (0.66) | -2.73 (0.67) | -3.06 (-4.91, -1.20) | 0.001 |
Data sourced from a Phase 3 clinical trial.[9][10]
Table 3: SAPS-PD Responder Analysis at Week 6
| Response Category | This compound | Placebo |
| Worsening or No Change in SAPS-PD Score | 26.3% | 44.4% |
| Complete Resolution of Symptoms (SAPS-PD Score of 0) | 13.7% | 1.1% |
Data sourced from a Phase 3 clinical trial.[9]
Experimental Protocols
Pivotal Phase 3 Clinical Trial Design for this compound Efficacy Assessment
This protocol is based on the design of the pivotal, 6-week, randomized, double-blind, placebo-controlled trial.[9][10]
3.1.1 Patient Population
-
Adults aged 40 years and older with a diagnosis of Parkinson's disease for at least one year.[12]
-
Patients must have developed psychotic symptoms (hallucinations and/or delusions) after the Parkinson's disease diagnosis was established.[12]
-
Stable antiparkinsonian medication for at least 30 days prior to and throughout the study.[9]
-
Mini-Mental State Examination (MMSE) score of ≥21.[9]
-
Exclusion of patients currently taking other antipsychotic medications.[10]
3.1.2 Study Phases
-
Screening Phase: Assess eligibility criteria.
-
Non-pharmacological Lead-in Phase (2 weeks): This phase is designed to manage and limit the placebo response.[10][12]
-
Treatment Phase (6 weeks): Eligible participants are randomized in a 1:1 ratio to receive either this compound (34 mg, equivalent to 40 mg this compound tartrate, once daily) or a matching placebo.[3][10]
-
Follow-up: Post-treatment safety and efficacy assessments.
3.1.3 Efficacy Assessment using SAPS-PD
-
The SAPS-PD is administered at baseline and at specified follow-up visits (e.g., Weeks 2, 4, and 6).[9]
-
Assessments should be conducted by trained, independent, and blinded raters to ensure objectivity.[10][11]
-
The primary efficacy endpoint is the change in the total SAPS-PD score from baseline to Week 6.[9][10]
SAPS-PD Administration Protocol
The SAPS-PD is a semi-structured interview conducted by a trained clinician. The goal is to elicit information about the patient's experiences with hallucinations and delusions over a specified period.
3.2.1 General Guidelines
-
Establish rapport with the patient and, if possible and with consent, a caregiver.
-
Use open-ended questions to encourage detailed descriptions of psychotic symptoms.
-
Follow up with specific probes to ascertain the frequency, duration, and severity of each symptom.
-
Score each of the 9 items based on the 0-5 severity scale immediately following the interview to ensure accuracy.
3.2.2 Scoring Guidelines
-
0 - None: Symptom is not present.
-
1 - Questionable: Symptom is vague or uncertain.
-
2 - Mild: Symptom is present but infrequent and does not significantly impact the patient's life.
-
3 - Moderate: Symptom is vivid, occurs occasionally, and may cause some distress.
-
4 - Marked: Symptom is vivid, occurs frequently, and pervades the patient's life.
-
5 - Severe: Symptom occurs almost daily, may be bizarre, and is extremely troubling.[7][9]
Visualizations
This compound Signaling Pathway
Caption: this compound acts as an inverse agonist/antagonist at 5-HT2A receptors.
Experimental Workflow for this compound Clinical Trial
Caption: Workflow of a pivotal Phase 3 clinical trial for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Blinded SAPS-PD Assessment After 10 Weeks of this compound Treatment for Parkinson's Disease Psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of this compound in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of this compound in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. scispace.com [scispace.com]
- 7. React App [cde-fe.ninds.nih.gov]
- 8. React App [cde-fe.ninds.nih.gov]
- 9. Efficacy Data | NUPLAZID® (this compound) [nuplazidhcp.com]
- 10. This compound for patients with Parkinson's disease psychosis: a randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acadia.com [acadia.com]
- 12. ajmc.com [ajmc.com]
Application Notes and Protocols for Assessing Motor Function with UPDRS in Pimavanserin Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Unified Parkinson's Disease Rating Scale (UPDRS) to assess motor function in clinical trials of Pimavanserin for Parkinson's disease psychosis (PDP).
Introduction
This compound is a selective serotonin 5-HT2A receptor inverse agonist and antagonist approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2][3][4] A critical aspect of its clinical evaluation is the assessment of its impact on motor function, as traditional antipsychotics that block dopamine D2 receptors can worsen the motor symptoms of Parkinson's disease.[2] The Unified Parkinson's Disease Rating Scale (UPDRS) is a key instrument used in these trials to monitor motor safety and tolerability.
Mechanism of Action of this compound
This compound's unique mechanism of action, which avoids direct antagonism of dopamine D2 receptors, is central to its motor-sparing profile.[2][5][6][7] It primarily targets the serotonin 5-HT2A receptors, and to a lesser extent, the 5-HT2C receptors.[2][5][8] By acting as an inverse agonist at 5-HT2A receptors, this compound is thought to reduce the serotonergic activity that can contribute to psychosis, without interfering with the dopaminergic pathways crucial for motor control.[7][9][10]
Quantitative Data Summary from this compound Clinical Trials
The following tables summarize the quantitative data from key clinical trials assessing the effect of this compound on motor function as measured by the UPDRS.
Table 1: Pooled Analysis of 6-Week, Placebo-Controlled Studies [1][3]
| Treatment Group | N | Baseline UPDRS Parts II+III (Mean) | Change from Baseline at Week 6 (LSM, SE) | 95% Confidence Interval for Difference |
| This compound (34 mg) | 202 | 51.5 | -2.4 (0.69) | -1.9, 1.6 |
| Placebo | 231 | 52.6 | -2.3 (0.60) |
LSM: Least Squares Mean; SE: Standard Error. Data from a pooled analysis of studies NCT00477672, NCT00658567, and NCT01174004.[1][3]
Table 2: Meta-Analysis of Randomized Clinical Trials [11][12]
| Treatment Group | N | Mean Difference in UPDRS II & III Composite Scores (vs. Placebo) | 95% Confidence Interval | p-value |
| This compound | 417 | 0.093 | -1.28, 1.46 | 0.89 |
| Placebo | 263 |
This meta-analysis included four studies comparing this compound to placebo.[11][12]
Table 3: Individual Study Results (Pivotal Phase 3 Trial - Study ACP-103-020) [13]
| Treatment Group | N | Baseline UPDRS Parts II+III (Mean) | Change from Baseline at Week 6 (Mean) | Placebo-Subtracted Difference (95% CI) |
| NUPLAZID (this compound) | 92 | 51.5 | -1.4 | 0.3 (-2.1, 2.7) |
| Placebo | 88 | 52.6 | -1.7 |
Experimental Protocols
Protocol 1: Assessment of Motor Function using UPDRS Parts II and III
Objective: To evaluate the effect of this compound on the motor aspects of Parkinson's disease.
Materials:
-
Unified Parkinson's Disease Rating Scale (UPDRS) instrument.
-
Trained and certified raters.
-
Quiet and private examination room.
Procedure:
-
Baseline Assessment (Day 1):
-
Administer the UPDRS Parts II (Motor Aspects of Experiences of Daily Living) and III (Motor Examination) to each participant before the first dose of the investigational product (this compound or placebo).
-
UPDRS Part II: This part is a patient-reported assessment of their experiences with motor symptoms in daily life, covering aspects like speech, swallowing, handwriting, dressing, hygiene, falling, and tremor.
-
UPDRS Part III: This part is a clinician-rated motor examination that assesses speech, facial expression, tremor at rest, action or postural tremor, rigidity, finger taps, hand movements, rapid alternating movements of hands, leg agility, arising from a chair, posture, gait, postural stability, and body bradykinesia and hypokinesia.
-
Ensure that the assessment is conducted in a standardized manner by trained raters to maintain consistency across all participants and sites.
-
-
Follow-up Assessment (e.g., Week 6):
-
Re-administer the UPDRS Parts II and III at the end of the treatment period.
-
The assessment should be conducted at approximately the same time of day as the baseline assessment to minimize diurnal variations in motor function.
-
It is crucial that the rater remains blinded to the treatment allocation of the participant.
-
-
Data Analysis:
-
Calculate the change from baseline in the combined UPDRS Parts II and III scores for each participant.
-
Compare the mean change from baseline between the this compound and placebo groups using appropriate statistical methods, such as an Analysis of Covariance (ANCOVA) with the baseline score as a covariate.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound acts as an inverse agonist/antagonist at the 5-HT2A receptor.
Experimental Workflow for UPDRS Assessment
Caption: Workflow for UPDRS assessment in this compound clinical trials.
Logical Relationship of this compound's Motor Safety
Caption: Logical relationship of this compound's mechanism to its motor safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of this compound in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. Motor- and cognition-related safety of this compound in patients with Parkinson's disease psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Truly Effective Treatment for Parkinson’s Disease Psychosis? A Review of Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. What is the mechanism of this compound tartrate? [synapse.patsnap.com]
- 8. Mechanism of action of this compound in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors [ouci.dntb.gov.ua]
- 9. This compound exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. addi.ehu.es [addi.ehu.es]
- 11. This compound in the Treatment of Parkinson’s Disease Psychosis: Meta-analysis and Meta-regression of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in the Treatment of Parkinson's Disease Psychosis: Meta-analysis and Meta-regression of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy Data | NUPLAZID® (this compound) [nuplazidhcp.com]
Pimavanserin for Studying Neuropsychiatric Symptoms in Neurodegeneration: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction Pimavanserin (Nuplazid®) is an atypical antipsychotic agent approved by the U.S. Food and Drug Administration (FDA) for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis (PDP).[1][2] Unlike other antipsychotics that primarily target dopamine D2 receptors, this compound acts as a selective serotonin inverse agonist and antagonist at the 5-hydroxytryptamine 2A (5-HT2A) receptors.[3][4][5] This unique mechanism of action, which avoids the motor side effects typical of dopamine antagonists, makes it a valuable tool for studying and potentially treating neuropsychiatric symptoms (NPS) across various neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease (AD), and other dementias.[2][6] These notes provide an overview of its mechanism, clinical data, and detailed protocols for its application in research settings.
Mechanism of Action
This compound's therapeutic effects are mediated by its high affinity for 5-HT2A receptors, where it acts as an inverse agonist and antagonist.[7] It has a 40-fold lower affinity for 5-HT2C receptors and lacks significant affinity for dopaminergic, muscarinic, histaminergic, or adrenergic receptors.[3][6]
Inverse Agonism and Functional Selectivity: An inverse agonist not only blocks the action of the natural agonist (like serotonin) but also reduces the receptor's basal, constitutive activity. Research in human brain tissue shows that this compound exhibits functional selectivity.[8] It acts as an inverse agonist on the 5-HT2A receptor's signaling pathway mediated by Gαi1-proteins, which is thought to be involved in hallucinogenic responses.[8][9] Concurrently, it behaves as a neutral antagonist on the canonical Gαq/11-protein pathway.[8] This selective modulation of downstream signaling may contribute to its antipsychotic effects without the adverse motor symptoms associated with dopamine receptor blockade.[4]
Data from Clinical and Preclinical Studies
This compound has been evaluated in numerous clinical trials for neuropsychiatric symptoms in Parkinson's disease and various forms of dementia.
Parkinson's Disease Psychosis (PDP)
This compound is the first and only FDA-approved medication specifically for the hallucinations and delusions associated with PDP.[2][10] Meta-analyses of randomized clinical trials have confirmed its efficacy and safety.[10][11]
Table 1: Summary of Key Efficacy Data for this compound in PDP
| Study / Analysis | Primary Endpoint | This compound Result | Placebo Result | Key Finding | Citation(s) |
|---|---|---|---|---|---|
| Pivotal Phase 3 (NCT01174004) | Change in SAPS-PD Score | -5.79 | -2.73 | Statistically significant reduction in psychosis symptoms (p=0.001). | [12][13] |
| Meta-analysis (Mansuri et al.) | Change in SAPS-H+D Score | - | - | Significant reduction in hallucinations and delusions (Mean Difference: -1.55, p=0.009). | [2][10] |
| Meta-analysis (Mansuri et al.) | Orthostatic Hypotension | - | - | Protective effect observed (Risk Ratio: 0.33, p<0.001). | [2][10][11] |
| Pivotal Phase 3 | UPDRS II and III Scores | No significant change | No significant change | No worsening of motor function. |[10][11] |
SAPS-PD: Scale for the Assessment of Positive Symptoms - Parkinson's Disease; SAPS-H+D: SAPS Hallucinations and Delusions subscales; UPDRS: Unified Parkinson's Disease Rating Scale.
Dementia-Related Psychosis (DRP)
This compound has been extensively studied for psychosis across multiple dementia subtypes, including Alzheimer's disease, dementia with Lewy bodies, Parkinson's disease dementia, vascular dementia, and frontotemporal dementia.[14][15]
Table 2: Summary of Key Efficacy Data for this compound in DRP
| Study / Analysis | Patient Population | Primary Endpoint | This compound Result | Placebo Result | Key Finding | Citation(s) |
|---|---|---|---|---|---|---|
| Phase 3 HARMONY (NCT03325556) | DRP (all subtypes) | Time to Relapse of Psychosis | 13% relapse rate | 28% relapse rate | Reduced risk of relapse by 2.8-fold (HR=0.353, p=0.0023). | [14][15][16] |
| Phase 2 (NCT02035553) | Alzheimer's Disease Psychosis | Change in NPI-NH Psychosis Score at Week 6 | -3.76 | -1.93 | Significant improvement in psychosis (p=0.045). | [6][12][17] |
| Subgroup Analysis (Phase 2) | AD Psychosis with NPI-NH PS ≥12 | Change in NPI-NH Psychosis Score | Large treatment effect (delta = -4.43) | - | Substantially larger effect in patients with more severe baseline symptoms (p=0.011). | [17][18][19] |
| HARMONY (Open-label phase) | DRP (all subtypes) | Sustained Response Rate | 61.8% | N/A | Showed meaningful reduction of symptoms across all dementia subtypes. |[14][15] |
DRP: Dementia-Related Psychosis; NPI-NH PS: Neuropsychiatric Inventory-Nursing Home Version Psychosis Score; HR: Hazard Ratio.
Preclinical Research in Alzheimer's Disease Models
Preclinical studies provide further insight into potential disease-modifying effects. In APP/PS1 transgenic mice, a model for Alzheimer's disease, systemic administration of this compound rapidly reduced brain interstitial fluid (ISF) amyloid-β (Aβ) levels by nearly 50% within hours.[20] This effect was dependent on 5-HT2A receptors and mediated by downstream NMDA receptor and ERK signaling pathways, suggesting a link between serotonergic signaling and Aβ pathology.[20]
Experimental Protocols
The following protocols are generalized templates based on methodologies reported in published literature. Researchers should adapt them to their specific experimental needs and institutional guidelines.
Protocol 1: In Vitro Assessment of 5-HT2A Receptor Functional Selectivity
This protocol is based on the antibody-capture [³⁵S]GTPγS binding scintillation proximity assay used to determine this compound's functional selectivity in native brain tissue.[8][9]
Objective: To measure the effect of this compound on 5-HT2A receptor coupling to Gαq/11 and Gαi1 proteins.
Materials:
-
Postmortem human prefrontal cortex tissue or cell lines expressing human 5-HT2A receptors.
-
Membrane preparation buffers.
-
[³⁵S]GTPγS (radioligand).
-
Specific antibodies for Gαq/11 and Gαi1.
-
Protein A-coated scintillation proximity assay (SPA) beads.
-
This compound and other relevant ligands (agonists, antagonists).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl, GDP).
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer.
-
Antibody-Bead Conjugation: Incubate the specific Gα-protein antibodies (anti-Gαq/11 or anti-Gαi1) with Protein A-coated SPA beads to allow for conjugation.
-
Assay Reaction: In a microplate, combine the following in order:
-
Assay buffer.
-
Varying concentrations of this compound.
-
Prepared cell membranes.
-
Antibody-conjugated SPA beads.
-
(Optional) A 5-HT2A agonist to measure antagonism, or buffer alone to measure inverse agonism against constitutive activity.
-
-
Initiate Binding: Add [³⁵S]GTPγS to all wells to start the binding reaction. This non-hydrolyzable GTP analog will bind to activated G-proteins.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle shaking.
-
Data Acquisition: When [³⁵S]GTPγS binds to a G-protein captured by an antibody on an SPA bead, it comes into close enough proximity to excite the scintillant within the bead, producing light. Measure the light signal using a scintillation counter.
-
Data Analysis: Plot the scintillation counts against the concentration of this compound. A decrease in signal relative to baseline (no drug) indicates inverse agonism, while a rightward shift in an agonist's dose-response curve indicates antagonism. No change in baseline or agonist-stimulated signal indicates neutral antagonism for that specific G-protein pathway.
Protocol 2: Clinical Trial Workflow for Assessing Efficacy in DRP
This protocol outlines a generalized workflow for a randomized, placebo-controlled trial, based on the design of studies like the HARMONY trial.[14][16]
Objective: To evaluate the efficacy and safety of this compound in reducing the risk of psychosis relapse in patients with dementia.
Methodology:
-
Patient Selection: Enroll participants with a diagnosis of a neurodegenerative dementia and clinically significant psychosis (e.g., NPI-NH psychosis score ≥ 6).[12][19]
-
Screening and Lead-in: Conduct a screening phase to confirm eligibility and a non-pharmacological lead-in phase to manage potential placebo response.[13]
-
Open-Label Phase: All eligible participants receive this compound (e.g., 34 mg/day) for a fixed period (e.g., 12 weeks).[14]
-
Response Assessment: Periodically assess symptoms using validated scales (e.g., NPI-NH, Clinical Global Impression - Improvement [CGI-I]). A sustained response is defined (e.g., ≥30% improvement in psychosis score).[15]
-
Randomization: Patients who achieve a sustained response are randomized in a double-blind manner to either continue this compound or switch to a matching placebo.[16]
-
Relapse Prevention Phase: Monitor patients for a pre-defined period (e.g., 26 weeks) or until a relapse of psychosis occurs. Relapse can be defined by a significant worsening on psychosis scales, hospitalization for psychosis, or discontinuation due to lack of efficacy.[16]
-
Primary Outcome: The primary endpoint is the time to relapse. Data are typically analyzed using a hazard ratio to compare the risk of relapse between the two groups.[14]
-
Safety Monitoring: Throughout the trial, monitor safety via adverse event reporting, physical exams, vital signs, ECGs (for QT interval prolongation), and motor assessments (e.g., Extrapyramidal Symptom Rating Scale [ESRS-A]).[14][21]
Protocol 3: Preclinical Assessment of Aβ Modulation in a Mouse Model
This protocol is based on the methodology used to assess this compound's effect on amyloid-β in APP/PS1 transgenic mice.[20]
Objective: To measure real-time changes in brain interstitial fluid (ISF) Aβ levels following this compound administration.
Materials:
-
Transgenic mouse model of AD (e.g., APP/PS1).
-
This compound solution for injection.
-
Stereotaxic surgery equipment.
-
In vivo microdialysis probes and pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Automated sample collector (fraction collector).
-
Aβ ELISA kit or similar immunoassay.
Methodology:
-
Surgical Implantation: Anesthetize the mouse and use a stereotaxic frame to surgically implant a guide cannula targeted to a brain region of interest (e.g., hippocampus). Allow the animal to recover for 1-2 weeks.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Probe Perfusion & Baseline Collection: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1 µL/min). Allow the system to equilibrate. Collect dialysate fractions at regular intervals (e.g., every 60 minutes) for several hours to establish a stable baseline of ISF Aβ levels.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Post-Treatment Collection: Continue to collect dialysate fractions for several hours post-injection to monitor changes in Aβ levels over time.
-
Sample Analysis: Quantify the concentration of Aβ40 and Aβ42 in each collected fraction using a sensitive immunoassay (e.g., ELISA).
-
Data Analysis: Normalize the Aβ concentration in each post-treatment sample to the average baseline concentration for that animal. Plot the percentage change from baseline over time to visualize the pharmacodynamic effect of this compound on Aβ levels.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. This compound and Parkinson’s Disease Psychosis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of psychosis in Alzheimer’s disease: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of this compound in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. This compound: A Truly Effective Treatment for Parkinson’s Disease Psychosis? A Review of Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dementia-related psychosis and the potential role for this compound | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. Mechanism of action of this compound in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors [ouci.dntb.gov.ua]
- 8. This compound exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. addi.ehu.es [addi.ehu.es]
- 10. This compound in the Treatment of Parkinson's Disease Psychosis: Meta-analysis and Meta-regression of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in the Treatment of Parkinson’s Disease Psychosis: Meta-analysis and Meta-regression of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: Potential Treatment For Dementia-Related Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound for patients with Parkinson's disease psychosis: a randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Reduce Risks of Dementia-Related Psychotic Relapse Almost Threefold - - Practical Neurology [practicalneurology.com]
- 15. neurologylive.com [neurologylive.com]
- 16. clinician.nejm.org [clinician.nejm.org]
- 17. This compound: Potential Treatment For Dementia-Related Psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound in Alzheimer's Disease Psychosis: Efficacy in Patients with More Pronounced Psychotic Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound in Alzheimer's Disease Psychosis: Efficacy in Patients with More Pronounced Psychotic Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound, a 5HT2A receptor inverse agonist, rapidly suppresses Aβ production and related pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. acadia.com [acadia.com]
Determining Pimavanserin's Inverse Agonism: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimavanserin is a selective serotonin 5-HT2A receptor inverse agonist.[1] Unlike a neutral antagonist that only blocks the action of an agonist, an inverse agonist can reduce the constitutive, or basal, activity of a receptor.[2][3] This property is crucial to its therapeutic mechanism. For researchers and drug development professionals, accurately quantifying the inverse agonism of this compound is essential for understanding its pharmacological profile and for the discovery of new chemical entities with similar properties.
This document provides detailed application notes and protocols for key cell-based assays used to determine and characterize the inverse agonism of this compound at the 5-HT2A receptor. These assays are designed to be robust and reproducible, providing quantitative data for drug comparison and characterization.
Key Concepts in a Nutshell
-
Inverse Agonism: The ability of a compound to decrease the constitutive activity of a receptor, resulting in an effect opposite to that of an agonist.
-
Constitutive Activity: The inherent, basal signaling activity of a receptor in the absence of any ligand. This is a key prerequisite for observing inverse agonism.
-
Functional Selectivity (Biased Agonism): The ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. This compound exhibits functional selectivity, acting as an inverse agonist at the Gαi1 pathway while being a neutral antagonist at the Gαq/11 pathway.[4][5]
Data Summary: Quantitative Profile of this compound
The following table summarizes the key quantitative parameters of this compound's activity at the 5-HT2A receptor as determined by various cell-based assays.
| Parameter | Assay Type | Value | Reference |
| pIC50 | Functional Assay | 8.7 | [6] |
| pKi | [3H]ketanserin Binding (Membranes) | 9.3 | [6] |
| pKi | [3H]ketanserin Binding (Whole Cells) | 9.70 | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the 5-HT2A receptor and the general workflow for assessing inverse agonism.
References
- 1. This compound, a 5HT2A receptor inverse agonist, rapidly suppresses Aβ production and related pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Mechanism of action of this compound in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. This compound exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 5-HT Receptor | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pimavanserin Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Pimavanserin in experimental buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the basic solubility properties of this compound?
A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] It is, however, soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] The tartrate salt of this compound is reported to be freely soluble in water.[2]
Q2: I am seeing precipitation when I add my this compound stock solution to my aqueous buffer. What should I do?
A2: This is a common issue due to the low aqueous solubility of the this compound free base. Here are several troubleshooting steps:
-
Ensure your stock solution is fully dissolved: Before diluting, make sure the this compound is completely dissolved in your organic solvent. Gentle warming or sonication can aid this process.
-
Reduce the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try lowering the concentration.
-
Increase the percentage of organic solvent: A higher percentage of the organic solvent from your stock solution in the final aqueous buffer can help maintain solubility. However, be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.
-
Use the tartrate salt: If your experimental design allows, using this compound tartrate is a good alternative as it is freely soluble in water.[2]
Q3: What is the recommended method for preparing an aqueous solution of this compound?
A3: The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer of choice.[1] For example, to achieve maximum solubility in aqueous buffers, this compound should first be dissolved in ethanol and then diluted.[1]
Q4: What is a reliable starting protocol for preparing a working solution of this compound in a common buffer like PBS?
A4: A common starting point is to prepare a stock solution in an organic solvent like ethanol or DMSO. For a 1:1 ethanol:PBS (pH 7.2) solution, the solubility of this compound is approximately 0.5 mg/mL.[1] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Reference |
| Ethanol | ~33 mg/mL | [1] |
| DMSO | ~33 mg/mL | [1] |
| Dimethylformamide (DMF) | ~33 mg/mL | [1] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water (this compound Tartrate) | Freely Soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 427.56 g/mol ). For 1 mL of a 10 mM stock solution, you will need 4.28 mg.
-
Add DMSO: Add the appropriate volume of high-purity DMSO to the this compound powder.
-
Dissolve: Gently vortex or sonicate the solution until the this compound is completely dissolved. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a frozen aliquot of your 10 mM this compound stock solution in DMSO.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in your cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the 100 µM intermediate solution to your final volume of cell culture medium to achieve the desired 1 µM final concentration. For example, add 10 µL of the 100 µM solution to 990 µL of cell culture medium.
-
Mix and Use: Gently mix the final working solution and use it immediately. Do not store aqueous working solutions for extended periods.
Visualizations
This compound Solubilization Workflow
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway
Caption: this compound's mechanism of action.
References
Technical Support Center: Mitigating Pimavanserin Off-Target Effects in Cellular Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with Pimavanserin in cellular models. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its off-target effects.
Troubleshooting Guides
This section provides practical guidance for identifying and mitigating off-target effects of this compound in your cellular experiments.
Issue 1: Unexpected or Inconsistent Cellular Responses
Question: We are observing variable or unexpected results in our cell-based assays after treatment with this compound. How can we troubleshoot this?
Answer:
Inconsistent results can arise from several factors. Here’s a systematic approach to troubleshooting:
-
Confirm Compound Integrity and Concentration:
-
Solution Purity and Stability: Ensure the this compound stock solution is properly prepared and stored to prevent degradation. It is recommended to prepare fresh dilutions for each experiment from a validated stock.
-
Concentration Verification: Independently verify the concentration of your this compound stock solution.
-
-
Assess Cell Line Health and Receptor Expression:
-
Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity at the concentrations used.
-
Receptor Expression Levels: Verify the expression of the target receptor (5-HT2A) and potential off-target receptors (5-HT2C, sigma-1) in your cell line using techniques like qPCR or Western blot. Receptor expression levels can vary with cell passage number.
-
-
Optimize Assay Conditions:
-
Incubation Time and Temperature: Optimize the incubation time and temperature for your specific assay.
-
Serum Effects: Be aware that components in serum can sometimes interfere with compound activity. Consider running experiments in serum-free or reduced-serum conditions, if appropriate for your cell line.
-
Issue 2: Differentiating On-Target vs. Off-Target Effects
Question: How can we be confident that the observed cellular response is due to this compound's on-target (5-HT2A) activity and not its off-target interactions?
Answer:
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Use of Selective Antagonists:
-
Co-incubate your cells with this compound and a highly selective antagonist for the suspected off-target receptor. For example, to investigate the involvement of the 5-HT2C receptor, use a selective 5-HT2C antagonist. If the antagonist blocks the observed effect, it suggests an off-target interaction.
-
-
Employing Cell Lines with Varied Receptor Expression:
-
Utilize a panel of cell lines with differing expression levels of the 5-HT2A, 5-HT2C, and sigma-1 receptors. If the magnitude of the response to this compound correlates with the expression level of an off-target receptor, it points to an off-target effect.
-
Consider using knockout cell lines (if available) that lack the suspected off-target receptor.
-
-
Dose-Response Analysis:
-
Signal Pathway Analysis:
-
Investigate downstream signaling pathways known to be associated with the on-target and off-target receptors. For example, 5-HT2A and 5-HT2C receptors both couple to Gq proteins, leading to calcium mobilization.[3] However, there may be subtle differences in their downstream signaling that can be dissected using specific inhibitors or reporters.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target receptors for this compound?
A1: The primary off-target receptors for this compound are the serotonin 5-HT2C receptor and the sigma-1 receptor.[1][2] It exhibits a lower binding affinity for these receptors compared to its primary target, the 5-HT2A receptor.[1][2] this compound has negligible affinity for other receptors such as dopamine, muscarinic, histaminergic, or adrenergic receptors.[4]
Q2: At what concentrations are off-target effects of this compound likely to be observed?
A2: Off-target effects are more likely to be observed at higher concentrations of this compound. Given its nanomolar affinity for the 5-HT2A receptor (Ki ≈ 0.087 nM), concentrations in the higher nanomolar to micromolar range may be more likely to engage the 5-HT2C (Ki ≈ 0.44 nM) and sigma-1 (Ki ≈ 120 nM) receptors.[1][2] It is crucial to perform dose-response experiments to determine the concentration range for on-target versus off-target effects in your specific cellular model.
Q3: Can this compound's off-target binding to the sigma-1 receptor affect experimental outcomes?
A3: Yes, engagement of the sigma-1 receptor can have various cellular effects, including modulation of calcium signaling, ion channel function, and cell survival pathways. If your experimental readout is sensitive to these processes, this compound's interaction with the sigma-1 receptor could be a confounding factor. Using a selective sigma-1 receptor antagonist as a control can help to dissect these effects.
Q4: Are there commercially available tools to help mitigate this compound's off-target effects?
A4: Yes, researchers can utilize selective antagonists for the 5-HT2C and sigma-1 receptors. These can be used as control compounds to block the respective off-target effects and help isolate the on-target activity of this compound. Additionally, cell lines with specific receptor knockouts can be valuable tools.
Data Presentation
Table 1: this compound Binding Affinities (Ki)
| Receptor | Ki (nM) | Receptor Type | Primary/Off-Target |
| 5-HT2A | 0.087[1][2] | Serotonin Receptor | Primary Target |
| 5-HT2C | 0.44[1][2] | Serotonin Receptor | Off-Target |
| Sigma-1 | 120[1][2] | Sigma Receptor | Off-Target |
| Dopamine D2 | >300[1] | Dopamine Receptor | Negligible Affinity |
| Muscarinic | >300[1] | Muscarinic Receptor | Negligible Affinity |
| Histaminergic | >300[1] | Histamine Receptor | Negligible Affinity |
| Adrenergic | >300[1] | Adrenergic Receptor | Negligible Affinity |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine this compound Affinity
This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (5-HT2A, 5-HT2C, or Sigma-1).
-
Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C, --INVALID-LINK---pentazocine for Sigma-1).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound or vehicle.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a competing non-labeled ligand).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay to Assess Functional Activity
This protocol measures changes in intracellular calcium levels upon receptor activation, a common downstream event for Gq-coupled receptors like 5-HT2A and 5-HT2C.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 cells transfected with 5-HT2A or 5-HT2C).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution.
-
Agonist for the receptor of interest (e.g., serotonin).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
96-well black, clear-bottom plates.
-
Fluorescent plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for a specified time.
-
Add a fixed concentration of the agonist to stimulate the receptor.
-
Immediately measure the change in fluorescence intensity over time using a fluorescent plate reader.
-
Analyze the data to determine the effect of this compound on the agonist-induced calcium response. For an inverse agonist, you would measure the reduction in basal signaling. For an antagonist, you would measure the rightward shift of the agonist dose-response curve.
Visualizations
Caption: this compound's primary and off-target signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. This compound exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pimavanserin Dosage Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Pimavanserin dosage to minimize the risk of motor impairment during preclinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it relate to motor function?
A1: this compound is a selective serotonin 5-HT2A receptor inverse agonist and antagonist.[1][2][3] Unlike many traditional and atypical antipsychotics, it has a very low affinity for dopamine D2 receptors.[2][4] This is a critical distinction, as the blockade of D2 receptors is a primary contributor to the extrapyramidal symptoms (motor side effects) associated with other antipsychotic medications. This compound's targeted action on the serotonin system allows it to exert its antipsychotic effects, particularly in the context of Parkinson's disease psychosis, without worsening the underlying motor symptoms of the disease.[3][4][5]
Q2: What is the approved clinical dosage of this compound and what does the data show regarding its impact on motor function at this dose?
A2: The FDA-approved dosage of this compound for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis is 34 mg, taken orally once daily.[6] Extensive clinical trials and pooled analyses of safety data have demonstrated that this compound at this dosage does not negatively impact motor function when compared to placebo.[7][8] Motor function in these studies was rigorously assessed using standardized scales such as the Unified Parkinson's Disease Rating Scale (UPDRS) Parts II and III.[2][7][9]
Q3: Are there any specific motor-related adverse events associated with this compound, even if it doesn't worsen overall motor scores?
A3: While pooled clinical trial data show that the overall incidence of motor-related adverse events is similar between this compound and placebo groups, some studies have noted a slightly higher rate of gait disturbance in patients receiving this compound.[9][10] Other commonly reported side effects include peripheral edema, nausea, and confusion.[6][11] Researchers should include specific assessments for gait and balance in their experimental designs to monitor for this potential effect.
Q4: In preclinical animal models, what dosage range of this compound is effective without causing motor deficits?
A4: Determining the optimal dosage in preclinical models requires a dose-response study. The effective dose will depend on the specific animal model (e.g., mouse, rat), the targeted behavioral outcome (e.g., reduction of hallucinogen-induced behaviors), and the route of administration. It is crucial to conduct parallel assessments of motor function using assays like the rotarod test or open-field locomotor activity monitoring. The goal is to identify a therapeutic window where the desired pharmacological effects are observed in the absence of motor impairment (e.g., no change in fall latency on the rotarod, no significant alteration in distance traveled or movement velocity in an open field).
Q5: How should I approach dosage adjustments if I am co-administering this compound with other compounds in my research?
A5: this compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[5] Co-administration with strong inhibitors of CYP3A4 (e.g., ketoconazole, itraconazole) can significantly increase this compound plasma concentrations, potentially increasing the risk of adverse effects.[2][12] In such cases, a reduction in the this compound dosage is recommended. Conversely, co-administration with strong CYP3A4 inducers may decrease this compound exposure, potentially reducing its efficacy. It is essential to consider the metabolic pathways of all co-administered compounds and adjust dosages accordingly.
Data on Motor Function from Clinical Trials
The following table summarizes data from key clinical studies assessing the impact of this compound on motor function in patients with Parkinson's disease psychosis.
| Study/Analysis | Dosage | Assessment Scale | Key Finding | Citation |
| Pooled Analysis (Studies 012, 014, 020) | 34 mg/day | UPDRS Parts II + III | Change from baseline at week 6 was similar for this compound (-2.4) and placebo (-2.3). | [7][9] |
| HARMONY Study (PD Dementia Subgroup) | 34 mg/day | ESRS-A | Mean change from baseline to week 12 in the open-label period was -1.7, indicating no worsening of extrapyramidal symptoms. | [7][8] |
| Pivotal Phase 3 Trial (Study 020) | 34 mg/day | UPDRS Parts II and III | No statistically significant difference was observed between this compound and placebo on motor function over the 6-week trial. | [2][5] |
| Meta-Analysis | Various (20-60 mg/day) | UPDRS Parts II and III | The composite scores for motor function were similar between this compound and placebo groups. | [13] |
UPDRS: Unified Parkinson's Disease Rating Scale; ESRS-A: Extra-Pyramidal Symptom Rating Scale. A negative change generally indicates improvement, while a stable or slightly changed score indicates no worsening of symptoms.
Experimental Protocols
Clinical Assessment of Motor Function: Unified Parkinson's Disease Rating Scale (UPDRS)
The UPDRS, particularly Parts II (Motor Aspects of Experiences of Daily Living) and III (Motor Examination), is the gold standard for assessing motor function in Parkinson's disease patients.
-
Objective: To quantify the severity of motor symptoms through patient reporting and clinical examination.
-
Methodology:
-
Part II (Patient Questionnaire): The patient rates the difficulty of performing various activities of daily living, such as speech, swallowing, handwriting, dressing, and walking. Each item is scored on a 0 (normal) to 4 (severe impairment) scale.
-
Part III (Clinician-Administered Examination): A trained clinician assesses the patient on various motor tasks. This includes evaluating speech, facial expression, rigidity in the limbs, finger taps, hand movements, postural stability, and gait. Each item is scored on a 0 (normal) to 4 (severe impairment) scale.
-
Dosage and Timing: The assessment should be conducted at baseline (before initiation of this compound) and at specified follow-up intervals throughout the study. The timing of the assessment relative to the last dose should be kept consistent.
-
Analysis: The primary endpoint is typically the change from baseline in the combined UPDRS Part II + III score, compared between the this compound and placebo/control groups.
-
Preclinical Assessment of Motor Coordination: The Rotarod Test
The rotarod test is a widely used preclinical assay to evaluate motor coordination, balance, and motor learning in rodents.
-
Objective: To assess whether a specific dosage of this compound impairs motor coordination.
-
Apparatus: A rotating rod, typically with adjustable speed.
-
Methodology:
-
Acclimation and Training: Animals are trained on the rotarod for several days prior to the experiment. This typically involves placing them on the rod at a low, constant speed and then gradually increasing the speed in an accelerating paradigm (e.g., 4 to 40 RPM over 5 minutes). Training continues until a stable baseline performance is achieved.
-
Drug Administration: On the test day, animals are administered this compound (at various proposed dosages) or vehicle control. The timing of the test should correspond to the peak plasma concentration of the drug.
-
Testing: At the predetermined time post-dosing, each animal is placed on the accelerating rotarod. The latency to fall from the rod is recorded. The trial is typically repeated 2-3 times for each animal with a rest period in between.
-
Analysis: The mean latency to fall is calculated for each dosage group and compared to the vehicle control group. A significant decrease in fall latency in a drug-treated group indicates motor impairment at that dosage.
-
Visualizations
This compound's Biased Signaling at the 5-HT2A Receptor
References
- 1. This compound exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel antipsychotic for management of Parkinson's disease psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of this compound in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nuplazid.com [nuplazid.com]
- 7. researchgate.net [researchgate.net]
- 8. Motor- and cognition-related safety of this compound in patients with Parkinson's disease psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Motor- and cognition-related safety of this compound in patients with Parkinson's disease psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. reference.medscape.com [reference.medscape.com]
- 13. This compound in the Treatment of Parkinson’s Disease Psychosis: Meta-analysis and Meta-regression of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Pimavanserin treatment-emergent adverse events in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pimavanserin in animal studies. The information is designed to address specific issues that may be encountered during experiments and is presented in a question-and-answer format.
Section 1: Troubleshooting Guides
This section offers solutions to common problems researchers may face during preclinical studies with this compound.
Issue 1: Unexpected Behavioral Changes in Rodents
-
Question: We are observing unexpected behavioral changes in our rodent model (e.g., hyperactivity, sedation, or anxiogenic-like effects) following this compound administration. How can we troubleshoot this?
-
Answer:
-
Dose-Response Evaluation: this compound's effects can be dose-dependent. It is crucial to establish a full dose-response curve to identify the optimal therapeutic window for your specific behavioral paradigm. Doses used in rodent models have ranged from 0.3 to 15 mg/kg.[1][2][3][4] Start with a low dose and escalate to determine the threshold for efficacy versus adverse effects.
-
Animal Model and Strain: The behavioral effects of this compound can vary depending on the animal model and strain used. For example, effects observed in a 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease may differ from those in a transgenic model of Alzheimer's disease or a post-traumatic stress disorder model.[2][5] Consider the specific pathology of your model and potential interactions with the drug. Strain differences in metabolism and receptor expression can also influence outcomes.
-
Acclimation and Handling: Ensure all animals are properly acclimated to the testing environment and handled consistently to minimize stress-induced behavioral confounds.
-
Control Groups: Include appropriate vehicle and positive control groups to validate your experimental setup and differentiate drug-induced effects from other variables.
-
Timing of Behavioral Assessment: The timing of behavioral testing relative to drug administration is critical and should be based on the pharmacokinetic profile of this compound in the specific species and strain.
-
Issue 2: Cardiovascular Liabilities Observed in Non-Rodent Species
-
Question: Our safety pharmacology studies in dogs are showing cardiovascular effects, such as QTc interval prolongation. What are the next steps?
-
Answer:
-
Confirm the Finding: Ensure the findings are robust and not an artifact of the experimental setup. Use of conscious, unrestrained animals with telemetry devices is the recommended standard to obtain high-quality data.[6][7]
-
Dose-Response Relationship: Characterize the dose at which QTc prolongation occurs and establish a no-observed-adverse-effect-level (NOAEL). This compound has been shown to cause significant QTc prolongation in monkeys.[8]
-
Mechanism of Action: Investigate the potential mechanism. While this compound has low affinity for hERG channels, drug-induced QTc prolongation can be multifactorial.[9]
-
Electrolyte Monitoring: Assess serum electrolyte levels (potassium, magnesium) in the animals, as imbalances can exacerbate QTc prolongation.
-
Consult Regulatory Guidance: Refer to ICH S7A and S7B guidelines for cardiovascular safety pharmacology for further direction on follow-up studies.[6]
-
Issue 3: Histopathological Findings of Phospholipidosis
-
Question: We have observed evidence of phospholipidosis in our long-term toxicology studies. How should we interpret and address this?
-
Answer:
-
Confirmation and Characterization: Drug-induced phospholipidosis is a known finding for cationic amphiphilic drugs like this compound and has been observed in multiple organs across different species in non-clinical studies.[8] The gold standard for confirmation is the identification of lamellar inclusion bodies by transmission electron microscopy (TEM).[10][11] Staining techniques like Paraphenylenediamine (PPD) can be used as a sensitive light microscopy method to identify potential phospholipid accumulation.[12]
-
Dose and Duration Dependence: Determine the dose and time-course for the onset and potential reversibility of phospholipidosis.
-
Functional Assessment: Evaluate the functional integrity of the affected organs. While often considered a non-adverse finding in isolation, it's crucial to assess for any accompanying inflammation, fibrosis, or cellular degeneration.[8][10]
-
Biomarker Analysis: Consider the use of in vitro assays or biomarkers to screen for the potential of phospholipidosis with backup compounds or to monitor its progression in longer-term studies.[10]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound's effects in animal studies.
-
Question 1: What are the most common treatment-emergent adverse events observed with this compound in animal studies?
-
Answer: Based on available non-clinical data, the most significant adverse events include multi-organ phospholipidosis in multiple species and QTc interval prolongation in monkeys.[8] Behavioral effects such as sedation or changes in locomotor activity can also be observed, typically at higher doses.[5]
-
-
Question 2: What are the recommended animal models for studying the efficacy and safety of this compound?
-
Answer: For efficacy studies related to psychosis, rodent models such as those induced by psychostimulants (e.g., DOI, amphetamine) or lesion-based models (e.g., 6-OHDA for Parkinson's disease) are commonly used.[5][9] For safety pharmacology, particularly cardiovascular assessment, the use of conscious telemetered dogs is the industry standard.[6][13] Long-term toxicology studies are typically conducted in both a rodent (e.g., rat) and a non-rodent (e.g., dog or monkey) species.
-
-
Question 3: What is the known mechanism of action of this compound that might explain its adverse event profile?
-
Answer: this compound is a selective serotonin 5-HT2A receptor inverse agonist and antagonist, with lower affinity for the 5-HT2C receptor.[14][15] It has no significant affinity for dopamine, muscarinic, histaminergic, or adrenergic receptors, which is thought to contribute to its favorable motor safety profile compared to other antipsychotics.[16] The cardiovascular effects may be related to off-target ion channel interactions, although its affinity for hERG is low.[9] Phospholipidosis is associated with the physicochemical properties of the molecule as a cationic amphiphilic drug.[8]
-
Section 3: Data Presentation
Table 1: Summary of Non-Clinical Toxicology Findings for a 5-HT2A Receptor Inverse Agonist (as a proxy for this compound)
| Finding | Species | Doses | Duration | Observations |
| Maximum Tolerated Dose | Rat, Dog | 100 mg/kg | Single Dose | No mortality or severe toxicity observed up to this dose. |
| Repeat-Dose Toxicity | Rat | Not specified | 4 weeks | Moderate artery wall hypertrophy, minimal to mild mixed cell inflammation, and increased macrophages in the lung. Findings were generally reversible after a 4-week recovery period. |
| Repeat-Dose Toxicity | Dog | Not specified | 4 weeks | No detectable toxicity observed. |
| NOAEL | Rat | 10 mg/kg | 4 weeks | No-Observed-Adverse-Effect-Level. |
| NOAEL | Dog | 20 mg/kg | 4 weeks | No-Observed-Adverse-Effect-Level. |
Data for a novel 5-HT2A receptor inverse agonist, LPM6690061, is presented here as a representative example due to the limited public availability of detailed quantitative toxicology data for this compound.[9]
Table 2: Summary of this compound Effects in Rodent Behavioral Models
| Model | Species | This compound Dose | Effect |
| Post-Traumatic Stress Disorder | Rat | 0.3, 1.0 mg/kg | Dose-dependent reversal of anxiety-like behaviors in elevated plus-maze, open field, and acoustic startle response tests.[2][3][4] |
| Alzheimer's Disease (APP/PS1 transgenic) | Mouse | 0.1, 0.3, 1.0 mg/kg (s.c.) | Dose-dependent decrease in interstitial fluid Aβ levels. Chronic treatment improved anxiety-related behavior and memory.[17] |
| Parkinson's Disease (6-OHDA lesion) | Rat | Not specified | Reversed augmented amphetamine-induced locomotion without impairing motor control.[5] |
| Antidepressant/Anxiolytic-like Effects | Mouse | 5, 10, 15 mg/kg | Did not show significant antidepressant-like effects in the forced swim test or tail suspension test.[1] |
Section 4: Experimental Protocols
Protocol 1: Assessment of Anxiolytic-like Effects in a Rat PTSD Model
-
Animals: Adult female Lewis rats are used due to their emotional hyperreactivity.
-
Model Induction: Animals are single-housed and exposed to restraint stress combined with a predator odor on two separate occasions.
-
Drug Administration: Twenty days after the final stress exposure, rats are administered this compound (0.3 or 1.0 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[2][3]
-
Behavioral Testing: One hour after injection, anxiety-like behavior is assessed using a battery of tests:
-
Elevated Plus-Maze: Measures the time spent in and the number of entries into the open versus closed arms.
-
Open Field Test: Assesses locomotor activity and exploration of the center versus the periphery of an open arena.
-
Acoustic Startle Response: Measures the startle reflex to a loud acoustic stimulus.
-
-
Data Analysis: Behavioral parameters are compared between the vehicle-treated stressed group, this compound-treated stressed groups, and a sham-stressed control group.
Protocol 2: Cardiovascular Safety Assessment in Conscious Dogs
-
Animals: Male or female beagle dogs are chronically implanted with telemetry devices for the measurement of electrocardiogram (ECG), heart rate, and blood pressure.[6][7][13]
-
Acclimation: Animals are acclimated to the study environment to minimize stress.
-
Drug Administration: this compound is administered orally at escalating doses, with a sufficient washout period between doses.
-
Data Collection: Cardiovascular parameters are continuously recorded before and after drug administration. The focus is on drug-induced changes in the QT interval, as well as heart rate and blood pressure.[6]
-
Data Analysis: The collected data is analyzed to determine the dose-response relationship for any cardiovascular effects and to establish a NOAEL.
Protocol 3: Assessment of Phospholipidosis
-
Animals and Dosing: Long-term repeat-dose toxicology studies are conducted in a rodent (e.g., Sprague-Dawley rat) and a non-rodent species. Animals are administered this compound daily for a predetermined period (e.g., 3-6 months).
-
Tissue Collection: At the end of the study, various tissues (e.g., lung, liver, kidney) are collected.
-
Histopathological Analysis:
-
Light Microscopy: Tissue samples are fixed, processed, and stained with Hematoxylin and Eosin (H&E). For a more specific assessment of phospholipid accumulation, Paraphenylenediamine (PPD) staining can be performed on osmium-fixed semi-thin sections.[12]
-
Transmission Electron Microscopy (TEM): For definitive diagnosis, small sections of tissue are processed for TEM to identify the characteristic lamellar myelin-like bodies in lysosomes.[18]
-
-
Scoring: The severity of phospholipidosis is typically scored in a blinded fashion.
Section 5: Visualizations
Caption: this compound's mechanism of action at the 5-HT2A receptor.
Caption: Workflow for preclinical assessment of this compound.
Caption: Troubleshooting logic for this compound adverse events.
References
- 1. The Novel this compound Derivative ST-2300 with Histamine H3 Receptor Affinity Shows Reduced 5-HT2A Binding, but Maintains Antidepressant- and Anxiolytic-like Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reverses multiple measures of anxiety in a rodent model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uhcl-ir.tdl.org [uhcl-ir.tdl.org]
- 5. Behavioral effects of clozapine, this compound, and quetiapine in rodent models of Parkinson's disease and Parkinson's disease psychosis: evaluation of therapeutic ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 7. Automated blood sampling in canine telemetry studies: Enabling enhanced assessments of cardiovascular liabilities and safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Non-clinical pharmacology and toxicology studies of LPM6690061, a novel 5-hydroxytryptamine (5-HT)2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro assays and biomarkers for drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-Based Imaging Assay for Detection of Phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Application of Paraphenylenediamine Staining for Assessment of Phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Semi‐mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action of this compound in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 15. This compound and Parkinson's Disease Psychosis: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound, a 5HT2A receptor inverse agonist, rapidly suppresses Aβ production and related pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Pimavanserin formulation challenges for in vivo research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation challenges of pimavanserin for in vivo research.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and administration of this compound formulations for experimental use.
| Problem | Potential Cause | Suggested Solution |
| This compound powder is difficult to dissolve. | High concentration of the compound. | Gently warm the solution in a 37°C water bath and use vortexing or sonication to aid dissolution. If the issue persists, increase the solvent volume to lower the concentration. |
| Precipitation occurs upon dilution into aqueous buffers. | This compound has low aqueous solubility, and the rapid change in solvent polarity causes it to "crash out" of solution. | Lower the final desired concentration of this compound. Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution. Add the stock solution drop-wise while vortexing the buffer. Consider performing serial dilutions in the aqueous buffer. |
| The prepared solution is cloudy or forms a precipitate over time. | The formulation is not thermodynamically stable at the storage temperature or concentration. There may also be interactions with components in the vehicle. | Test the stability of your specific formulation at the intended storage and experimental temperature over the expected duration of your experiment. Consider using solubility enhancers such as cyclodextrins (e.g., SBE-β-CD). Aqueous solutions are not recommended for storage for more than one day.[1] |
| Inconsistent results in in vivo experiments. | Incomplete dissolution of the stock solution or precipitation of the compound in the dosing formulation. | Always visually inspect your stock and final dosing solutions to ensure they are clear before each use. Prepare fresh dosing solutions daily. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] A stock solution can be prepared in these solvents at a concentration of approximately 33 mg/mL.[1] For preparing aqueous solutions, it is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice.[1]
Q2: What is a suitable vehicle for oral administration of this compound in rodents?
A2: A common vehicle for oral gavage in rodents is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. In this vehicle, a this compound concentration of 2 mg/mL can be achieved with sonication.
Q3: What is the stability of this compound in common oral vehicles?
A3: Studies have shown that this compound is stable for at least 24 hours when the contents of a capsule are dispersed in water, applesauce, vanilla-flavored liquid nutritional supplement, or orange juice at room temperature, with over 95% recovery.[2][3][4][5][6]
Q4: What is the oral bioavailability of this compound?
A4: The oral bioavailability of this compound in rats has been reported to be greater than 42.6%. The bioavailability of an oral tablet formulation compared to an oral solution is nearly identical.[2][7][8]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ~33 mg/mL | - |
| Ethanol | ~33 mg/mL | - |
| Dimethylformamide (DMF) | ~33 mg/mL | - |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | For aqueous solutions, dissolve in ethanol first. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | Sonication is recommended. |
Data compiled from multiple sources.[1]
Table 2: Stability of this compound in Oral Vehicles at Room Temperature
| Vehicle | Time Point | Recovery (%) |
| Water | 24 hours | >95% |
| Applesauce | 24 hours | >95% |
| Vanilla Ensure® | 24 hours | >95% |
| Orange Juice (non-pulp) | 24 hours | >95% |
Data adapted from a study assessing the stability of this compound capsule contents dispersed in various vehicles.[2][3][4][5][6]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
Objective: To prepare a 2 mg/mL solution of this compound for oral administration in mice.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Add the this compound powder to the vehicle to achieve a final concentration of 2 mg/mL.
-
Vortex the mixture thoroughly.
-
Sonicate the solution until the this compound is completely dissolved and the solution is clear.
-
Visually inspect the solution for any undissolved particles before administration.
-
Prepare this formulation fresh on the day of the experiment.
Protocol 2: In Vivo Administration of this compound in Mice
Objective: To administer a 3 mg/kg dose of this compound to mice via intraperitoneal (IP) injection.
Materials:
-
This compound tartrate
-
Sterile saline
-
Sterile syringes and needles
Procedure:
-
Dissolve this compound tartrate in sterile saline to a final concentration that allows for the administration of 3 mg/kg in a volume of 100 µL per mouse.[9]
-
Ensure the solution is clear and free of particulates.
-
Administer the solution via IP injection.
-
Behavioral assessments can be conducted 60 minutes post-injection.[9]
Visualizations
Signaling Pathway of this compound
This compound is a selective inverse agonist and antagonist of the serotonin 5-HT2A receptor.[1][10][11][12][13][14][15] It has a lower affinity for the 5-HT2C receptor and negligible affinity for dopamine D2 receptors.[1][10][12][13][15] Its mechanism of action is thought to involve the modulation of the Gαq/11 and Gαi1 signaling pathways downstream of the 5-HT2A receptor.[10][11]
References
- 1. Mechanism of action of this compound in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors [ouci.dntb.gov.ua]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. FDA Approves NUPLAZID [accp1.org]
- 4. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPTLC METHOD FOR this compound TARTRATE [ouci.dntb.gov.ua]
- 5. In Vitro Stability and Recovery Studies of this compound in Water and in Different Vehicles Orally Administered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Stability and Recovery Studies of this compound in Water and in Different Vehicles Orally Administered - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of this compound on psychotic phenotypes and tau phosphorylation in the P301L/COMT– and rTg(P301L)4510 mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Mechanism of action of this compound in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 14. What is the mechanism of this compound tartrate? [synapse.patsnap.com]
- 15. This compound (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting variable responses to Pimavanserin in preclinical cohorts
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pimavanserin in preclinical cohorts. It aims to address common sources of variability and provide standardized protocols to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are we observing inconsistent behavioral responses to this compound in our rodent cohort?
A1: Variable responses to this compound in preclinical behavioral assays can stem from several factors related to the experimental design, animal model, and drug administration. Key areas to investigate include:
-
Animal Model Selection: The underlying pathophysiology of the chosen animal model is critical. This compound's efficacy has been demonstrated in models where psychosis-like behaviors are linked to alterations in serotonergic signaling, such as the 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease psychosis.[1][2] Its effects may be less pronounced in models where psychosis is driven primarily by dopaminergic hyperactivity without underlying changes in 5-HT2A receptor signaling.
-
Pharmacokinetics and Route of Administration: The method of drug delivery can significantly alter bioavailability and exposure. Studies in mice have shown that subcutaneous injection results in lower exposure compared to nasal drip or intramuscular administration.[3] Ensure the administration route provides consistent and adequate central nervous system (CNS) exposure. The long half-life of this compound and its active metabolite should also be considered in the study design, especially for chronic dosing paradigms.[4][5]
-
Behavioral Assay Specificity: this compound's effects are specific to behaviors mediated by the 5-HT2A receptor. For instance, it effectively reverses psychosis-like behaviors such as amphetamine-induced hyperactivity and DOI-induced head twitches (a direct 5-HT2A agonist effect) but may not affect behaviors induced by agents like MK-801 to the same extent.[6][7]
-
Genetic Background and Sex: The strain of the rodent can influence metabolic rates and receptor expression. Furthermore, some studies have specifically used female rats of an emotionally hyperreactive strain to model stress-related disorders, highlighting that sex can be a critical variable.[8]
Q2: Our in vivo efficacy results are lower than expected. What are the potential pharmacokinetic and metabolic issues?
A2: Suboptimal efficacy can often be traced back to issues with drug exposure and metabolism.
-
Metabolism: this compound is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4/5.[4][9] Rodent species have different CYP enzyme expression and activity profiles compared to humans, which can lead to altered clearance rates. If possible, conduct pilot pharmacokinetic studies in your specific rodent strain to establish the dose-exposure relationship.
-
Active Metabolite: this compound has a major active metabolite, AC-279, which has a very long half-life (~200 hours in humans).[4][10] While it contributes less to the overall effect due to lower blood-brain barrier penetration, its accumulation during chronic studies could be a factor.[5] Assaying plasma levels of both the parent compound and this metabolite can provide a more complete picture of drug exposure.
-
Drug Formulation and Vehicle: Ensure this compound is fully solubilized and stable in the chosen vehicle. While it is stable in common vehicles like water and applesauce for up to 24 hours, improper formulation can lead to inconsistent dosing.[11]
Q3: How can we confirm 5-HT2A receptor inverse agonism in our in vitro assays?
A3: Confirming the mechanism of action in vitro is crucial. This compound acts as an inverse agonist, meaning it reduces the constitutive (basal) activity of the 5-HT2A receptor.[12]
-
Functional Assays: A [³⁵S]GTPγS binding assay is a standard method to measure G-protein activation. In cells or brain membranes expressing 5-HT2A receptors, an inverse agonist like this compound will decrease the basal [³⁵S]GTPγS binding.[13]
-
Signaling Pathway Specificity: Research in human brain tissue shows that this compound exhibits functional selectivity. It acts as an inverse agonist for the Gαi1 signaling pathway but as a neutral antagonist for the canonical Gαq/11 pathway.[13] Assays that can distinguish between these pathways (e.g., measuring downstream effectors like cAMP or calcium mobilization) can provide a more nuanced understanding of its mechanism.
-
Receptor Binding: While binding assays confirm affinity, they do not distinguish between antagonists and inverse agonists. This compound has a high binding affinity for 5-HT2A receptors (Ki value 0.087 nM) and a lower affinity for 5-HT2C receptors (Ki value 0.44 nM).[9]
Q4: We are observing unexpected side effects, such as motor impairment. Is this consistent with this compound's binding profile?
A4: No. A key feature of this compound is its high selectivity. It has no appreciable binding affinity for dopamine (including D2), histamine, muscarinic, or adrenergic receptors.[14][15][16] This profile is why it does not cause the motor side effects (extrapyramidal symptoms) associated with typical and many atypical antipsychotics that block D2 receptors.[16][17] If you observe motor impairment, consider the following:
-
Dose: At extremely high, non-therapeutic doses, off-target effects could theoretically emerge. Confirm that your dosing calculations are correct.
-
Animal Model: In certain disease models, particularly those with severe motor deficits at baseline, any behavioral testing paradigm may exacerbate these underlying impairments. Ensure that this compound's effects are compared against a vehicle-treated disease model group, not just healthy controls. Preclinical studies have consistently shown that this compound does not worsen motor function in relevant models.[16][18]
-
Compound Purity: Verify the identity and purity of your this compound supply to rule out contamination.
Data Presentation: Quantitative Pharmacology
For consistent results, it is vital to understand this compound's pharmacological properties.
Table 1: Receptor Binding Profile of this compound
| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
|---|---|---|---|
| Serotonin 5-HT2A | 0.087 | Inverse Agonist / Antagonist | [9] |
| Serotonin 5-HT2C | 0.44 | Inverse Agonist / Antagonist | [9] |
| Dopamine D2 | No Appreciable Affinity | N/A | [14][15][19] |
| Adrenergic, Muscarinic, Histaminergic | No Appreciable Affinity | N/A |[5][14][15] |
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Human | Mouse (IM/Nasal) | Reference |
|---|---|---|---|
| Half-life (Parent) | ~57 hours | Not Reported | [4][5] |
| Half-life (Active Metabolite) | ~200 hours | Not Reported | [4][10] |
| Primary Metabolism | CYP3A4 / CYP3A5 | Not specified, likely CYP-mediated | [4] |
| Notes | Long half-life supports once-daily dosing. | Exposure is route-dependent; SC route yields lower exposure than IM or nasal routes. |[3] |
Experimental Protocols
Protocol 1: In Vivo Assessment in a Rodent Model of Parkinson's Disease Psychosis
This protocol is adapted from studies demonstrating this compound's efficacy in reversing psychosis-like behaviors in 6-OHDA lesioned rats.[1][2]
-
Animal Model Creation:
-
Induce bilateral lesions of the substantia nigra in adult male Sprague-Dawley rats via stereotaxic injection of 6-hydroxydopamine (6-OHDA).
-
Allow for a recovery period of at least 2-3 weeks to allow for the full development of the lesion and behavioral phenotype.
-
Confirm lesioning via tyrosine hydroxylase immunohistochemistry post-mortem.
-
-
Drug Administration:
-
Dissolve this compound tartrate in a suitable vehicle (e.g., sterile water). Doses are typically expressed as the free base.[2]
-
Administer this compound (e.g., 1-3 mg/kg) or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection 60 minutes prior to behavioral testing.
-
-
Behavioral Assay (Amphetamine-Induced Hyperactivity):
-
Acclimate lesioned and sham-control animals to open-field activity chambers.
-
Following this compound/vehicle pre-treatment, administer a challenge dose of d-amphetamine (e.g., 1 mg/kg, s.c.).
-
Immediately place animals back into the activity chambers and record locomotor activity (e.g., distance traveled, rearing counts) for 60-90 minutes.
-
-
Data Analysis:
-
Analyze locomotor data using a two-way ANOVA (Treatment x Lesion status).
-
Expected Outcome: 6-OHDA lesioned animals will show augmented locomotor response to amphetamine compared to sham controls. This compound pre-treatment is expected to normalize this hyperactivity in the lesioned group without affecting locomotion in the sham group.[1]
-
Protocol 2: In Vitro [³⁵S]GTPγS Binding Assay for Inverse Agonism
This protocol measures G-protein activation to determine functional activity at the 5-HT2A receptor.
-
Membrane Preparation:
-
Prepare membranes from cells stably expressing the human 5-HT2A receptor or from rodent prefrontal cortex tissue.
-
Homogenize tissue/cells in an ice-cold buffer and centrifuge to pellet membranes. Resuspend and store at -80°C. Determine protein concentration via a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, combine membrane homogenate (10-20 µg protein) with assay buffer containing GDP (e.g., 10 µM) and [³⁵S]GTPγS (e.g., 0.1 nM).
-
Add increasing concentrations of this compound or vehicle. To determine agonist-stimulated activity for comparison, include a parallel set of wells with a 5-HT2A agonist (e.g., DOI).
-
Incubate at 30°C for 60 minutes.
-
-
Detection and Analysis:
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Measure bound radioactivity using a scintillation counter.
-
Analyze data using non-linear regression.
-
Expected Outcome: this compound will cause a concentration-dependent decrease in basal [³⁵S]GTPγS binding, demonstrating inverse agonism. It will also inhibit any agonist-stimulated binding.
-
Mandatory Visualizations
Caption: this compound's inverse agonist action at the 5-HT2A receptor.
Caption: Experimental workflow for preclinical efficacy testing of this compound.
Caption: Troubleshooting logic for variable in vivo this compound responses.
References
- 1. This compound, a 5-HT2A inverse agonist, reverses psychosis-like behaviors in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound and Its Metabolites in Mouse Plasma Using LC-MS/MS: Investigating Pharmacokinetics Following Different Routes of Administration [scirp.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound and Parkinson’s Disease Psychosis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reverses multiple measures of anxiety in a rodent model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nuplazid.com [nuplazid.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. In Vitro Stability and Recovery Studies of this compound in Water and in Different Vehicles Orally Administered - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.healio.com [journals.healio.com]
- 13. This compound exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Newly Published Retrospective Analysis Showed Lower All-Cause Mortality Risk Among Parkinson’s Disease Psychosis Patients Treated with NUPLAZID® (this compound) Compared to Those Treated with Other Atypical Antipsychotics [businesswire.com]
- 15. acadia.com [acadia.com]
- 16. On the Discovery and Development of this compound: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The impact of this compound on psychotic phenotypes and tau phosphorylation in the P301L/COMT– and rTg(P301L)4510 mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound: novel pharmacotherapy for Parkinson's disease psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of action of this compound in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
Pimavanserin Solution Stability for Chronic Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Pimavanserin in solution for chronic experimental studies. Below you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.
Troubleshooting Guide
Researchers may encounter several issues when preparing and storing this compound solutions for long-term use. This guide addresses common problems and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in Aqueous Solution | This compound is sparingly soluble in aqueous buffers. The concentration may have exceeded its solubility limit, or the pH of the buffer may not be optimal. | For aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice. Ensure the final concentration does not exceed the solubility limit (approximately 0.5 mg/mL in a 1:1 ethanol:PBS solution at pH 7.2)[1]. It is not recommended to store aqueous solutions for more than one day[1]. |
| Cloudiness or Color Change in Stock Solution | This could indicate chemical degradation or microbial contamination, especially if not stored under appropriate conditions. | Prepare fresh stock solutions. For organic stock solutions (e.g., in DMSO or ethanol), purge the vial with an inert gas to minimize oxidation[1]. Store stock solutions at -20°C for long-term stability[1]. |
| Loss of Potency in Experiments | The active concentration of this compound may have decreased due to degradation over time. This compound can undergo hydrolysis (acidic or basic conditions) and oxidation[2]. | It is advisable to prepare fresh working solutions from a frozen stock solution for each experiment. If long-term storage of working solutions is necessary, conduct periodic purity analysis using a stability-indicating HPLC method to monitor for degradation products. |
| Inconsistent Experimental Results | This may be due to variability in the concentration of this compound in the solutions used over the course of a chronic study. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Always use calibrated equipment for solution preparation. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions for long-term storage?
This compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF) at concentrations up to approximately 33 mg/mL[1]. For long-term storage, DMSO is a common choice. It is recommended to store stock solutions at -20°C[1]. The solid form of this compound is stable for at least four years when stored at -20°C[1].
2. How should I prepare aqueous solutions of this compound for my experiments?
Due to its limited aqueous solubility, it is best to first dissolve this compound in an organic solvent like ethanol and then dilute with the aqueous buffer of choice[1]. A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL[1]. It is strongly advised not to store aqueous solutions for more than one day[1].
3. What are the known degradation pathways for this compound in solution?
Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, and oxidative conditions[2]. The primary degradation pathways are hydrolysis of the urea linkage and N-oxidation of the aliphatic tertiary amine[2].
4. Is this compound sensitive to light or temperature?
This compound has been found to be relatively stable under photolytic (UV light) and thermal (heat) stress conditions in forced degradation studies[3]. However, as a general good practice, it is always recommended to store solutions protected from light.
5. How can I check the stability of my this compound solution over time?
A stability-indicating high-performance liquid chromatography (HPLC) method can be used to assess the purity of your this compound solution and to detect the presence of any degradation products[2][4][5][6].
Data on this compound Stability
Short-Term Stability in Oral Administration Vehicles
A study on the stability of this compound from capsules dispersed in various vehicles at ambient temperature showed good stability over 24 hours[7][8][9][10].
| Vehicle | Time Point | % Recovery of this compound | Total Degradation Products |
| Water | 24 hours | >95% | < 0.5% |
| Applesauce | 24 hours | >95% | < 0.5% |
| Vanilla Ensure® | 24 hours | >95% | < 0.5% |
| Orange Juice | 24 hours | >95% | < 0.5% |
Forced Degradation Studies
Forced degradation studies indicate the potential for degradation under harsh chemical conditions.
| Stress Condition | Observation |
| Acid Hydrolysis (e.g., 0.1 N HCl) | Degradation observed[2][5]. |
| Base Hydrolysis (e.g., 0.1 N NaOH) | Degradation observed[2][5]. |
| Oxidation (e.g., 3-30% H2O2) | Degradation observed[3]. |
| Thermal Stress (e.g., 60-80°C) | No significant degradation[3]. |
| Photolytic Stress (UV/Vis light) | No significant degradation[3]. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the container.
-
Weigh the desired amount of this compound using a calibrated balance. The molecular weight of this compound is 427.56 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C.
Protocol for a Stability-Indicating HPLC Method
This protocol is a general guideline based on published methods for the analysis of this compound stability[4][5]. Specific parameters may need to be optimized for your equipment and experimental needs.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1M Sodium Phosphate Monobasic) and organic solvents (e.g., methanol, acetonitrile)[4][5]. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 239 nm
-
Column Temperature: 25°C
-
Injection Volume: 10-20 µL
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Dilute a sample of your stored this compound solution to a similar concentration using the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms. The retention time of the this compound peak in the sample should match that of the standard. The appearance of new peaks may indicate the presence of degradation products. The peak area of this compound can be used to quantify its concentration and assess any loss over time compared to a freshly prepared standard.
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Development of an analytical method for the determination of this compound and its impurities applying analytical quality by design principles as a risk-based strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of this compound in Bulk and Tablet Dosage Form Using A Stability Indicating High Performance Liquid Chromatographic Method [ps.tbzmed.ac.ir]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. wjpls.org [wjpls.org]
- 7. In Vitro Stability and Recovery Studies of this compound in Water and in Different Vehicles Orally Administered - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Stability and Recovery Studies of this compound in Water and in Different Vehicles Orally Administered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Stability and Recovery Studies of this compound in Water and in Different Vehicles Orally Administered | springermedizin.de [springermedizin.de]
Technical Support Center: Pimavanserin and QT Prolongation in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Pimavanserin on QT prolongation.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of this compound on the QT interval?
A1: this compound has been shown to cause a small, dose-dependent prolongation of the QT interval. In clinical studies, the mean increase in the corrected QT interval (QTc) is typically in the range of 5-8 milliseconds at a 34mg daily dose.[1][2][3][4] At higher doses (e.g., 68 mg), a more pronounced mean change of up to 13.9 ms has been observed.[1][3] While this effect is generally considered modest, it necessitates careful monitoring and consideration in research settings, particularly when co-administered with other QT-prolonging agents.[1][3]
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a selective serotonin 5-HT2A receptor inverse agonist and antagonist.[5] It has a high binding affinity for the 5-HT2A receptor and a lower affinity for the 5-HT2C receptor.[5] Notably, it has no significant affinity for dopaminergic, muscarinic, histaminergic, or adrenergic receptors, which is a key feature of its pharmacological profile.[5]
Q3: How might this compound's mechanism of action lead to QT prolongation?
A3: While the precise downstream mechanism is still an area of active research, the leading hypothesis involves the modulation of cardiac ion channels secondary to 5-HT2A receptor signaling in cardiomyocytes. 5-HT2A receptors are Gq/G11 protein-coupled receptors.[6][7] Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[6][7] This cascade can lead to an increase in intracellular calcium (Ca2+) concentrations.[8] Alterations in intracellular calcium dynamics can modulate the function of various cardiac ion channels, including those responsible for ventricular repolarization (e.g., potassium channels like hERG), which is a critical phase of the cardiac action potential reflected in the QT interval.
Q4: Are there specific experimental conditions that can exacerbate this compound's effect on the QT interval?
A4: Yes, several factors can potentiate the QT-prolonging effects of this compound. These include:
-
Co-administration with other QT-prolonging drugs: The effects can be additive.
-
Electrolyte imbalances: Hypokalemia (low potassium) and hypomagnesemia (low magnesium) can increase the risk of QT prolongation.[9]
-
Bradycardia (slow heart rate): A slower heart rate can unmask and amplify QT prolongation.
-
Hepatic impairment: Since this compound is metabolized by the liver, impaired liver function can lead to higher plasma concentrations and a greater effect on the QT interval.[9]
-
Presence of congenital long QT syndrome: Genetic predispositions can significantly increase sensitivity.[9]
Troubleshooting Guides
In Vitro hERG Assay Troubleshooting
Issue: Inconsistent or high variability in hERG current inhibition with this compound.
| Possible Cause | Troubleshooting Step |
| This compound solubility or stability issues in the assay buffer. | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting into the external solution. Prepare fresh solutions for each experiment. Consider performing a solubility test in your specific assay buffer. |
| Inconsistent drug concentration at the cell surface. | Verify the perfusion system is functioning correctly with a consistent flow rate. Ensure complete solution exchange between different concentrations. |
| "Run-down" or instability of the hERG current over time. | Monitor the baseline hERG current for stability before applying this compound. If run-down is observed, consider using a perforated patch-clamp configuration to maintain the intracellular environment. Discard cells with unstable baseline currents. |
| Voltage clamp quality is poor. | Ensure a high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane. Monitor and compensate for series resistance. Use cells with low leak currents. |
| Temperature fluctuations. | Maintain a stable and physiological temperature (e.g., 35-37°C) throughout the experiment, as hERG channel kinetics are temperature-sensitive. |
Issue: Unexpectedly potent hERG channel block.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound stock solution. | Verify the weighing and dilution calculations for your stock solution. If possible, confirm the concentration using an analytical method like HPLC. |
| Interaction with the experimental system. | Some in vitro systems can be more sensitive. Cross-reference your findings with published data if available. Consider testing a known weak hERG inhibitor as a control to validate your assay's sensitivity. |
| Cell line variability. | Ensure you are using a validated cell line with consistent hERG expression. Passage number can affect channel expression and kinetics. |
In Vivo Cardiovascular Study Troubleshooting (Canine Model)
Issue: High variability in QT interval measurements.
| Possible Cause | Troubleshooting Step |
| Inaccurate QT interval correction for heart rate. | Use an appropriate heart rate correction formula for the animal model (e.g., Van de Water's for dogs). Avoid using Bazett's correction, which is known to be inaccurate at high heart rates. |
| Animal stress or movement artifacts. | Allow for a sufficient acclimatization period for the animals in the study environment. Use telemetry systems that allow for data collection from conscious, freely moving animals to minimize stress. |
| Electrode placement and signal quality. | Ensure proper and consistent ECG electrode placement to obtain a clear and stable signal. Use signal filtering to reduce noise, but be cautious not to distort the T-wave morphology. |
| Circadian rhythm effects. | Conduct dosing and measurements at the same time of day for all animals to minimize the impact of diurnal variations in cardiovascular parameters. |
Issue: Discrepancy between in vitro and in vivo results.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetic differences. | Measure plasma concentrations of this compound in the in vivo study to correlate drug exposure with the observed QT effects. Consider the presence of active metabolites that may not have been tested in vitro. |
| Effects on other ion channels. | This compound may have off-target effects on other cardiac ion channels (e.g., calcium or sodium channels) that are not captured in the hERG assay but contribute to the overall QT interval in vivo. Consider conducting a broader in vitro ion channel screen. |
| Autonomic nervous system modulation. | This compound's effects on the central nervous system could indirectly influence cardiovascular parameters through the autonomic nervous system. Monitor heart rate variability and blood pressure for any unexpected changes. |
Data Presentation
Table 1: Concentration-Dependent Effect of this compound on QTc Interval (Clinical Data)
| This compound Dose | Mean Maximum Plasma Concentration (Cmax) | Median Predicted QTc Interval Increase (ms) | 90% Prediction Interval (ms) |
| 34 mg once daily | 60.4 ng/mL | 5.0 | 3.3 to 6.6 |
Data from a modeling analysis of clinical studies in patients with schizophrenia.[4][10]
Table 2: Summary of this compound's Effect on QTc Interval in Clinical Studies
| Study Population | This compound Dose | Maximum Mean Change in QTc (ms) | Upper 90% Confidence Interval (ms) |
| Healthy Adults | 17 mg | 4.7 | 6.8 |
| Healthy Adults | 68 mg | 13.9 | 15.9 |
| Parkinson's Disease Psychosis | 34 mg | 6.9 | 10.0 |
Data from various clinical trials.[1][3]
Experimental Protocols
Key Experiment 1: In Vitro hERG Potassium Channel Assay (Manual Patch-Clamp)
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.
Methodology:
-
Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel. Culture cells according to standard protocols.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at a physiological temperature (35-37°C).
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Achieve a gigaohm seal (>1 GΩ) before rupturing the cell membrane to obtain the whole-cell configuration.
-
Compensate for series resistance (typically >80%).
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.
-
Follow with a repolarizing pulse to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
-
Repeat this protocol at regular intervals (e.g., every 15 seconds).
-
-
Drug Application:
-
Establish a stable baseline recording of the hERG current in the external solution containing the vehicle (e.g., 0.1% DMSO).
-
Apply increasing concentrations of this compound via a perfusion system, allowing the current to reach a steady-state at each concentration.
-
At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031) as a positive control.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Normalize the current amplitude at each concentration to the baseline current.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to the Hill equation to determine the IC50 value.
-
Key Experiment 2: In Vivo Cardiovascular Safety Study (Conscious, Telemetered Canine Model)
Objective: To assess the effects of this compound on the QT interval, heart rate, and blood pressure in a conscious, freely moving large animal model.
Methodology:
-
Animal Model: Use purpose-bred beagle dogs, surgically implanted with telemetry devices for the continuous monitoring of ECG, blood pressure, and body temperature.
-
Acclimatization: Allow the animals to acclimate to the study environment for a sufficient period to minimize stress-related cardiovascular changes.
-
Dosing:
-
Administer this compound orally at multiple dose levels, including a therapeutic dose and a supratherapeutic dose.
-
Include a vehicle control group.
-
-
Data Collection:
-
Record continuous telemetry data for at least 24 hours pre-dose to establish a baseline.
-
Record continuous data for at least 24 hours post-dose.
-
Collect blood samples at multiple time points for pharmacokinetic analysis to determine the plasma concentration of this compound and any major metabolites.
-
-
Data Analysis:
-
Extract and average ECG, heart rate, and blood pressure data over consistent time intervals (e.g., 1-minute averages).
-
Measure the QT interval and correct for heart rate using an appropriate formula (e.g., Van de Water's).
-
Compare the post-dose cardiovascular parameters to the time-matched baseline data.
-
Analyze the relationship between this compound plasma concentration and the change in QTc interval.
-
Visualizations
Caption: Putative signaling pathway of this compound leading to QT prolongation.
Caption: Experimental workflow for assessing this compound's effect on QT prolongation.
Caption: Troubleshooting logic for unexpected QT prolongation with this compound.
References
- 1. Frontiers | Effects of adjunctive this compound and current antipsychotic treatment on QT interval prolongation in patients with schizophrenia [frontiersin.org]
- 2. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of adjunctive this compound and current antipsychotic treatment on QT interval prolongation in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. simulations-plus.com [simulations-plus.com]
- 5. acadia.com [acadia.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. simulations-plus.com [simulations-plus.com]
Technical Support Center: Advancing Pimavanserin Analogs with Enhanced Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the development of Pimavanserin analogs with improved safety profiles. It includes troubleshooting for common experimental hurdles, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the design of safer and more effective 5-HT2A receptor inverse agonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety liability of this compound that analog development seeks to address?
A1: The main safety concern associated with this compound is the risk of QT interval prolongation, which can lead to potentially life-threatening cardiac arrhythmias like Torsades de Pointes.[1][2] This adverse effect is primarily attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3] Consequently, a key objective in developing this compound analogs is to minimize or eliminate hERG channel inhibition while preserving or enhancing the desired pharmacological activity at the 5-HT2A receptor.
Q2: How does this compound exert its therapeutic effect, and what is its mechanism of action?
A2: this compound is a selective serotonin 5-HT2A receptor inverse agonist.[4] Unlike a simple antagonist that only blocks the receptor, an inverse agonist can reduce the receptor's basal activity in the absence of an agonist. The 5-HT2A receptor signals through multiple G-protein pathways, primarily Gαq/11 and Gαi/o.[5] this compound exhibits functional selectivity, acting as an inverse agonist at the Gαi1-protein pathway, which is thought to mediate hallucinogenic effects, while behaving as a neutral antagonist at the canonical Gαq/11 pathway.[5]
Q3: What are the essential in vitro assays for evaluating the cardiac safety of new this compound analogs?
A3: The cornerstone of in vitro cardiac safety assessment is the hERG patch clamp assay , which directly measures the inhibitory effect of a compound on the hERG potassium channel.[6][7] For a more comprehensive evaluation, the Comprehensive in vitro Proarrhythmia Assay (CiPA) is recommended. This initiative proposes a panel of assays that assess a compound's effects on multiple cardiac ion channels (including hERG, sodium, and calcium channels) to better predict proarrhythmic risk.[7][8]
Q4: Can modifying the chemical structure of this compound improve its safety profile?
A4: Yes, medicinal chemistry efforts have demonstrated that structural modifications to the this compound scaffold can significantly improve its safety profile. For instance, the development of dual 5-HT2A and 5-HT2C receptor inverse agonists has shown that it is possible to mitigate hERG inhibition while maintaining potent antipsychotic efficacy.[3] This is achieved through strategic chemical changes that reduce the compound's affinity for the hERG channel.[3]
Troubleshooting Guides
Troubleshooting for Automated Patch Clamp hERG Assays with Urea-Based Compounds
| Problem | Potential Cause | Suggested Solution |
| Low Seal Resistance (<1 GΩ) | Cell health may be suboptimal, or solutions may be improperly prepared. | Ensure you are using healthy, viable cells from a consistent passage number. Double-check the composition, pH, and osmolarity of both intracellular and extracellular solutions. |
| Unstable Current / "Current Rundown" | This can be due to the inherent instability of the whole-cell patch configuration over time or the specific properties of the test compound. | Allow for a sufficient baseline recording period to ensure current stability before adding the compound. If rundown is observed with the vehicle control, the issue may be with the cells or the system. For urea-based compounds, ensure complete solubilization in the final assay buffer to avoid precipitation that can affect the patch. |
| High Variability in IC50 Values | Inconsistent cell quality, inaccurate compound concentrations, or issues with the automated liquid handling can all contribute to variability. | Use a homogenous cell suspension and ensure accurate cell counting. Prepare fresh serial dilutions of the test compounds for each experiment. Regularly maintain and calibrate the automated patch clamp system. |
| Compound Precipitation | The compound may have low solubility in the aqueous assay buffer. | Determine the aqueous solubility of the analog before conducting the assay. Use a minimal amount of a suitable co-solvent like DMSO (typically ≤0.5% final concentration) to aid solubility. Visually inspect solutions for any signs of precipitation. |
Data Presentation
Table 1: Comparative In Vitro Profile of this compound and an Analog with Improved Safety
This table presents a comparison of the in vitro pharmacological and safety profiles of this compound and a novel analog (Compound 8) designed for an improved safety margin.[3]
| Compound | 5-HT2A IC50 (nM) | 5-HT2C IC50 (nM) | hERG IC50 (µM) | Safety Margin (hERG IC50 / 5-HT2A IC50) |
| This compound | 0.53 | 41 | 2.9 | ~5,472 |
| Analog (Compound 8) | 0.81 | 12 | >100 | >123,456 |
Data sourced from a study on dual 5-HT2A and 5-HT2C receptor inverse agonists.[3]
Experimental Protocols
Detailed Methodology: Automated Patch Clamp hERG Assay
This protocol outlines the key steps for assessing the hERG inhibitory potential of this compound analogs using an automated patch clamp system.
-
Cell Preparation:
-
Use a validated cell line stably expressing the human hERG channel (e.g., CHO or HEK293 cells).
-
Culture the cells under standard conditions until they reach 70-90% confluency.
-
On the day of the experiment, detach the cells using a non-enzymatic solution to ensure membrane integrity.
-
Resuspend the cells in the appropriate extracellular solution at the concentration recommended for your specific automated patch clamp platform.
-
-
Solutions and Compounds:
-
Extracellular Solution (ECS): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4.
-
Intracellular Solution (ICS): Typically contains (in mM): 120 KCl, 10 NaCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2.
-
Compound Preparation: Prepare a stock solution of the test analog in 100% DMSO. Perform serial dilutions in ECS to achieve the final desired test concentrations. The final DMSO concentration should not exceed a level known to not affect the assay (e.g., 0.5%).
-
-
Automated Patch Clamp Procedure:
-
Prime the system's fluidics with ECS and ICS.
-
Load the cell suspension and compound plates into the instrument.
-
The instrument will automatically perform cell capture, seal formation (aiming for >1 GΩ), and establish a whole-cell configuration.
-
-
Voltage Protocol and Data Acquisition:
-
Apply a standardized voltage protocol to elicit hERG currents. A common protocol includes a holding potential of -80 mV, a depolarization step to +20 mV to activate and then inactivate the channels, followed by a repolarization step to -50 mV to measure the peak tail current.[6]
-
Record a stable baseline current in the presence of the vehicle control.
-
Apply increasing concentrations of the test analog, allowing the current to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude for each concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Generate a concentration-response curve and fit the data to a suitable model (e.g., the Hill equation) to determine the IC50 value.
-
Visualizations
References
- 1. Safety and Tolerability Data | NUPLAZID® (this compound) [nuplazidhcp.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dual 5-HT2A and 5-HT2C Receptor Inverse Agonist That Affords In Vivo Antipsychotic Efficacy with Minimal hERG Inhibition for the Treatment of Dementia-Related Psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. This compound exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in translating Pimavanserin preclinical data to clinical outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pimavanserin. It focuses on the challenges encountered when translating preclinical findings to clinical outcomes, offering insights into potential discrepancies and experimental considerations.
Frequently Asked Questions (FAQs)
Efficacy and Model Translation
Q1: We observed significant efficacy in our rodent models for psychosis-like behaviors, but clinical trials for schizophrenia's negative symptoms failed. What could explain this discrepancy?
A1: This is a critical translational challenge. The discrepancy likely stems from the limitations of preclinical models and the complexity of schizophrenia's negative symptoms.
-
Model Limitations: Preclinical models, such as those using psychostimulants (amphetamine) or NMDA receptor antagonists (PCP, ketamine), primarily mimic the positive symptoms of psychosis (e.g., hyperactivity)[1][2][3]. This compound showed robust activity in these models, such as reversing augmented responses to amphetamine and normalizing prepulse inhibition[4][5].
-
Negative Symptom Complexity: Negative symptoms (e.g., blunted affect, social withdrawal, lack of motivation) are difficult to replicate in animals[3][6]. The ADVANCE-2 Phase 3 trial for negative symptoms in schizophrenia did not meet its primary endpoint, showing no statistically significant improvement over placebo[7][8]. The placebo effect in this trial was notably higher than in a previous trial, complicating the interpretation of the results[7].
Q2: What are the key limitations of the animal models used to evaluate this compound's antipsychotic potential?
A2: Animal models for psychosis have inherent limitations that complicate direct translation to human clinical outcomes.
-
Imperfect Representation: Rodent behaviors are imperfect representations of complex human psychiatric symptoms like delusions and hallucinations[1]. For example, increased locomotion in rodents after amphetamine administration is considered an analog for psychotic agitation but cannot capture the nuances of human positive symptoms[1][3].
-
Focus on Positive Symptoms: Historically, models have targeted positive symptoms, with some also addressing cognitive or negative-like symptoms[2]. Models like amphetamine-induced hyperactivity do not typically show impairments in social tasks relevant to negative symptoms[3].
-
Neurodevelopmental Aspects: Many pharmacological models induce an acute psychosis-like state, lacking the neurodevelopmental component thought to be central to schizophrenia[9].
-
Predictive Validity: While these models are useful for screening compounds with 5-HT2A activity, their ability to predict efficacy across different human psychotic disorders is limited, as evidenced by this compound's differing clinical results in PDP versus schizophrenia[7][10].
Pharmacology and Mechanism of Action
Q3: How should we interpret the "inverse agonist" activity of this compound at the 5-HT2A receptor versus a standard "antagonist"?
A3: The distinction is based on the receptor's constitutive (baseline) activity.
-
Antagonist: An antagonist blocks the action of an agonist (like serotonin) at the receptor but has no effect on its own.
-
Inverse Agonist: An inverse agonist not only blocks the agonist but also reduces the baseline, constitutive activity of the receptor[11]. Many G protein-coupled receptors, including the 5-HT2A receptor, have such baseline activity[11].
-
Clinical Relevance: From a clinical perspective, the difference may be subtle, as many atypical antipsychotics that are traditionally called 5-HT2A antagonists also exhibit inverse agonist properties in lab assays[12][13]. This compound's high potency as a 5-HT2A inverse agonist is a key feature of its pharmacology[4][11][14]. Its antipsychotic effect is hypothesized to stem from reducing this constitutive activity in brain regions where serotonergic signaling may be disrupted[11].
Q4: Does this compound have significant off-target effects we should control for in our experiments?
A4: this compound is highly selective.
-
Primary Targets: It is a potent inverse agonist at the serotonin 5-HT2A receptor and has a weaker affinity (about 40-fold less) for the 5-HT2C receptor[12][14][15].
-
Lack of Other Activity: It has no meaningful binding affinity for dopamine (including D2), muscarinic, histaminergic, or adrenergic receptors[12][13][16][17]. This selectivity is a key differentiator from other atypical antipsychotics and is the reason it does not worsen motor symptoms in Parkinson's disease patients[4][13][16]. Your experiments should primarily focus on the 5-HT2A pathway, with secondary consideration for 5-HT2C at higher concentrations.
Troubleshooting Experimental Discrepancies
Q5: Our in vivo results with this compound are inconsistent. What metabolic factors could be at play?
A5: Metabolic differences between species are a common source of variability.
-
Human Metabolism: In humans, this compound is primarily metabolized in the liver by CYP3A4/5 enzymes, with a minor role for other CYPs[16]. It has a long-acting active metabolite with a half-life of approximately 200 hours, compared to the parent drug's 57-hour half-life[16].
-
Preclinical Species: Rodents and other preclinical species can have different CYP enzyme expression and activity levels. A study on this compound derivatives noted that metabolites formed in human liver microsomes could be covered by animal species, but the rate and primary pathways of metabolism can differ[18].
-
Troubleshooting Steps:
-
Verify Bioavailability: Ensure your administration route and formulation achieve sufficient plasma concentrations in your chosen animal model.
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies in your specific species/strain to determine the half-life and exposure levels of both this compound and its major active metabolite.
-
Dosing Regimen: Adjust your dosing regimen (frequency and amount) based on the pharmacokinetic data to better mimic human exposure profiles.
-
Q6: We are designing a translational study. What clinical safety signals for this compound should we be aware of from its human use?
A6: While generally well-tolerated, there are key safety considerations from clinical trials.
-
QTc Prolongation: Like other antipsychotics, this compound may cause QTc prolongation, which can increase the risk of serious cardiac arrhythmias[16]. This is a critical safety parameter to monitor in later-stage preclinical toxicology studies and in all clinical phases.
-
Common Adverse Events: In clinical trials for PDP, the most common adverse events occurring more frequently than placebo were peripheral edema and confusion[11].
-
Lack of Metabolic Syndrome: Unlike many other atypical antipsychotics, this compound is not associated with weight gain, hyperlipidemia, or hyperglycemia (metabolic syndrome)[16].
-
No Motor Impairment: A key feature is its lack of dopamine D2 blocking activity, meaning it does not worsen motor symptoms in Parkinson's patients[10][13][16].
Quantitative Data Summary
Table 1: this compound Receptor Profile
| Receptor Target | Activity | Affinity / Selectivity | Reference |
| Serotonin 5-HT2A | Inverse Agonist / Antagonist | High Potency (Nanomolar) | [4][11] |
| Serotonin 5-HT2C | Inverse Agonist / Antagonist | ~40-fold lower affinity than for 5-HT2A | [12][14][16] |
| Dopamine (D2) | None | No meaningful activity | [4][16] |
| Other Receptors | None | No meaningful binding to adrenergic, muscarinic, or histaminergic receptors | [11][17] |
Table 2: Summary of this compound Preclinical Efficacy Data
| Animal Model | Phenotype Measured | Effect of this compound | Reference |
| DOI-Induced Head Twitch | Models 5-HT2A agonist-induced psychosis | Prevents/blocks head twitches | [4] |
| MK-801-Induced Hyperactivity | Models NMDA antagonist-induced psychosis | Prevents hyperactivity | [4] |
| Amphetamine-Induced Locomotion | Models dopamine-mediated psychosis | Reverses augmented locomotion in lesioned rats | [5][19] |
| Prepulse Inhibition (PPI) | Models sensorimotor gating deficits | Normalizes disrupted PPI | [4][5] |
| APP/PS1 Transgenic Mice | ISF Amyloid-β (Aβ) Levels | Reduced ISF Aβ levels by nearly 50% | [20] |
| P301L/COMT– Mice | Hyperlocomotive Phenotype | Normalized the hyperkinetic phenotype | [21] |
| Unilateral 6-OHDA Lesioned Rats | Apomorphine-induced rotations (Dopamine blockade) | No blockade (indicating lack of D2 activity) | [19] |
Table 3: Summary of Key this compound Clinical Trial Outcomes
| Indication | Trial / Study | Primary Endpoint | Key Efficacy Result | Reference |
| Parkinson's Disease Psychosis (PDP) | Pivotal Phase 3 (-020 Study) | Change in SAPS-PD Score | Statistically significant reduction vs. placebo (Effect size = 0.50, p=0.001) | [10][11][16] |
| Dementia-Related Psychosis (DRP) | Phase 3 HARMONY | Time to Relapse of Psychosis | Significantly reduced risk of relapse by 2.8-fold vs. placebo (HR=0.353, p=0.0023) | [22][23][24] |
| Alzheimer's Disease Psychosis (ADP) | Phase 2 (-019 Study) | Change in NPI-NH Psychosis Score | Statistically significant reduction vs. placebo (p=0.0451) | [25] |
| Schizophrenia (Negative Symptoms) | Phase 3 ADVANCE-2 | Change in NSA-16 Total Score | Did not meet endpoint. No significant difference vs. placebo (-11.8 vs -11.1, p=0.4825) | [6][7][8] |
Visualized Workflows and Pathways
Caption: Mechanism of this compound as a 5-HT2A inverse agonist.
Caption: A typical drug development workflow illustrating the translational gap.
Caption: Key challenges in translating preclinical data to clinical outcomes.
Detailed Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperactivity Model
This model is used to assess the potential antipsychotic efficacy of a compound by measuring its ability to reverse hyperactivity induced by a psychostimulant.
-
Objective: To evaluate a compound's ability to attenuate dopamine-mediated hyperlocomotion, a proxy for positive psychotic symptoms.
-
Subjects: Male Sprague-Dawley rats or C57BL/6 mice.
-
Methodology:
-
Acclimation: Animals are acclimated to the testing environment (e.g., open-field activity chambers) for at least 60 minutes on several consecutive days prior to the experiment.
-
Habituation: On the test day, animals are placed in the activity chambers for a 30-60 minute habituation period to establish a baseline locomotor activity level.
-
Treatment: Animals are administered the test compound (this compound) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. This is typically done 30-60 minutes before the psychostimulant challenge.
-
Challenge: Animals are challenged with an injection of d-amphetamine (typically 1-2 mg/kg, IP).
-
Data Acquisition: Locomotor activity (e.g., distance traveled, beam breaks) is recorded automatically by the open-field apparatus software for 60-120 minutes post-amphetamine challenge.
-
Analysis: The total distance traveled or activity counts are compared between the vehicle-treated group and the this compound-treated groups. A significant reduction in amphetamine-induced activity by this compound, without causing sedation on its own, suggests antipsychotic-like potential[19].
-
Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in patients with schizophrenia and other psychiatric disorders.
-
Objective: To assess a compound's ability to normalize deficits in sensorimotor gating.
-
Subjects: Male Wistar rats or various mouse strains.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle reflex.
-
Methodology:
-
Acclimation: Animals are acclimated to the startle chambers for 5-10 minutes for 1-2 days before the test day.
-
Treatment: Animals receive the test compound (this compound) or vehicle. In some paradigms, a PPI-disrupting agent (e.g., the NMDA antagonist MK-801 or DOI) is administered after the test compound[4].
-
Test Session:
-
The session begins with a 5-minute habituation period with background white noise (e.g., 65-70 dB).
-
The session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented 30-120 milliseconds before the strong pulse.
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
-
Data Acquisition: The startle amplitude (a measure of the animal's reflexive flinch) is recorded for each trial.
-
Analysis: PPI is calculated as a percentage: %PPI = 100 - [(Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100]. A restoration of PPI in animals treated with a disrupting agent and this compound, compared to those receiving the disrupting agent alone, indicates a therapeutic-like effect[5].
-
References
- 1. Limitations and Value of Animal Models of Relevance to the Schizophrenia Prodrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 3. Advantages and Limitations of Animal Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Discovery and Development of this compound: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acadia.com [acadia.com]
- 6. Acadia pulls trials of this compound after schizophrenia fail | pharmaphorum [pharmaphorum.com]
- 7. acadia.com [acadia.com]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. Brain in flames – animal models of psychosis: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A Truly Effective Treatment for Parkinson’s Disease Psychosis? A Review of Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for psychosis in patients with Parkinson’s disease | MDedge [mdedge.com]
- 12. scispace.com [scispace.com]
- 13. Mechanism of action of this compound in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 14. Mechanism of action of this compound in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of action of this compound in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors [ouci.dntb.gov.ua]
- 16. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The effects of treatment with this compound on activities of daily living in patients with Parkinson’s disease psychosis: a 16-week, single-arm, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Behavioral effects of clozapine, this compound, and quetiapine in rodent models of Parkinson's disease and Parkinson's disease psychosis: evaluation of therapeutic ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound, a 5HT2A receptor inverse agonist, rapidly suppresses Aβ production and related pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The impact of this compound on psychotic phenotypes and tau phosphorylation in the P301L/COMT– and rTg(P301L)4510 mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. todaysgeriatricmedicine.com [todaysgeriatricmedicine.com]
- 23. This compound Efficacy for Dementia-Related Psychosis Leads to Early Discontinuation of Pivotal Phase 3 Trial - - Practical Neurology [practicalneurology.com]
- 24. Topline Results for this compound in Dementia-Related Psychosis [medscape.com]
- 25. ACADIA Pharmaceuticals Presents Data from the Phase II Study of this compound in Alzheimer’s Disease Psychosis at the Clinical Trials on Alzheimer’s Disease (CTAD) 2017 Meeting - Acadia Pharmaceuticals Inc. [acadiapharm.gcs-web.com]
Validation & Comparative
A Comparative Analysis of Pimavanserin and Clozapine for Parkinson's Disease Psychosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pimavanserin and clozapine, two prominent treatments for Parkinson's disease psychosis (PDP). By examining their mechanisms of action, clinical efficacy, safety profiles, and the methodologies of pivotal clinical trials, this document aims to equip researchers, scientists, and drug development professionals with the critical data necessary for informed decision-making and future research endeavors.
Executive Summary
Parkinson's disease psychosis is a common and debilitating non-motor symptom of Parkinson's disease, characterized by hallucinations and delusions. The management of PDP is challenging due to the potential for antipsychotic medications to worsen the motor symptoms of the underlying disease. This compound and clozapine are two atypical antipsychotics that have demonstrated efficacy in treating PDP without significantly impairing motor function. However, they differ substantially in their pharmacological profiles, clinical applications, and safety considerations.
This compound is a selective serotonin inverse agonist/antagonist at the 5-HT2A receptor and is the first and only medication approved by the U.S. Food and Drug Administration (FDA) specifically for the treatment of hallucinations and delusions associated with PDP. In contrast, clozapine, while effective, has a broad receptor binding profile and is associated with a risk of serious adverse effects, including agranulocytosis, which necessitates regular blood monitoring.
Mechanism of Action
The distinct therapeutic and side-effect profiles of this compound and clozapine are rooted in their differing interactions with various neurotransmitter systems.
This compound exhibits a highly selective mechanism of action, primarily targeting the serotonin 5-HT2A receptor.[1][2] It acts as an inverse agonist and antagonist at this receptor, a mechanism thought to be central to its antipsychotic effects without impacting dopamine pathways, thereby avoiding motor symptom exacerbation.[2][3] this compound has a lower affinity for the 5-HT2C receptor and no significant affinity for dopamine, histamine, muscarinic, or adrenergic receptors.[4][5]
Clozapine possesses a complex and multi-faceted pharmacology, interacting with a wide range of neurotransmitter receptors.[6] Its efficacy in PDP is attributed to its potent antagonism of serotonin 5-HT2A and dopamine D4 receptors, with a lower affinity for D2 receptors compared to typical antipsychotics.[6][7] This lower D2 receptor affinity is believed to be the reason for its reduced risk of extrapyramidal symptoms.[7] Clozapine and its primary metabolite, N-desmethylclozapine, also interact with muscarinic, adrenergic, and histamine receptors, contributing to its broad side-effect profile.[6][7]
Caption: Comparative signaling pathways of this compound and Clozapine.
Receptor Binding Profiles
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and clozapine for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) |
| Serotonin | ||
| 5-HT2A | 0.087[4][5][8] | 4[2] |
| 5-HT2C | 0.44[4][5][8] | 7.1[2] |
| 5-HT1A | >1000 | 160[9] |
| 5-HT6 | No significant affinity | Low nanomolar[9] |
| 5-HT7 | No significant affinity | 18[9] |
| Dopamine | ||
| D1 | >1000 | 150 |
| D2 | >300[4][5] | 75-385 (depending on radioligand)[2] |
| D4 | >1000 | 1.3-1.6[10] |
| Adrenergic | ||
| α1 | >1000 | 7 |
| α2 | >1000 | 51[2] |
| Muscarinic | ||
| M1 | >300[4][5] | 7.5[11] |
| Histamine | ||
| H1 | >1000 | 6 |
Clinical Efficacy
Both this compound and clozapine have demonstrated significant efficacy in improving psychosis in patients with PDP without worsening motor function.[12]
| Efficacy Outcome | This compound | Clozapine |
| Scale for the Assessment of Positive Symptoms (SAPS-PD) | Statistically significant improvement over placebo. In a pivotal Phase 3 trial, this compound showed a -5.79 decrease in SAPS-PD scores compared to -2.73 for placebo.[13] | Not a primary outcome in most PDP trials, but improvements in PANSS positive subscale have been demonstrated. |
| Positive and Negative Syndrome Scale (PANSS) - Positive Subscore | Not a primary outcome in pivotal trials. | Statistically significant improvement over placebo. A randomized controlled trial showed a mean improvement of 5.6 for the clozapine group versus 0.8 for the placebo group.[4][14] |
| Clinical Global Impression - Severity (CGI-S) | Statistically significant improvement over placebo (effect size = 0.52).[15] | Statistically significant improvement over placebo. A randomized controlled trial showed a mean improvement of 1.8 for the clozapine group compared to 0.6 for the placebo group.[4][14] |
| Unified Parkinson's Disease Rating Scale (UPDRS) - Motor Score | No significant worsening of motor function compared to placebo.[13][16] | No significant worsening of motor function at low doses.[4][14] |
Safety and Tolerability
The safety profiles of this compound and clozapine are markedly different, which is a key factor in treatment selection.
| Adverse Event | This compound | Clozapine |
| Agranulocytosis | No reported risk. | Risk of potentially fatal agranulocytosis, requiring regular blood monitoring.[17] |
| Motor Symptoms (Extrapyramidal) | Does not worsen motor function.[13][16] | Low risk at doses used for PDP.[14] |
| Sedation/Somnolence | Can occur. | Common, can be dose-limiting.[4][14] |
| Orthostatic Hypotension | Can occur. | Common, requires careful dose titration.[17] |
| Metabolic Effects (Weight gain, diabetes) | Not a prominent side effect. | Significant risk. |
| Anticholinergic Effects (Constipation, dry mouth) | Not a prominent side effect. | Common.[17] |
| QTc Prolongation | Can cause a dose-dependent prolongation of the QTc interval.[4] | Can occur. |
Experimental Protocols
Below are summaries of the methodologies from key clinical trials for both this compound and clozapine in the treatment of PDP.
This compound: Pivotal Phase 3 Trial (NCT01174004)
-
Study Design: A 6-week, randomized, double-blind, placebo-controlled, multicenter trial.[13]
-
Patient Population: 199 patients with Parkinson's disease and psychosis.[13]
-
Intervention: Patients were randomized to receive either this compound 40 mg once daily or a matching placebo.[13]
-
Primary Outcome: Change from baseline to week 6 on the Parkinson's disease-adapted Scale for the Assessment of Positive Symptoms (SAPS-PD).[13]
-
Secondary Outcomes: Included changes in the Clinical Global Impression-Severity (CGI-S) and Clinical Global Impression-Improvement (CGI-I) scales, as well as motor function assessed by the Unified Parkinson's Disease Rating Scale (UPDRS) Parts II and III.
-
Key Methodological Feature: A 2-week non-pharmacological lead-in phase was implemented to limit the placebo response.[13]
Clozapine: Randomized, Placebo-Controlled Trial
-
Study Design: A 4-week, randomized, double-blind, parallel-group, placebo-controlled trial, followed by a 12-week open-label extension phase.[14][18][19]
-
Patient Population: 60 patients with Parkinson's disease and drug-induced psychosis.[14][18][19]
-
Intervention: Patients were randomized to receive either clozapine (starting at 6.25 mg/day and titrated up to a maximum of 50 mg/day) or a matching placebo.[18]
-
Primary Outcome: Change in the Clinical Global Impression (CGI) scale.[14][18][19]
-
Secondary Outcomes: Included the positive subscore of the Positive and Negative Syndrome Scale (PANSS) and motor function assessed by the Unified Parkinson's Disease Rating Scale (UPDRS).[14][18][19]
Caption: Typical clinical trial workflows for this compound and Clozapine.
Conclusion
This compound and clozapine are both effective treatments for Parkinson's disease psychosis, offering significant advantages over traditional antipsychotics that can worsen motor symptoms. This compound's high selectivity for the 5-HT2A receptor provides a targeted therapeutic approach with a favorable safety profile, making it a first-line treatment option for many clinicians. Clozapine, while highly effective, has a broader receptor engagement that leads to a more complex side-effect profile, including the rare but serious risk of agranulocytosis. The choice between these two agents will depend on a careful consideration of the individual patient's clinical presentation, comorbidities, and the logistical feasibility of safety monitoring. For drug development professionals, the success of this compound highlights the potential of highly selective agents that avoid the dopamine D2 receptor in treating neuropsychiatric disorders in vulnerable populations. Future research should include head-to-head comparative trials to further elucidate the relative efficacy and long-term safety of these two important medications.
References
- 1. Mechanism of action of this compound in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acadia.com [acadia.com]
- 6. m.youtube.com [m.youtube.com]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Frontiers | Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With this compound: The Sub-Sero Proof-of-Concept Trial Protocol [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychiatrist.com [psychiatrist.com]
- 12. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 13. This compound for patients with Parkinson's disease psychosis: a randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clozapine in drug induced psychosis in Parkinson's disease: a randomised, placebo controlled study with open follow up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. innovationscns.com [innovationscns.com]
- 16. This compound in the Treatment of Parkinson’s Disease Psychosis: Meta-analysis and Meta-regression of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Setting up a clozapine service for Parkinson's psychosis | BJPsych Advances | Cambridge Core [cambridge.org]
- 18. ovid.com [ovid.com]
- 19. jnnp.bmj.com [jnnp.bmj.com]
A Preclinical Showdown: Pimavanserin Versus Quetiapine in Models of Parkinson's Disease Psychosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Pimavanserin and quetiapine in animal models of Parkinson's Disease Psychosis (PDP). The following analysis is based on available experimental data, offering insights into their distinct pharmacological profiles and therapeutic potential.
This comparison guide delves into the preclinical data that underpins the clinical use and development of this compound and quetiapine for PDP. By examining their performance in established rodent models, we can gain a clearer understanding of their mechanisms of action, efficacy, and potential side-effect profiles.
Comparative Efficacy in a Rodent Model of PDP
A pivotal preclinical study provides a direct comparison of this compound and quetiapine in rodent models designed to mimic key aspects of Parkinson's Disease Psychosis.[1] This research utilized two distinct rat models to separately assess antipsychotic-like efficacy and the potential for motor side effects and sedation.
Data Presentation
The key findings from this comparative study are summarized in the tables below. The therapeutic ratio, a critical indicator of a drug's safety and efficacy window, was calculated to provide a quantitative comparison.
| Drug | Antipsychotic-like Efficacy (ED50 in mg/kg) | Antidopaminergic Action (MED in mg/kg) | Sedation (MED in mg/kg) | Therapeutic Ratio (Antidopaminergic/Efficacy) | Therapeutic Ratio (Sedation/Efficacy) |
| This compound | 0.3 | >100 | >100 | >333 | >333 |
| Quetiapine | 10 | 30 | 10 | 3 | 1 |
Table 1: Comparative efficacy and side-effect profile of this compound and quetiapine in rodent models of PDP. Data extracted from a key comparative study.[1]
| Drug | Primary Mechanism of Action | Key Receptor Targets |
| This compound | Selective 5-HT2A Inverse Agonist | 5-HT2A |
| Quetiapine | Multi-Receptor Antagonist | 5-HT2A, D2, H1, α1-adrenergic |
Table 2: Primary mechanism of action and key receptor targets of this compound and quetiapine.
Experimental Protocols
The preclinical data presented above were generated using the following detailed experimental methodologies:
Assessment of Antipsychotic-like Efficacy:
-
Model: Augmented amphetamine-induced locomotion in rats with bilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra.[1] This model is designed to mimic the dopaminergic supersensitivity observed in PDP.
-
Procedure:
-
Rats received bilateral injections of the neurotoxin 6-OHDA into the substantia nigra to create lesions that mimic the dopamine depletion seen in Parkinson's disease.
-
Following a recovery period, the rats were administered either this compound, quetiapine, or a vehicle control.
-
Subsequently, all rats were challenged with amphetamine to induce hyperlocomotion, a behavioral proxy for psychosis.
-
Locomotor activity was measured using automated activity chambers.
-
-
Endpoint: The effective dose 50 (ED50) for each drug, representing the dose required to reduce amphetamine-induced hyperlocomotion by 50%, was determined to quantify antipsychotic-like efficacy.[1]
Assessment of Antidopaminergic Action and Sedation:
-
Model for Antidopaminergic Action: Blockade of apomorphine-induced rotations in rats with unilateral 6-OHDA lesions of the substantia nigra.[1] This model assesses the potential for a drug to block dopamine receptors, which can lead to motor side effects similar to parkinsonism.
-
Procedure:
-
Rats received a unilateral injection of 6-OHDA into the substantia nigra, leading to a rotational bias when challenged with a dopamine agonist.
-
Animals were treated with various doses of this compound, quetiapine, or vehicle.
-
Apomorphine, a dopamine agonist, was then administered to induce rotational behavior.
-
-
Endpoint: The minimum effective dose (MED) that significantly blocked apomorphine-induced rotations was determined as an indicator of antidopaminergic action.[1]
-
Model for Sedation: Reduction in spontaneous locomotion.[1]
-
Procedure:
-
Rats were administered different doses of this compound, quetiapine, or vehicle.
-
Their spontaneous locomotor activity was then measured in an open field or activity chamber without any stimulant challenge.
-
-
Endpoint: The MED that caused a significant reduction in spontaneous locomotion was used to assess the sedative effects of the drugs.[1]
Visualization of Methodologies and Signaling Pathways
To further clarify the experimental design and the underlying mechanisms of action, the following diagrams are provided.
References
A Head-to-Head Comparison of Pimavanserin and Risperidone for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of pimavanserin and risperidone, two antipsychotic agents with distinct pharmacological profiles. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their performance and underlying mechanisms.
Mechanism of Action: A Tale of Two Pathways
This compound and risperidone achieve their antipsychotic effects through fundamentally different mechanisms. This compound is a selective serotonin inverse agonist/antagonist, primarily targeting the serotonin 2A (5-HT2A) receptors, with lower affinity for 5-HT2C receptors.[1][2] Notably, it has no appreciable affinity for dopamine D2 receptors, which is a hallmark of traditional antipsychotics.[2][3] This unique mechanism is thought to reduce the risk of extrapyramidal symptoms (EPS), which are motor side effects commonly associated with dopamine blockade.
In contrast, risperidone is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[4][5] Its antipsychotic efficacy is attributed to the blockade of these receptors in the mesolimbic and mesocortical pathways of the brain.[6] However, its antagonism of D2 receptors in the nigrostriatal pathway can lead to EPS.[4] Risperidone also has affinity for other receptors, including alpha-1 and alpha-2 adrenergic and H1 histaminergic receptors, which contributes to its side effect profile, such as orthostatic hypotension and sedation.[4]
Receptor Binding Profiles
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of this compound and risperidone for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) |
| Serotonin 5-HT2A | 0.087 [7][8][9] | 0.16 - 0.4 [10][11] |
| Serotonin 5-HT2C | 0.44[7][8][9] | ~5 |
| Dopamine D2 | >300[7][9] | 1.55 - 3.13 [10][12] |
| Alpha-1 Adrenergic | No appreciable affinity[3] | 0.8[10] |
| Alpha-2 Adrenergic | No appreciable affinity[3] | 7.54[10] |
| Histamine H1 | No appreciable affinity[3] | 2.23[10] |
| Muscarinic M1 | No appreciable affinity[3] | >1000 |
Data compiled from multiple sources. Ki values can vary between studies depending on the experimental conditions.
Comparative Efficacy in Parkinson's Disease Psychosis
While direct head-to-head trials are lacking, a network meta-analysis of 19 studies involving 1,242 patients with Parkinson's Disease Psychosis (PDP) provides valuable comparative data.[2][4]
| Efficacy Outcome | This compound vs. Placebo | Risperidone vs. Placebo |
| Improvement in Psychotic Symptoms (SAPS-PD/Hallucinations and Delusions scores) | Significant Improvement (OR, 1.16; 95% CI, 1.07, 1.24)[4] | Not explicitly reported in the meta-analysis for this outcome |
| Overall Symptom Improvement (Clinical Global Impression Scale for Severity - CGI-S) | Significant Improvement (SMD, -4.81; 95% CI, -5.39, -4.24)[4] | Not explicitly reported in the meta-analysis for this outcome |
OR = Odds Ratio; SMD = Standardized Mean Difference; CI = Confidence Interval. Data from a network meta-analysis.[2][4]
Another network meta-analysis of 16 trials in PDP ranked clozapine and this compound as the most effective for reducing psychotic symptoms, with quetiapine showing significant inferiority.[13]
Safety and Tolerability Profile
The distinct mechanisms of action of this compound and risperidone translate into different safety and tolerability profiles.
| Safety Outcome | This compound | Risperidone |
| Motor Function (Unified Parkinson's Disease Rating Scale - UPDRS) | Did not impair motor function vs. placebo (SMD, -0.01; 95% CI, -0.56, 0.53)[4] | Lack of evidence to support safety on motor function in PDP[14] |
| Cognitive Function (Mini-Mental State Examination - MMSE) | No significant impact on cognition | Not explicitly reported in the meta-analysis, but other atypical antipsychotics have been associated with cognitive decline[4] |
| Discontinuation due to Adverse Events | Similar rates to placebo[15] | Most acceptable in terms of discontinuation due to any adverse events in one analysis[14] |
| Mortality Risk in Elderly with PDP | A retrospective analysis showed a lower mortality risk compared to other atypical antipsychotics (including risperidone) over 12 months (HR, 0.78; 95% CI, 0.67-0.91)[14][16] | Included in the comparator group with higher mortality risk versus this compound in the retrospective analysis[14][16] |
SMD = Standardized Mean Difference; CI = Confidence Interval; HR = Hazard Ratio. Data from a network meta-analysis and a retrospective cohort study.
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific neurotransmitter receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human D2L receptor-expressing CHO cells) are prepared.
-
Incubation: The cell membrane samples are incubated with a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compound.
-
Filtration: The mixture is rapidly filtered to separate the bound from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][12]
Scale for the Assessment of Positive Symptoms - Parkinson's Disease (SAPS-PD)
Objective: To assess the severity of positive psychotic symptoms (hallucinations and delusions) in patients with Parkinson's disease.
Methodology:
-
The SAPS-PD is a shortened, 9-item version of the original SAPS, focusing on symptoms most relevant to PDP.[10]
-
It is a structured clinical interview conducted by a trained rater.
-
The 9 items cover: Auditory hallucinations, Voices conversing, Somatic or tactile hallucinations, Visual hallucinations, Global rating of severity of hallucinations, Persecutory delusions, Delusions of jealousy, Delusions of reference, and Global rating of severity of delusions.[10]
-
Each item is scored on a 6-point scale from 0 (absent) to 5 (severe).[10]
-
The total score ranges from 0 to 45, with higher scores indicating greater severity of psychosis.[10]
Unified Parkinson's Disease Rating Scale (UPDRS) - Motor Examination (Part III)
Objective: To provide a clinician-scored evaluation of motor signs in Parkinson's disease.
Methodology:
-
This section of the UPDRS consists of 18 items that assess various motor functions.[5]
-
A trained clinician observes the patient performing specific tasks and rates the severity of motor impairment.
-
Items evaluated include speech, facial expression, tremor at rest, action or postural tremor, rigidity, finger taps, hand movements, rapid alternating movements, leg agility, arising from a chair, posture, gait, postural stability, and body bradykinesia and hypokinesia.
-
Each item is rated on a 5-point scale from 0 (normal) to 4 (severe).[5][17]
-
The total score for Part III can range from 0 to 108, with higher scores indicating more severe motor impairment.[17]
Experimental Workflow Visualization
Conclusion
This compound and risperidone represent two distinct approaches to the management of psychosis. This compound's selective 5-HT2A inverse agonism offers a targeted therapy with a potentially lower risk of motor side effects, a significant advantage in populations like those with Parkinson's disease. Risperidone's broad-spectrum antagonism of D2 and 5-HT2A receptors has proven efficacy but carries a greater liability for extrapyramidal symptoms and other side effects. The available comparative data, primarily from a network meta-analysis in PDP, suggests that this compound is effective in reducing psychosis without worsening motor symptoms. Further direct head-to-head clinical trials are warranted to provide a more definitive comparison of these two agents across different patient populations.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. researchgate.net [researchgate.net]
- 3. Movement Disorder Society-Sponsored Unified Parkinson’s Disease Rating Scale Revision | RehabMeasures Database [sralab.org]
- 4. Comparative Efficacy, Safety, and Acceptability of this compound and Other Atypical Antipsychotics for Parkinson's Disease Psychosis: Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unified Parkinson's disease rating scale - Wikipedia [en.wikipedia.org]
- 6. Unified Parkinson’s Disease Rating Scale (UPDRS), Movement Disorders Society (MDS) Modified Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) | APTA [apta.org]
- 7. Scale for the Assessment of Positive Symptoms - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. React App [cde-fe.ninds.nih.gov]
- 11. This compound, a selective serotonin (5-HT)2A-inverse agonist, enhances the efficacy and safety of risperidone, 2mg/day, but does not enhance efficacy of haloperidol, 2mg/day: comparison with reference dose risperidone, 6mg/day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Second-generation antipsychotics for Parkinson's disease psychosis: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 15. On the Optimal Diagnosis and the Evolving Role of this compound in Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Risk of mortality associated with this compound compared with atypical antipsychotics in patients with Parkinson's disease–related psychosis | RTI Health Solutions [rtihs.org]
- 17. Confirmatory Factor Analysis of the Motor Unified Parkinson's Disease Rating Scale - PMC [pmc.ncbi.nlm.nih.gov]
Pimavanserin in Parkinson's: A Comparative Guide to Efficacy in Non-Motor Symptoms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pimavanserin's performance against other alternatives in treating non-motor symptoms of Parkinson's disease, supported by experimental data and detailed methodologies.
This compound, a selective serotonin inverse agonist and antagonist at 5-HT2A receptors, stands as a notable therapeutic advancement for the management of Parkinson's disease psychosis (PDP), a common and debilitating non-motor symptom. Unlike traditional antipsychotics, its targeted mechanism of action avoids the dopaminergic blockade that can worsen the core motor symptoms of Parkinson's disease. This guide delves into the efficacy of this compound, comparing it with other therapeutic options through a review of key clinical trial data and experimental protocols.
Comparative Efficacy of this compound
This compound has demonstrated significant efficacy in reducing the severity and frequency of hallucinations and delusions associated with PDP without negatively impacting motor function.[1][2][3][4] The primary alternatives for treating PDP include the off-label use of atypical antipsychotics such as quetiapine and clozapine.
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials, offering a comparative look at the efficacy and safety of this compound versus placebo and other active treatments.
Table 1: this compound vs. Placebo for Parkinson's Disease Psychosis
| Outcome Measure | This compound | Placebo | p-value | Trial Identifier |
| Change in SAPS-PD Score | -5.79 | -2.73 | 0.001 | NCT01174004[5] |
| Complete Response (SAPS-PD score of 0) | 13.7% | 1.1% | - | Pivotal Phase 3 Trial[6] |
| Risk of Psychosis Relapse (Hazard Ratio) | 0.353 | - | 0.0023 | HARMONY (NCT03325556)[7][8] |
| Discontinuation due to Adverse Events | 10/95 patients | 2/90 patients | - | NCT01174004[5] |
SAPS-PD: Scale for the Assessment of Positive Symptoms adapted for Parkinson's Disease
Table 2: Comparative Efficacy of this compound, Quetiapine, and Clozapine
| Outcome Measure | This compound | Quetiapine | Clozapine | Source |
| Improvement in Psychosis (vs. Placebo, SMD) | -4.81 (CGI-S) | 0.00 (UPDRS) | -4.25 (CGI-S) | Network Meta-Analysis[9][10] |
| Motor Function (vs. Placebo, SMD) | -0.01 (UPDRS) | 0.00 (UPDRS) | -0.69 (UPDRS) | Network Meta-Analysis[9][10] |
| Cognitive Function (vs. Placebo, SMD) | Not significantly different | 0.60 (MMSE, significant impairment) | Not significantly different | Network Meta-Analysis[9] |
| Reason for Discontinuation | More likely due to inefficacy | More likely due to side effects | - | Retrospective Study[11] |
| Improvement in Hallucinations | 75.6% | 65.2% | - | Retrospective Study[11] |
SMD: Standardized Mean Difference; CGI-S: Clinical Global Impression - Severity; UPDRS: Unified Parkinson's Disease Rating Scale; MMSE: Mini-Mental State Examination
Key Experimental Protocols
Understanding the methodologies behind the clinical data is crucial for a comprehensive evaluation. Below are the detailed protocols for two pivotal trials of this compound.
Pivotal Phase 3 Trial (NCT01174004)
-
Objective: To evaluate the safety and efficacy of this compound (40 mg) compared to placebo in patients with Parkinson's disease psychosis.[12]
-
Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled trial.[5]
-
Inclusion Criteria: Patients with a clinical diagnosis of Parkinson's disease for at least one year, experiencing visual or auditory hallucinations and/or delusions for at least one month. Antiparkinsonian medication had to be stable for at least one month prior to and during the trial.[12]
-
Exclusion Criteria: Patients who responded to a 2-week non-pharmacological psychosocial therapy run-in period were excluded to limit placebo response.[6]
-
Primary Outcome Measure: Change from baseline in the Scale for the Assessment of Positive Symptoms - Parkinson's Disease (SAPS-PD).[5]
-
Key Secondary Outcome: Motor function assessed by the Unified Parkinson's Disease Rating Scale (UPDRS) Parts II and III.[12]
HARMONY Study (NCT03325556)
-
Objective: To evaluate the efficacy and safety of this compound in preventing relapse of dementia-related psychosis, including in patients with Parkinson's disease dementia.[7][13][14]
-
Study Design: A Phase 3, placebo-controlled, randomized discontinuation study.[13][14]
-
Procedure: The study consisted of a 12-week open-label stabilization period where all patients received this compound (34 mg daily).[8][15] Patients who showed a sustained response were then randomized 1:1 to either continue this compound or switch to a placebo for up to 26 weeks in a double-blind fashion.[13][14][15]
-
Primary Outcome Measure: Time from randomization to relapse of psychosis.[7][14]
-
Key Assessments: Motor function was evaluated using the Extrapyramidal Symptom Rating Scale-Abbreviated (ESRS-A), and cognition was assessed with the Mini-Mental State Examination (MMSE).[13]
Visualizing the Pathways and Processes
The following diagrams, created using Graphviz, illustrate the key signaling pathway of this compound, the experimental workflow of a pivotal clinical trial, and the logical relationship in the pathophysiology of Parkinson's disease psychosis.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow of a Pivotal this compound Trial.
Caption: Pathophysiology of Parkinson's Disease Psychosis.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound versus quetiapine for the treatment of psychosis in Parkinson’s disease and dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. parkinsonalliance.org [parkinsonalliance.org]
- 5. This compound for patients with Parkinson's disease psychosis: a randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orpdl.org [orpdl.org]
- 7. researchgate.net [researchgate.net]
- 8. Positive Results for the HARMONY Clinical Trial - LBDA [lbda.org]
- 9. Comparative Efficacy, Safety, and Acceptability of this compound and Other Atypical Antipsychotics for Parkinson's Disease Psychosis: Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. neurology.org [neurology.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. neurology.org [neurology.org]
- 14. Safety and efficacy of this compound in patients with Lewy body dementia experiencing dementia-related psychosis in the HARMONY study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acadia.com [acadia.com]
Pimavanserin's Cognitive Profile: A Comparative Analysis Against Other Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
Pimavanserin, a selective serotonin inverse agonist and antagonist at 5-HT2A receptors, has demonstrated a distinct cognitive safety profile compared to other atypical antipsychotics, which often carry the risk of cognitive decline. This guide provides a comprehensive comparison of this compound's cognitive impact with that of other commonly used atypical antipsychotics, supported by data from key clinical trials.
Quantitative Cognitive Outcome Analysis
The following tables summarize the cognitive outcomes, primarily measured by the Mini-Mental State Examination (MMSE), from pivotal clinical trials involving this compound and other atypical antipsychotics in elderly patient populations with dementia-related psychosis or Parkinson's disease psychosis.
Table 1: Change in MMSE Scores with this compound vs. Placebo
| Study | Patient Population | Treatment Group | N | Baseline MMSE (mean) | Change from Baseline in MMSE (mean ± SE) | Duration |
| HARMONY | Dementia-Related Psychosis | This compound | 245 | 16.7 | +1.0 (0.22) at 12 weeks (Open-Label) | 12 weeks |
| This compound (continued) | 46 | +1.2 (0.51) at 9 months | 9 months | |||
| Placebo | - | No decline, similar to this compound (Double-Blind) | - | |||
| Study 019 | Neurodegenerative Disease | This compound | - | - | -0.25 (0.42) at 12 weeks | 12 weeks |
| Placebo | - | - | Similar to this compound | 12 weeks | ||
| Study 032 | Neurodegenerative Disease | This compound | - | - | 0.0 (0.57) at 12 weeks | 12 weeks |
| Placebo | - | - | Similar to this compound | 12 weeks | ||
| Study 046 (interim) | Neurodegenerative Disease | This compound | 132 | - | +1.2 (0.21) at 8 weeks | 8 weeks |
| Placebo | 128 | - | +0.5 (0.21) at 8 weeks | 8 weeks |
Data from multiple studies suggest that this compound does not negatively impact cognitive function in patients with neurodegenerative diseases, with MMSE score changes being small and similar to placebo over treatment durations of up to 9 months[1][2]. In the HARMONY study, patients treated with this compound for the full 9 months showed a mean improvement from baseline[1][2].
Table 2: Comparative Change in MMSE Scores for Other Atypical Antipsychotics vs. Placebo (from CATIE-AD Study)
| Treatment Group | N | Change from Baseline in MMSE (mean) | Duration |
| Olanzapine | - | Greater decline than placebo | 36 weeks |
| Quetiapine | - | Decline over time | 36 weeks |
| Risperidone | - | Greater decline than placebo | 36 weeks |
| Placebo | - | -2.4 points decline over 36 weeks | 36 weeks |
| Any Atypical Antipsychotic | - | Worsening cognitive function consistent with one year's deterioration compared to placebo | 36 weeks |
The Clinical Antipsychotic Trials of Intervention Effectiveness–Alzheimer's Disease (CATIE-AD) study found that patients receiving atypical antipsychotics (olanzapine, quetiapine, and risperidone) experienced a greater decline in cognitive function compared to those on placebo[1]. Specifically, patients on any of the studied atypical antipsychotics showed a worsening in cognitive function equivalent to about one year of disease progression compared to the placebo group[1]. A network meta-analysis also indicated that quetiapine was associated with a significant decline in cognition compared to placebo in patients with Parkinson's Disease Psychosis[3][4][5].
Experimental Protocols
HARMONY Study (this compound)
-
Design: A Phase 3, double-blind, placebo-controlled, randomized withdrawal study.[2][6]
-
Participants: 392 patients with dementia-related psychosis (including Alzheimer's disease, Parkinson's disease dementia, dementia with Lewy bodies, vascular dementia, and frontotemporal dementia).[2][7]
-
Procedure:
-
Open-Label Phase (12 weeks): All patients received this compound (34 mg).
-
Randomized, Double-Blind Phase: Patients who showed a sustained response to this compound were randomized to either continue this compound or switch to a placebo.
-
-
Cognitive Assessment: Mini-Mental State Examination (MMSE) was used to evaluate cognitive function.[6]
CATIE-AD Study (Olanzapine, Quetiapine, Risperidone)
-
Design: A randomized, double-blind, placebo-controlled trial.[1][8]
-
Participants: 421 outpatients with Alzheimer's disease who had psychosis or agitated/aggressive behavior.[1][8]
-
Procedure:
-
Patients were randomly assigned to receive flexible-dose olanzapine, quetiapine, risperidone, or placebo.
-
Patients were followed for 36 weeks.
-
-
Cognitive Assessment: A comprehensive battery of neuropsychological tests was administered at baseline and at 12, 24, and 36 weeks, including the Mini-Mental State Examination (MMSE).[1][8]
Signaling Pathways and Mechanism of Action
The differential impact on cognition between this compound and other atypical antipsychotics can be attributed to their distinct mechanisms of action and receptor binding profiles.
This compound's Signaling Pathway
This compound is a selective serotonin inverse agonist and antagonist that preferentially targets the 5-HT2A receptor.[1][9] It has low affinity for 5-HT2C receptors and no appreciable affinity for dopaminergic (including D2), muscarinic, histaminergic, or adrenergic receptors.[9][10] This targeted approach avoids the dopaminergic blockade that is characteristic of other atypical antipsychotics and is thought to contribute to their negative cognitive and motor side effects.
Atypical Antipsychotics' Signaling Pathways
Most atypical antipsychotics, in addition to 5-HT2A receptor antagonism, also exhibit varying degrees of dopamine D2 receptor blockade. This D2 receptor antagonism in the mesocortical pathway is hypothesized to contribute to the worsening of negative and cognitive symptoms. Furthermore, many atypical antipsychotics interact with other receptors, such as muscarinic and histaminergic receptors, which can also negatively impact cognitive function.
Conclusion
The available clinical data strongly suggest that this compound has a favorable cognitive safety profile compared to other atypical antipsychotics. While other atypical antipsychotics have been associated with cognitive decline in patients with dementia, this compound has consistently demonstrated a neutral to potentially beneficial effect on cognition. This difference is likely attributable to this compound's highly selective mechanism of action, which avoids the problematic D2 receptor blockade and off-target effects of other agents. For researchers and drug development professionals, this compound serves as a key example of how a targeted pharmacological approach can lead to improved safety and tolerability in vulnerable patient populations.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Positive Results for the HARMONY Clinical Trial - LBDA [lbda.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of risperidone on behavioral and psychological symptoms and cognitive function in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. neurology.org [neurology.org]
- 7. acadia.com [acadia.com]
- 8. Cognitive effects of atypical antipsychotic medications in patients with Alzheimer's disease: outcomes from CATIE-AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cognitive Outcomes in the CATIE Schizophrenia Trial: Why do they seem different from previous results? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinician.com [clinician.com]
Pimavanserin in Dementia-Related Psychosis: A Cross-Study Analysis of Efficacy and Safety
A Comparative Guide for Researchers and Drug Development Professionals
Psychosis, characterized by hallucinations and delusions, is a common and distressing symptom of dementia, significantly impacting the quality of life for patients and their caregivers. While atypical antipsychotics have been used off-label to manage these symptoms, concerns about their modest efficacy and significant safety risks have highlighted the need for alternative treatments. Pimavanserin, a selective serotonin 5-HT2A receptor inverse agonist/antagonist, has emerged as a novel therapeutic option. This guide provides a cross-study analysis of this compound's effectiveness in dementia-related psychosis, comparing its performance with other atypical antipsychotics and providing supporting experimental data.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from pivotal clinical trials of this compound and other commonly used atypical antipsychotics for the treatment of dementia-related psychosis.
Table 1: Efficacy of this compound in Dementia-Related Psychosis
| Study | Dementia Type | Primary Endpoint | This compound Result | Placebo Result | p-value |
| HARMONY (Phase 3) [1][2][3][4] | Mixed (AD, PD Dementia, DLB, VaD, FTD) | Time to Relapse of Psychosis | 2.8-fold reduced risk of relapse (HR=0.353) | - | 0.0023 |
| -019 Study (Phase 2) [5] | Alzheimer's Disease | Change in NPI-NH Psychosis Score at Week 6 | -3.76 | -1.93 | 0.045 |
Table 2: Safety and Tolerability of this compound in Dementia-Related Psychosis
| Study | Adverse Events (this compound vs. Placebo) | Discontinuation due to AEs (this compound vs. Placebo) |
| HARMONY (Phase 3) [1][4] | 41.0% vs. 36.6% | 2.9% vs. 3.6% |
| -019 Study (Phase 2) [5] | Urinary tract infection, fall, agitation were most frequent | 7.1% vs. 10.0% |
Table 3: Comparative Efficacy of Atypical Antipsychotics in Dementia-Related Psychosis
| Drug | Study | Primary Efficacy Measure | Result vs. Placebo |
| Risperidone | Brodaty et al., 2003[6] | BEHAVE-AD Psychosis Subscale | Significant improvement |
| Aripiprazole | De Deyn et al., 2005[7] | NPI Psychosis Subscale | No significant difference |
| Olanzapine | Street et al., 2000[8][9] | NPI-NH Core Total (Agitation/Aggression, Hallucinations, Delusions) | Significant improvement with 5mg and 10mg doses |
| Quetiapine | Tariot et al., 2006[10][11] | BPRS Total Score | No significant difference |
Table 4: Comparative Safety of Atypical Antipsychotics in Dementia-Related Psychosis
| Drug | Common Adverse Events |
| Risperidone | Somnolence, urinary tract infection, extrapyramidal symptoms.[6] |
| Aripiprazole | Somnolence, urinary tract infection, accidental injury.[7] |
| Olanzapine | Somnolence, gait disturbance.[9] |
| Quetiapine | Somnolence, parkinsonism.[10] |
Experimental Protocols
This compound - HARMONY (Phase 3) Trial
-
Study Design: A Phase 3, multicenter, double-blind, placebo-controlled, randomized withdrawal study.[1][2][3][4][12][13][14]
-
Patient Population: 392 patients with dementia-related psychosis (Alzheimer's disease, Parkinson's disease dementia, dementia with Lewy bodies, vascular dementia, or frontotemporal dementia).[1][2][3][13]
-
Methodology: The study consisted of a 12-week open-label stabilization period where all patients received this compound (34 mg/day, with a possible reduction to 20 mg/day).[4] Patients who showed a sustained response were then randomized in a 1:1 ratio to either continue their this compound dose or switch to a placebo for a 26-week double-blind period.[1][4][12]
-
Primary Endpoint: The primary efficacy endpoint was the time to relapse of psychosis during the double-blind period.[3][4][12][14] Relapse was defined by a composite of criteria including hospitalization for psychosis, significant worsening on clinical scales, withdrawal due to lack of efficacy, or use of an off-label antipsychotic.[4][14]
-
Key Secondary Endpoint: Time to discontinuation for any reason.[1][3]
-
Assessment Scales: The Scale for the Assessment of Positive Symptoms - Hallucinations and Delusions (SAPS-H+D) and the Clinical Global Impression of Improvement (CGI-I) were used to assess psychosis.[14] The Mini-Mental State Examination (MMSE) and the Extrapyramidal Symptom Rating Scale A-score (ESRS-A) were used to monitor cognition and motor symptoms, respectively.[1][4]
This compound - (-019) Study (Phase 2)
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.[5]
-
Patient Population: 181 nursing home residents with Alzheimer's disease psychosis.
-
Methodology: Patients were randomized to receive either this compound 34 mg or a placebo daily for 12 weeks. The primary efficacy analysis was conducted at Week 6.[5]
-
Primary Endpoint: The primary endpoint was the mean change from baseline in the Neuropsychiatric Inventory-Nursing Home Version (NPI-NH) psychosis score (combined score for hallucinations and delusions) at Week 6.[5]
-
Assessment Scales: NPI-NH for psychosis symptoms and MMSE for cognition.[5]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action as a 5-HT2A receptor inverse agonist.
Experimental Workflow of the HARMONY Trial
Caption: Workflow of the Phase 3 HARMONY clinical trial.
References
- 1. Positive Results for the HARMONY Clinical Trial - LBDA [lbda.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. acadia.com [acadia.com]
- 4. acadia.com [acadia.com]
- 5. This compound in Alzheimer's Disease Psychosis: Efficacy in Patients with More Pronounced Psychotic Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized placebo-controlled trial of risperidone for the treatment of aggression, agitation, and psychosis of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Olanzapine treatment of psychotic and behavioral symptoms in patients with Alzheimer disease in nursing care facilities: a double-blind, randomized, placebo-controlled trial. The HGEU Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quetiapine treatment of psychosis associated with dementia: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety and efficacy of this compound in patients with Lewy body dementia experiencing dementia-related psychosis in the HARMONY study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Safety Analysis of Pimavanserin and Olanzapine for Neuropsychiatric Disorders
A detailed examination of the safety profiles of Pimavanserin and olanzapine, two antipsychotic agents with distinct pharmacological profiles, reveals significant differences in their associated adverse events. This guide provides a comprehensive comparison of their safety data, experimental methodologies, and underlying mechanisms of action to inform researchers, scientists, and drug development professionals.
This compound, a selective serotonin inverse agonist/antagonist, and olanzapine, a multi-receptor antagonist, are both utilized in the management of neuropsychiatric disorders. However, their divergent receptor binding profiles translate to markedly different safety and tolerability profiles. This analysis synthesizes data from clinical trials and meta-analyses to provide a quantitative and qualitative comparison.
Quantitative Safety Data
The following tables summarize the incidence of key adverse events associated with this compound and olanzapine. Data for this compound is primarily drawn from placebo-controlled trials in Parkinson's Disease Psychosis (PDP), while data for olanzapine is derived from a broader range of studies in schizophrenia and bipolar disorder. A network meta-analysis provides comparative context for these agents in the treatment of PDP.[1][2][3]
| Adverse Event Category | This compound (Incidence %) | Olanzapine (Incidence %) | Comparative Network Meta-analysis Insights (for PDP) |
| Metabolic | Olanzapine is associated with a significantly higher risk of metabolic side effects. | ||
| Weight Gain | Not significantly different from placebo | Very Common (>10%) | - |
| Hyperglycemia | Not significantly different from placebo | Common (1-10%) | - |
| Hyperlipidemia | Not significantly different from placebo | Common (1-10%) | - |
| Neurological | This compound and clozapine demonstrated no significant impairment of motor function compared to placebo in PDP.[2][3] | ||
| Extrapyramidal Symptoms (EPS) | Not significantly different from placebo | Common (1-10%) | Olanzapine is associated with a higher risk of EPS compared to this compound. |
| Somnolence | Common | Very Common (>10%) | Olanzapine has a higher probability of causing somnolence compared to this compound. |
| Dizziness | Common | Common (1-10%) | - |
| Cardiovascular | Both drugs carry a risk of QTc prolongation. | ||
| QTc Prolongation | Mean increase of 5-8 msec | Potential for clinically significant prolongation | This compound is associated with a modest increase in the QTc interval. |
| Orthostatic Hypotension | Protective effect observed in some studies | Common (1-10%) | - |
| Gastrointestinal | |||
| Nausea | 7% | - | - |
| Constipation | 4% | Common (1-10%) | - |
| Dry Mouth | - | Very Common (>10%) | - |
| Other | |||
| Peripheral Edema | 7% | - | - |
| Confusional State | 6% | - | - |
| Mortality (in PDP) | Lower mortality risk compared to other atypical antipsychotics | Included in comparator group with higher mortality risk | A retrospective analysis showed a lower risk of all-cause mortality with this compound compared to other atypical antipsychotics, including olanzapine, in patients with PDP.[4] |
Experimental Protocols
Representative Methodology from a Comparative Safety Study (Network Meta-Analysis)
A systematic review and network meta-analysis was conducted to compare the efficacy and safety of several atypical antipsychotics, including this compound and olanzapine, for the treatment of Parkinson's Disease Psychosis (PDP).[1][2][3]
Search Strategy: A comprehensive search of databases such as PubMed, Embase, and PsycINFO was performed to identify randomized controlled trials (RCTs) of atypical antipsychotics in patients with PDP.
Inclusion Criteria: Studies were included if they were RCTs comparing an atypical antipsychotic with placebo or another atypical antipsychotic in patients diagnosed with PDP.
Data Extraction: Two independent reviewers extracted data on study characteristics, patient populations, interventions, and outcomes. Safety outcomes of interest included discontinuation due to adverse events, motor function impairment (measured by the Unified Parkinson's Disease Rating Scale - Part III), and cognitive function (measured by the Mini-Mental State Examination).
Statistical Analysis: A network meta-analysis using a random-effects model was performed to synthesize direct and indirect evidence from the included trials. Odds ratios (OR) with 95% confidence intervals (CI) were calculated for dichotomous outcomes, and standardized mean differences (SMD) with 95% CI were calculated for continuous outcomes.
Signaling Pathways and Mechanisms of Action
The distinct safety profiles of this compound and olanzapine are a direct consequence of their differing interactions with various neurotransmitter receptors and downstream signaling pathways.
This compound is a selective serotonin 5-HT2A receptor inverse agonist and antagonist.[5] It has low affinity for 5-HT2C receptors and no appreciable affinity for dopamine D2, muscarinic, histaminic, or adrenergic receptors. This selectivity is thought to underlie its lower incidence of extrapyramidal symptoms, metabolic disturbances, and sedation compared to other atypical antipsychotics. By blocking the constitutive activity of 5-HT2A receptors, this compound modulates glutamatergic and other neurotransmitter systems, which is believed to be the basis of its antipsychotic effect without impacting motor function.
Olanzapine is a multi-receptor antagonist with high affinity for dopamine D2, serotonin 5-HT2A, histamine H1, and muscarinic M1-5 receptors. Its antagonism of D2 receptors in the mesolimbic pathway is central to its antipsychotic efficacy. However, its broad receptor-binding profile contributes to its significant side effects. Blockade of H1 receptors leads to sedation and weight gain, while antagonism of muscarinic receptors results in anticholinergic effects such as dry mouth and constipation. Its effects on various receptors are also implicated in the increased risk of metabolic syndrome.
References
- 1. Comparative Efficacy, Safety, and Acceptability of this compound and Other Atypical Antipsychotics for Parkinson’s Disease Psychosis: Systematic Review and Network Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 2. Comparative Efficacy, Safety, and Acceptability of this compound and Other Atypical Antipsychotics for Parkinson's Disease Psychosis: Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retrospective analyses evaluating the mortality risk associated with this compound or other atypical antipsychotics in patients with Parkinson disease psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Pimavanserin and Mortality Risk: A Comparative Analysis Against Other Antipsychotics
A comprehensive review of recent large-scale, real-world studies indicates that pimavanserin may be associated with a lower risk of all-cause mortality in patients with Parkinson's disease psychosis (PDP) compared to other atypical antipsychotics. However, findings in patients residing in long-term care or skilled nursing facilities are less consistent, with some studies showing no significant difference in mortality risk. This guide provides a detailed comparison of this compound's effect on mortality versus other antipsychotics, supported by quantitative data from recent studies and an overview of the experimental methodologies employed.
Comparative Mortality Risk: A Tabular Summary
The following tables summarize the key quantitative findings from recent retrospective cohort studies comparing the mortality risk of this compound with that of other atypical antipsychotics in patients with Parkinson's disease psychosis.
| Study & Population | Comparison | Key Findings |
| Layton et al. (2023) [1][2][3] | This compound vs. Comparator Atypical Antipsychotics (clozapine, quetiapine, risperidone, olanzapine, aripiprazole, brexpiprazole) in Medicare beneficiaries with PDP (2016-2019). | Matched Hazard Ratio (HR) for mortality for this compound vs. comparator was 0.78 (95% CI, 0.67-0.91).[1][2] |
| The lowest time period-specific HRs were observed in the first 180 days of treatment.[3] | ||
| In long-term care/skilled nursing facility (LTC/SNF) residents, the HR was 0.78 (95% CI, 0.60-1.01).[1] | ||
| Updated Analysis (Published 2025) [4] | An updated analysis of a similar cohort (2016-2021). | The matched HR for mortality for this compound vs. comparator was 0.76 (95% CI, 0.68-0.85).[4] |
| In the LTC/SNF subcohort, the matched HR was 0.90 (95% CI, 0.74-1.10).[4] | ||
| Mosholder et al. [5] | This compound vs. other atypical antipsychotics in new users. | This compound was associated with a lower all-cause mortality risk compared with other atypical antipsychotics overall (HR 0.77; 95% CI, 0.66–0.90).[5] |
| A lower mortality risk was also observed within the first 180 days of treatment (HR 0.65; 95% CI, 0.53–0.79).[5] | ||
| Retrospective Cohort Study (Commercial Insurance Database) [6][7] | This compound vs. "preferred" (quetiapine, clozapine) and "non-preferred" dopamine receptor blocking atypical antipsychotics (DRB-AAPs). | No significant difference in mortality risk was found for this compound vs. preferred DRB-AAPs (adjusted HR 0.99, 95% CI: 0.81–1.20).[6][7] |
| Similarly, no difference was observed for this compound vs. non-preferred DRB-AAPs (aHR 0.98, 95% CI: 0.79-1.22) in intention-to-treat analyses.[6][7] | ||
| This compound vs. Quetiapine (Medicare Beneficiaries) [8] | A direct comparison between this compound and quetiapine. | No significant difference in all-cause mortality was observed at 90, 180, and 365 days. The adjusted HR at 365 days was 0.94 (95% CI, 0.74–1.19).[8] |
| Single-Center Retrospective Study (PD and Dementia with Lewy Bodies) [9][10][11] | This compound vs. quetiapine in patients with psychosis. | No significant difference in mortality was found between the two groups (7% in the this compound group vs. 15% in the quetiapine group, p=0.1966).[9][10] |
Detailed Experimental Protocols
The findings presented above are primarily derived from retrospective, active-comparator, new-user cohort studies. The general methodology for these studies is outlined below.
These studies typically utilize large healthcare claims databases, such as Medicare, to identify a cohort of elderly patients diagnosed with Parkinson's disease and psychosis who are new users of either this compound or a comparator atypical antipsychotic.[1][3] To minimize confounding variables, a statistical technique called propensity score matching is employed to create balanced groups for comparison.[1] The primary outcome is all-cause mortality, and the risk is compared between the groups using Cox proportional hazard models to calculate hazard ratios (HRs) and their corresponding 95% confidence intervals (CIs).[1]
Mechanistic Considerations: A Differentiated Signaling Pathway
This compound's unique mechanism of action, which differs from other atypical antipsychotics, may contribute to the observed differences in mortality risk. This compound is a selective serotonin inverse agonist/antagonist that preferentially targets the 5-HT2A receptor.[7][8] Unlike many other atypical antipsychotics, it has no significant affinity for dopamine receptors, which can be crucial in patients with Parkinson's disease as blocking dopamine can worsen motor symptoms.[7][8]
The blockade of dopamine receptors by other atypical antipsychotics can lead to a worsening of motor symptoms in Parkinson's disease patients, which may indirectly contribute to increased morbidity and mortality.[12] this compound's targeted action on the serotonin system, while effectively managing psychosis, avoids this dopaminergic antagonism.[8]
Discussion and Conclusion
The available real-world evidence from large retrospective studies suggests a potential survival benefit with this compound compared to other atypical antipsychotics for the treatment of Parkinson's disease psychosis, particularly within the first six months of treatment.[1][3] However, this association is not consistently observed across all patient populations, such as those in long-term care facilities, where the baseline mortality risk is already high.[4]
It is crucial to note that all antipsychotic medications, including this compound, carry a boxed warning regarding an increased risk of death in elderly patients with dementia-related psychosis.[1][13] The decision to initiate any antipsychotic in this vulnerable population should be made after a careful consideration of the potential risks and benefits for the individual patient.
The distinct pharmacological profile of this compound, with its selective action on the 5-HT2A receptor and lack of dopamine receptor blockade, provides a plausible mechanistic basis for the observed differences in mortality risk.[7][8] Further prospective, randomized controlled trials are warranted to definitively establish the comparative safety profile of this compound. Nevertheless, the current body of evidence provides valuable insights for clinicians, researchers, and drug development professionals in the field of neurodegenerative disorders.
References
- 1. Risk of mortality associated with this compound compared with atypical antipsychotics in patients with Parkinson's disease–related psychosis | RTI Health Solutions [rtihs.org]
- 2. neurologylive.com [neurologylive.com]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. Evaluation of Mortality in Users of this compound Compared with Other Atypical Antipsychotics in Patients with Parkinson’s Disease Psychosis: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retrospective analyses evaluating the mortality risk associated with this compound or other atypical antipsychotics in patients with Parkinson disease psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical antipsychotic use and mortality risk in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atypical antipsychotic use and mortality risk in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of this compound Versus Quetiapine for Hospitalization and Mortality Risk Among Medicare Beneficiaries with Parkinson's Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. This compound versus quetiapine for the treatment of psychosis in Parkinson’s disease and dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. Association of Antipsychotic Use With Mortality Risk in Patients With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acadia.com [acadia.com]
Pimavanserin in Neurodegenerative Diseases: A Comparative Meta-Analysis of Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of Pimavanserin's efficacy in treating psychosis associated with neurodegenerative diseases, primarily Parkinson's Disease Psychosis (PDP) and dementia-related psychosis, including Alzheimer's Disease (AD). It offers an objective comparison with alternative treatments, supported by experimental data from pivotal clinical trials.
Executive Summary
This compound, a selective serotonin inverse agonist and antagonist at 5-HT2A receptors, represents a significant advancement in the treatment of psychosis in patients with neurodegenerative diseases.[1][2] Unlike traditional antipsychotics that often carry the burden of worsening motor symptoms due to dopamine D2 receptor blockade, this compound's targeted mechanism offers a favorable safety profile.[3] Meta-analyses and clinical trials have demonstrated its efficacy in reducing the severity of psychosis in Parkinson's disease and its potential in treating dementia-related psychosis.[4][5][6] This guide will delve into the quantitative data, experimental protocols, and underlying mechanisms to provide a clear comparison with other therapeutic options.
Mechanism of Action
This compound's unique mechanism of action is central to its clinical profile. It primarily targets 5-HT2A receptors, with lower affinity for 5-HT2C receptors, and notably lacks significant affinity for dopaminergic, muscarinic, histaminergic, or adrenergic receptors.[1][3] This selectivity is believed to be the reason for its antipsychotic effects without the motor function impairment commonly seen with other antipsychotics.[3]
Comparative Efficacy of this compound
Parkinson's Disease Psychosis (PDP)
This compound is the first and only FDA-approved medication for the treatment of hallucinations and delusions associated with PDP.[4][6] A meta-analysis of four randomized clinical trials involving 680 patients demonstrated a significant improvement in psychosis symptoms for those treated with this compound compared to placebo.[4][5]
| Efficacy Outcome | Measure | Result | p-value | Citation |
| Psychosis Symptoms | Scale for the Assessment of Positive Symptoms - Hallucinations and Delusions (SAPS-H+D) | Mean Difference: -1.55 | 0.009 | [4][5] |
| Motor Function | Unified Parkinson's Disease Rating Scale (UPDRS) Parts II and III | No significant worsening | 0.89 | [4][5] |
| Orthostatic Hypotension | Risk Ratio | Protective effect (RR: 0.33) | <0.001 | [4][5] |
Dementia-Related Psychosis (DRP)
This compound has also been investigated for the treatment of psychosis in various forms of dementia, including Alzheimer's Disease. The pivotal Phase 3 HARMONY trial was stopped early due to a clear demonstration of efficacy in reducing the risk of psychosis relapse.[7][8]
| Efficacy Outcome | Measure | Result | p-value | Citation |
| Relapse of Psychosis | Hazard Ratio (HR) | 2.8-fold reduction in risk (HR: 0.353) | 0.0023 | [7][8][9] |
| Discontinuation for any reason | Hazard Ratio (HR) | 2.2-fold reduction in risk (HR: 0.452) | 0.0024 | [8] |
| Cognitive Function | Mini-Mental State Examination (MMSE) | No worsening from baseline | N/A | [8] |
| Motor Symptoms | Extrapyramidal Symptom Rating Scale A-score (ESRS-A) | No worsening from baseline | N/A | [8] |
A Phase 2 study in patients with Alzheimer's disease psychosis also showed a significant improvement in psychosis at week 6 compared to placebo.[10][11]
| Efficacy Outcome | Measure | Result | p-value | Citation |
| Psychosis Symptoms | Neuropsychiatric Inventory–Nursing Home Version (NPI-NH) Psychosis Score | Significant improvement at Week 6 | 0.045 | [10][11] |
| Severe Psychosis Subgroup | NPI-NH Psychosis Score (baseline ≥12) | Substantively larger treatment effect | 0.011 | [10] |
Comparison with Alternative Treatments
Atypical antipsychotics are often used off-label to manage psychosis in neurodegenerative diseases, but their use is associated with significant safety concerns.[10][12] A network meta-analysis comparing this compound to other atypical antipsychotics for PDP found that this compound and clozapine demonstrated significant improvement in psychosis without worsening motor function.[13] Quetiapine, another commonly used off-label option, was associated with a significant decline in cognition.[13]
| Drug | Efficacy in PDP | Motor Function Impact | Cognitive Impact | Key Side Effects/Concerns | Citation |
| This compound | Significant Improvement | No significant worsening | No significant impact | QT interval prolongation | [3][4][5][13] |
| Clozapine | Significant Improvement | No significant worsening | N/A | Agranulocytosis, REMS program | [3][6][13] |
| Quetiapine | Inconsistent evidence | No significant worsening | Significant decline | Sedation | [6][13][14] |
| Other Atypical Antipsychotics | Limited efficacy data | Risk of worsening motor symptoms | Cognitive decline, increased mortality | [12][15] |
Experimental Protocols
HARMONY Study (Phase 3, Dementia-Related Psychosis)
The HARMONY study was a randomized, double-blind, placebo-controlled, relapse prevention trial.[7][9]
-
Patient Population: 392 patients with dementia-related psychosis (Alzheimer's disease, Parkinson's disease dementia, dementia with Lewy bodies, vascular dementia, or frontotemporal dementia).[8][9]
-
Intervention:
-
Primary Endpoint: Time to relapse of psychosis.[7]
-
Key Secondary Endpoint: Time to discontinuation for any reason.[8]
Phase 2 Study (Alzheimer's Disease Psychosis)
This was a randomized, double-blind, placebo-controlled trial.[11][16]
-
Patient Population: 181 patients with advanced Alzheimer's disease and psychosis.[11]
-
Intervention: Patients were randomized to receive either this compound 40 mg or placebo for 12 weeks.[11]
-
Primary Endpoint: Change in the Neuropsychiatric Inventory–Nursing Home Version (NPI-NH) psychosis score at 6 weeks.[10][11]
Conclusion
The available evidence from meta-analyses and pivotal clinical trials strongly supports the efficacy and safety of this compound for the treatment of Parkinson's Disease Psychosis. It significantly improves psychotic symptoms without negatively impacting motor function. For dementia-related psychosis, particularly in Alzheimer's disease, this compound has shown considerable promise in reducing the risk of relapse and improving symptoms, positioning it as a potentially valuable therapeutic option where none are currently approved. Its targeted mechanism of action offers a distinct advantage over off-label use of other atypical antipsychotics, which are often associated with significant adverse effects, including cognitive decline and motor symptom exacerbation. Further research is ongoing to fully establish its role in the broader spectrum of dementia-related psychosis.
References
- 1. Mechanism of action of this compound in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound tartrate? [synapse.patsnap.com]
- 3. This compound (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the Treatment of Parkinson's Disease Psychosis: Meta-analysis and Meta-regression of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the Treatment of Parkinson’s Disease Psychosis: Meta-analysis and Meta-regression of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Parkinson’s Disease Psychosis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Efficacy for Dementia-Related Psychosis Leads to Early Discontinuation of Pivotal Phase 3 Trial - - Practical Neurology [practicalneurology.com]
- 8. Positive Results for the HARMONY Clinical Trial - LBDA [lbda.org]
- 9. neurologylive.com [neurologylive.com]
- 10. This compound: Potential Treatment For Dementia-Related Psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. A new drug reduces risk of psychosis relapse in patients with dementia [massivesci.com]
- 13. Comparative Efficacy, Safety, and Acceptability of this compound and Other Atypical Antipsychotics for Parkinson's Disease Psychosis: Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound versus quetiapine for the treatment of psychosis in Parkinson’s disease and dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound in Alzheimer's Disease Psychosis: Efficacy in Patients with More Pronounced Psychotic Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound for the treatment of psychosis in Alzheimer's disease: A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pimavanserin: A Procedural Guide for Laboratory Professionals
The responsible disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides essential logistical and safety information for the proper disposal of Pimavanserin, a selective serotonin inverse agonist and antagonist. Adherence to these procedures is vital for ensuring compliance with regulatory standards and protecting personnel and the environment.
The primary directive for the disposal of this compound, as outlined in its Safety Data Sheets (SDS), is to use an approved waste disposal plant and adhere strictly to all applicable federal, state, and local environmental regulations.[1][2][3]
Regulatory Framework
The disposal of pharmaceutical waste in a research setting is governed by a multi-tiered regulatory structure. It is imperative for researchers to be cognizant of these frameworks to ensure full compliance.
| Regulatory Body | Governing Regulation/Guideline | Key Considerations for this compound Disposal |
| U.S. Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous waste from generation to disposal.[4] All labs must determine if their this compound waste meets the criteria for hazardous waste under RCRA. |
| State Environmental Agencies | State-Specific Hazardous Waste Regulations | Many states have regulations that are more stringent than federal laws.[4] Disposal procedures must comply with the specific requirements of the state in which the facility is located. |
| Institutional Policies | Environmental Health & Safety (EHS) Protocols | Most research institutions have a dedicated EHS department that provides specific guidance and services for chemical waste disposal, which must be followed.[5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the decision-making process and procedural steps for the safe and compliant disposal of this compound from a research or drug development laboratory.
Step 1: Waste Characterization and Consultation
-
Do Not Sewer: Under no circumstances should this compound waste be disposed of down the drain.[6][7] The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals, and this practice is strongly discouraged for all pharmaceutical compounds to prevent contamination of water supplies.[6][8]
-
Consult EHS: The first and most critical action is to contact your institution's Environmental Health and Safety (EHS) department.[5] Provide them with the Safety Data Sheet (SDS) for this compound.
-
Hazardous Waste Determination: Work with EHS to determine if the this compound waste is classified as a hazardous waste under RCRA regulations. While not listed as a "Hazardous Chemical" by the OSHA Hazard Communication Standard, this determination depends on its characteristics and any solvents or materials it may be mixed with.[2][9]
Step 2: Segregation and Containment
-
Designated Waste Stream: Segregate all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, from general laboratory trash.
-
Use Appropriate Containers: Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.
-
Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. Ensure the accumulation start date is recorded.
Step 3: Storage
-
Secure Storage: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.
-
Follow Storage Conditions: Keep the container tightly closed in a dry and well-ventilated location, away from incompatible materials, as recommended by the SDS.[1][2]
Step 4: Professional Disposal
-
Arrange for Pickup: Coordinate with your EHS department to arrange for the pickup and disposal of the this compound waste.
-
Licensed Vendor: The waste must be offered to a licensed hazardous material disposal company.[2] EHS will manage the transfer of the waste to an approved environmental management vendor, who will transport it for final disposal, typically via incineration.[5]
-
Maintain Records: Retain all documentation related to the waste transfer, including manifests and certificates of destruction, as per your institution's policy and regulatory requirements.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Essential Safety and Operational Guide for Handling Pimavanserin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Pimavanserin in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
I. Personal Protective Equipment (PPE) for this compound
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to follow standard laboratory safety protocols for handling active pharmaceutical ingredients (APIs).[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves (double-gloving recommended)- Safety Glasses with Side Shields or Goggles- Laboratory Coat- N95 Respirator or equivalent | - Prevents dermal exposure and inhalation of fine particles.[3][4]- Protects eyes from airborne powder.[1][5]- Shields skin and clothing from contamination.[1]- Minimizes risk of inhaling aerosolized compound.[1][4] |
| Solution Preparation and Handling | - Nitrile Gloves- Safety Glasses with Side Shields or Goggles- Laboratory Coat | - Protects against skin contact with the dissolved compound.[3]- Guards eyes against splashes.[1][5]- Prevents contamination of personal clothing. |
| Spill Cleanup | - Nitrile Gloves (double-gloving recommended)- Safety Goggles- Laboratory Coat or Impervious Gown- N95 Respirator or equivalent | - Provides robust protection during cleanup of potentially high-concentration material.[5]- Ensures comprehensive eye protection from splashes and dust.- Offers enhanced protection for skin and clothing.[1]- Protects respiratory system from dust or aerosols generated during cleanup.[5] |
| Waste Disposal | - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat | - Standard protection for handling sealed waste containers. |
II. Experimental Protocols: Handling and Disposal Procedures
A. Handling this compound in the Laboratory:
-
Preparation: Before handling this compound, ensure that the designated workspace is clean and uncluttered. Have all necessary PPE, spill cleanup materials, and waste containers readily accessible.
-
Weighing: When weighing solid this compound, perform the task in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[1]
-
Solution Preparation: To dissolve this compound, add the solvent to the solid compound slowly to avoid splashing.
-
Personal Hygiene: After handling this compound, remove gloves and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in laboratory areas.
B. Disposal of this compound Waste:
The disposal of pharmaceutical waste is regulated and must be conducted in compliance with local, state, and federal guidelines, such as the Resource Conservation and Recovery Act (RCRA).[6][7]
-
Segregation: Do not dispose of this compound or its waste in standard trash or down the drain.[8][9] All materials contaminated with this compound, including unused compound, solutions, and contaminated PPE, must be segregated as pharmaceutical waste.[9][10]
-
Containment:
-
Solid Waste: Collect all solid this compound waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed container.[9]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealed container that is properly labeled.[9]
-
-
Storage: Store sealed waste containers in a secure, designated area away from general laboratory traffic until they can be collected by a licensed waste disposal service.
-
Professional Disposal: Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[9] The recommended method of disposal is typically incineration at a licensed facility.[9]
III. Visual Workflow for PPE Selection
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. abmole.com [abmole.com]
- 3. safetyware.com [safetyware.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. benchchem.com [benchchem.com]
- 10. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
